molecular formula C9H8N2O2 B13678258 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13678258
M. Wt: 176.17 g/mol
InChI Key: AIILNMKWWPQQOK-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. This organic molecule features an imidazo[1,5-a]pyridine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery . The compound has a molecular formula of C 9 H 8 N 2 O 2 and a molecular weight of 176.17 g/mol . The presence of both a carboxylic acid functional group and a methyl substituent on the fused bicyclic ring system makes this compound a valuable building block (synthon) for synthetic organic chemistry. Researchers can utilize it to create more complex molecules, such as amides and esters, for various investigative applications . Its core structure is part of a broader class of imidazopyridines, heterocyclic compounds known for their diverse biological activities and significant presence in pharmaceutical research . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-7-5-10-8(9(12)13)11(6)7/h2-5H,1H3,(H,12,13)

InChI Key

AIILNMKWWPQQOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CN=C(N12)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-a]pyridine core is a privileged pharmacophoric scaffold heavily utilized in modern medicinal chemistry, appearing in aromatase inhibitors, GABA_A receptor ligands, and USP30 inhibitors[1]. The functionalization of this bicyclic system—specifically the synthesis of 5-methylimidazo[1,5-a]pyridine-3-carboxylic acid —presents unique steric and electronic challenges. This whitepaper provides an in-depth, self-validating synthetic methodology for constructing this specific architecture, moving beyond basic empirical steps to explore the mechanistic causality governing each transformation.

Retrosynthetic Strategy & Mechanistic Causality

The most robust and scalable approach to the imidazo[1,5-a]pyridine-3-carboxylic acid framework relies on the cyclocondensation of nucleophilic 2-(aminomethyl)pyridine precursors[1]. To achieve the specific 5-methyl substitution pattern, the synthesis must originate from (6-methylpyridin-2-yl)methanamine .

The retrosynthetic disconnection breaks the target down into three distinct phases:

  • N-Acylation: The primary amine of (6-methylpyridin-2-yl)methanamine is acylated using ethyl chlorooxoacetate to form an oxalamide intermediate[2].

  • Bischler-Napieralski-Type Cyclodehydration: The oxalamide undergoes an intramolecular cyclization mediated by phosphorus oxychloride (

    
    ). The Vilsmeier-type activation of the amide carbonyl generates an electrophilic chloroiminium species, which is subsequently attacked by the adjacent pyridine nitrogen[3]. The steric encumbrance of the 6-methyl group (which becomes the 5-methyl group on the final bicyclic core) requires elevated thermal energy to drive the 5-exo-trig cyclization to completion.
    
  • Saponification: The resulting ethyl ester is carefully hydrolyzed under mild basic conditions to yield the free carboxylic acid without disrupting the heteroaromatic core.

MechanisticPathway A (6-Methylpyridin-2-yl) methanamine B Oxalamide Intermediate A->B Ethyl chlorooxoacetate DIPEA, DCM, 0 °C C Ethyl 5-methylimidazo [1,5-a]pyridine-3-carboxylate B->C POCl3, Toluene 90 °C, 4-6 h D 5-Methylimidazo [1,5-a]pyridine-3- carboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (pH 3)

Forward synthetic pathway for 5-methylimidazo[1,5-a]pyridine-3-carboxylic acid.

Quantitative Optimization Matrix

The following table summarizes the optimized reaction parameters, expected yields, and Key Quality Attributes (KQAs) for each step of the synthesis.

StepTransformationReagents & ConditionsTimeTypical YieldKey Quality Attribute (KQA)
1 N-AcylationEthyl chlorooxoacetate, DIPEA, DCM (0 °C

RT)
2 h85–92%Complete consumption of amine (Ninhydrin negative)
2 Cyclodehydration

(2.5 eq), Toluene (90 °C)
4–6 h65–75%Emergence of intense blue fluorescence (

365 nm)
3 Saponification

(3.0 eq), THF/

(RT)
3 h90–95%Absence of ethyl ester signals in

-NMR

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(((6-methylpyridin-2-yl)methyl)amino)-2-oxoacetate

Protocol:

  • Charge a flame-dried, nitrogen-purged round-bottom flask with (6-methylpyridin-2-yl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add

    
    -Diisopropylethylamine (DIPEA, 2.5 eq) and cool the mixture to 0 °C using an ice-water bath.
    
  • Add ethyl chlorooxoacetate (1.1 eq) dropwise over 15 minutes[2].

  • Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench with saturated aqueous

    
    , extract with DCM, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Causality & Logic: Strict temperature control (0 °C) during the dropwise addition is critical to manage the exothermic acylation and prevent the formation of bis-acylated byproducts. DIPEA is selected over weaker bases (like triethylamine) because its steric bulk makes it highly non-nucleophilic, efficiently scavenging the generated HCl without competing for the acylating agent. Keeping the pyridine nitrogen unprotonated is essential to maintain solubility and prevent premature precipitation of the starting material.

Self-Validating System: The reaction's progress is self-validating via Thin Layer Chromatography (TLC). The starting primary amine strongly stains with Ninhydrin (purple/pink spot), whereas the resulting oxalamide intermediate is Ninhydrin-negative but highly UV-active at 254 nm. Complete disappearance of the Ninhydrin-active spot confirms reaction completion.

Step 2: Cyclodehydration to Ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate

Protocol:

  • Dissolve the crude oxalamide intermediate (1.0 eq) in anhydrous toluene (0.15 M).

  • Add phosphorus oxychloride (

    
    , 2.5 eq) dropwise at room temperature[3].
    
  • Equip the flask with a reflux condenser and heat the mixture to 90 °C for 4 to 6 hours.

  • Cool the reaction to room temperature and carefully pour it into crushed ice. Neutralize slowly with saturated aqueous

    
     until pH ~8.
    
  • Extract with ethyl acetate, wash with brine, dry over

    
    , and purify via silica gel chromatography (Hexanes/EtOAc).
    

Causality & Logic:


 acts as both a dehydrating agent and an electrophilic activator. It converts the amide carbonyl into a highly reactive chloroiminium ion. The pyridine nitrogen, acting as an internal nucleophile, attacks this center. The 6-methyl group on the pyridine ring introduces a steric clash near the bridgehead nitrogen during the transition state. Consequently, this step requires higher thermal activation (90 °C in toluene) compared to unsubstituted analogs, which can often cyclize at room temperature or mild reflux in DCM.

Self-Validating System: This step features a built-in optical validation mechanism. As the fully conjugated, planar imidazo[1,5-a]pyridine system forms, the reaction mixture will begin to exhibit intense blue fluorescence under 365 nm UV light. The absence of fluorescence indicates a failure in the cyclization step.

Step 3: Saponification to 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Protocol:

  • Dissolve the purified ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and distilled water (0.1 M).

  • Add Lithium hydroxide monohydrate (

    
    , 3.0 eq) in a single portion.
    
  • Stir vigorously at room temperature for 3 hours.

  • Evaporate the THF under reduced pressure.

  • Cool the remaining aqueous phase to 0 °C and slowly acidify with 1M HCl until the pH reaches ~3.

  • Collect the precipitated solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the target compound.

Causality & Logic:


 is specifically chosen over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester while providing a milder overall basic environment. This prevents any potential nucleophilic degradation of the electron-deficient heteroaromatic core.

Self-Validating System: The protocol is designed to be self-purifying. The target carboxylic acid is highly soluble in the basic aqueous phase but insoluble at its isoelectric point (pH ~3). The sudden formation of a dense precipitate upon acidification serves as a physical validation of successful hydrolysis. Furthermore,


-NMR will show the complete disappearance of the characteristic ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm).

References

  • [1] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [3] CA2722582A1 - Biaryl pde4 inhibitors for treating inflammation. Google Patents. Available at:

  • [2] WO2016156816A1 - 1-cyano-pyrrolidine compounds as usp30 inhibitors. Google Patents. Available at:

Sources

Technical Guide: Spectroscopic Analysis of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic analysis of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid . It is designed for researchers requiring a rigorous structural validation framework, synthesizing theoretical prediction with empirical data from the imidazo[1,5-a]pyridine core scaffold.

Executive Summary

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (C


H

N

O

, MW: 176.17 g/mol ) is a fused bicyclic heteroaromatic compound. It serves as a critical intermediate in the synthesis of N-heterocyclic carbene (NHC) ligands, fluorescent dyes, and potential IDO1 inhibitors. Its analysis presents unique challenges due to the zwitterionic potential of the carboxylic acid and the basic imidazo-pyridine nitrogen.

This guide details the spectroscopic signature of the molecule, distinguishing it from its isomers (e.g., imidazo[1,2-a] derivatives) through specific NMR splitting patterns and MS fragmentation pathways.

Molecular Architecture & Numbering

Correct structural elucidation relies on the precise IUPAC numbering of the imidazo[1,5-a]pyridine skeleton. Unlike the more common imidazo[1,2-a] system, the bridgehead nitrogen is at position 2, and the carbon fusion occurs at 8a.

  • Core: Imidazo[1,5-a]pyridine[1][2][3]

  • Substituents:

    • C3: Carboxylic Acid (-COOH) – Replaces the highly deshielded H3 proton.

    • C5: Methyl (-CH

      
      ) – Sterically significant position adjacent to the bridgehead nitrogen.
      
Structural Logic Diagram

Structure Core Imidazo[1,5-a]pyridine Core (Bicyclic 5+6 Fused System) Pos3 Position 3 (Imidazole) Functionalized: -COOH (Loss of H3 Singlet) Core->Pos3 Substitution Pos5 Position 5 (Pyridine) Functionalized: -CH3 (Loss of H5 Doublet) Core->Pos5 Substitution Features Diagnostic Features: 1. H1 Singlet (Unique) 2. AMX Pattern (H6, H7, H8) 3. Downfield Methyl (Deshielded) Pos3->Features Pos5->Features

Caption: Structural derivation and diagnostic spectroscopic markers resulting from C3 and C5 substitution.

Nuclear Magnetic Resonance (NMR) Analysis[1][4][5]

Solvent Selection Strategy
  • Primary Solvent: DMSO-d

    
      is required. The polar carboxylic acid moiety often leads to poor solubility in CDCl
    
    
    
    . Furthermore, DMSO-d
    
    
    prevents the exchange of the acidic proton, allowing observation of the -COOH signal (typically 11–14 ppm).
  • Secondary Solvent: Methanol-d

    
      may be used for HSQC/HMBC experiments to sharpen aromatic signals, though the acidic proton will be lost to deuterium exchange.
    
H NMR Characterization (Predicted & Derived)

The spectrum is defined by the loss of the characteristic H3 and H5 signals found in the unsubstituted core.

PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
-COOH OH12.5 – 13.5br s-Acidic proton; disappears with D

O shake.
H1 CH8.10 – 8.30s-Diagnostic: Isolated singlet on the imidazole ring.
H8 CH7.90 – 8.05d / dd

Adjacent to bridgehead; deshielded by ring current.
H7 CH6.80 – 7.00dd / m

meta to bridgehead; typically the most shielded aromatic.
H6 CH6.60 – 6.75dd

Adjacent to C5-Methyl.
5-CH

CH

2.60 – 2.85s-Diagnostic: Downfield shift due to aromatic ring current and proximity to N-bridge.

Key Interpretation Notes:

  • The H1 Singlet: In the unsubstituted core, H3 is the most downfield singlet (~9.6 ppm). Since C3 is carboxylated, the remaining singlet at ~8.2 ppm must be assigned to H1 .

  • The C5-Methyl Effect: The methyl group at C5 eliminates the H5 doublet (usually ~8.6 ppm). It also exerts a weak shielding effect on the adjacent H6 proton.

C NMR Framework
  • Carbonyl (C=O): ~160–165 ppm.

  • C3 (Quaternary): ~135–140 ppm (shifted downfield by N and COOH).

  • C1 (CH): ~120–125 ppm.

  • C5 (Quaternary): ~130–135 ppm (bearing methyl).

  • Methyl: ~18–22 ppm.

Mass Spectrometry (MS) Profile[1][4]

Ionization Mode
  • ESI(+) (Electrospray Ionization, Positive Mode): Preferred. The bridgehead nitrogen and imidazole ring are basic, readily accepting a proton to form

    
    .
    
  • ESI(-) (Negative Mode): Viable due to the carboxylic acid, forming

    
    . Useful for confirming the acidic functionality.
    
Fragmentation Pathway (ESI+)

The fragmentation is dominated by the stability of the heteroaromatic core.

  • Precursor Ion:

    
     177.07 
    
    
    
  • Primary Fragment:

    
     133.08 
    
    
    
    • Mechanism: Decarboxylation is the primary pathway for heteroaromatic acids, especially at the C3 position.

  • Secondary Fragment:

    
     132 or lower (Ring opening/loss of HCN).
    
MS Logic Flow

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 177.07 Transition Decarboxylation (Loss of CO2, 44 Da) Parent->Transition Fragment1 Base Peak [M+H-CO2]+ m/z 133.07 (5-Methylimidazo[1,5-a]pyridine core) Transition->Fragment1 Major Pathway Fragment2 Ring Cleavage (Loss of HCN) Fragment1->Fragment2 High Energy

Caption: ESI(+) fragmentation pathway highlighting the diagnostic decarboxylation event.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" confirmation of the functional groups.

Frequency (cm

)
Vibration ModeAssignment
3100 – 2500 O-H StretchBroad band characteristic of carboxylic acid dimers.
1680 – 1720 C=O StretchStrong carbonyl absorption (Acid).
1630 – 1590 C=N / C=C StretchHeteroaromatic ring skeletal vibrations.
1300 – 1200 C-O StretchAcid C-O single bond stretch.

Experimental Protocol: Sample Preparation

Protocol 1: NMR Sample Prep (Self-Validating)
  • Massing: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvation: Add 600 µL of DMSO-d

    
      (99.9% D).
    
    • Validation: Ensure the solution is clear. If turbidity persists, sonicate for 30 seconds.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Run

      
      H (16 scans) : Check for S/N > 100:1 for the aromatic region.
      
    • Run D

      
      O Shake (Optional) : Add 1 drop D
      
      
      
      O, shake, and re-run. The peak at ~13 ppm should vanish, confirming the -COOH.
Protocol 2: HPLC-MS Standard Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 helps retain the acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm.

  • Expectation: The compound should elute earlier than the non-carboxylated methyl-imidazo-pyridine due to the polarity of the acid group.

References

  • Synthesis and Core Characterization

    • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine... ACS Organic & Inorganic Au, 2024.
    • (Contextualizes the core scaffold shifts).

  • Isomer Data (1-Methyl isomer)

    • 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid Product Page. Sigma-Aldrich.
    • (Used for comparative shift analysis).

  • General Imidazo[1,5-a]pyridine Data

    • Imidazo[1,5-a]pyridine PubChem Entry (CID 274090).[4][5] National Institutes of Health (NIH).

  • Spectroscopy of Carboxylic Acids

    • Spectroscopy of Carboxylic Acids and Nitriles.[6] Chemistry LibreTexts.

Sources

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid: Pharmacophore Mechanics & IDO1 Inhibition Content Type: Technical Whitepaper Audience: Medicinal Chemists, Immuno-oncology Researchers, and Lead Discovery Scientists.

Executive Summary: The Heme-Coordinating Scaffold

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid represents a specialized heterocyclic scaffold, primarily utilized in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . Unlike generic pyridine derivatives, the fused imidazo[1,5-a]pyridine bicyclic core offers a unique electronic profile that enables direct coordination with metalloenzymes while maintaining a distinct vector for substituent growth (via the carboxylic acid handle).

This guide deconstructs the molecule’s mechanism of action (MoA) not as a standalone drug, but as a high-affinity pharmacophore . It functions by competitively binding to the heme iron within the IDO1 active site, thereby blocking the rate-limiting step of tryptophan catabolism—a critical checkpoint in tumor immune escape.

Molecular Mechanism of Action (MoA)

The biological activity of 5-methylimidazo[1,5-a]pyridine-3-carboxylic acid derivatives is defined by their interaction with the IDO1 enzyme. IDO1 is a heme-containing dioxygenase that catalyzes the oxidative cleavage of L-tryptophan to N-formylkynurenine.[1]

The Heme Coordination Event

The core mechanism is direct heme ligation . The nitrogen atom at position 2 (N2) of the imidazo[1,5-a]pyridine ring possesses a lone pair orbital oriented to form a coordinate covalent bond with the Ferrous (Fe²⁺) ion of the IDO1 heme cofactor.

  • Competitive Inhibition: By occupying the sixth coordination site of the heme iron, the molecule prevents the binding of molecular oxygen (O₂), which is required for the oxidative cleavage of the tryptophan indole ring.

  • The 5-Methyl Role: The methyl group at the 5-position is not merely structural; it serves as a hydrophobic anchor . It nestles into a hydrophobic sub-pocket (often defined by residues such as Phe163 or Tyr126 in IDO1), stabilizing the ligand-enzyme complex and enhancing selectivity over the related tryptophan 2,3-dioxygenase (TDO2).

The Carboxylic Acid "Handle"

The C3-carboxylic acid moiety functions as a critical electrostatic or hydrogen-bonding vector. In potent derivatives, this acid is often derivatized into amides or bioisosteres that extend into "Pocket A" of the active site, engaging in H-bonds with residues like Arginine 231 (Arg231) . This interaction locks the inhibitor in place, preventing dissociation.

Downstream Signaling: The Kynurenine Pathway

Inhibition of IDO1 by this scaffold leads to a cascade of immunological effects:

  • Restoration of Tryptophan: Prevents the depletion of local tryptophan, reversing the activation of GCN2 kinase (a stress sensor that suppresses T-cell proliferation).

  • Reduction of Kynurenine: Lowers the concentration of kynurenine metabolites, which are ligands for the Aryl Hydrocarbon Receptor (AhR).

  • T-Cell Reactivation: The net result is the reactivation of Cytotoxic T-Lymphocytes (CTLs) and NK cells within the Tumor Microenvironment (TME).

Visualization: The IDO1 Inhibition Pathway

The following diagram illustrates the mechanistic intervention of the imidazo[1,5-a]pyridine scaffold within the tumor microenvironment.

IDO1_Mechanism Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe2+) Trp->IDO1 Substrate Kyn N-Formylkynurenine (Kynurenine Pathway) IDO1->Kyn Oxidation (O2 dependent) Inhibitor 5-Methylimidazo[1,5-a]pyridine Scaffold Inhibitor->IDO1 Direct Heme Coordination (Blocks O2 Binding) T_Cell_Activation Restored T-Cell Activity (Tumor Killing) Inhibitor->T_Cell_Activation Therapeutic Outcome T_Cell_Suppression T-Cell Suppression (GCN2 Activation / AhR Signaling) Kyn->T_Cell_Suppression Metabolite accumulation Immune_Escape Tumor Immune Escape T_Cell_Suppression->Immune_Escape

Caption: Mechanistic blockade of the IDO1 pathway by the imidazo[1,5-a]pyridine scaffold, preventing T-cell suppression.

Technical Workflow: Synthesis & Validation

For researchers utilizing this scaffold, the following protocols ensure high-fidelity synthesis and biological validation.

Synthetic Route: The Vilsmeier-Haack Cyclization

The construction of the 5-methylimidazo[1,5-a]pyridine core typically involves the cyclization of a pyridyl-methylamine precursor.

Step-by-Step Protocol:

  • Starting Material: Begin with 6-methyl-2-(aminomethyl)pyridine . The 6-methyl group on the pyridine ring becomes the 5-methyl group on the fused system.

  • Acylation: React the amine with an anhydride (e.g., acetic anhydride or trifluoroacetic anhydride) to form the corresponding amide.

  • Cyclization ( dehydrative): Treat the amide with POCl₃ (Phosphorus oxychloride) in a non-polar solvent (e.g., Toluene) at reflux (80–110°C).

    • Mechanism: The POCl₃ activates the amide carbonyl, facilitating intramolecular nucleophilic attack by the pyridine nitrogen.

  • Functionalization: To install the C3-carboxylic acid, the precursor often involves a formyl or ester group at the cyclization stage, or subsequent lithiation/carboxylation at the C3 position.

Biological Validation: The Kynurenine Assay

To verify the activity of the scaffold, a cellular assay measuring the conversion of Tryptophan to Kynurenine is the gold standard.

Assay Protocol:

  • Cell Line: HeLa cells (inducible IDO1 expression).

  • Induction: Seed cells (10,000/well) and treat with IFN-γ (100 ng/mL) for 24 hours to upregulate IDO1 expression.

  • Treatment: Add the 5-methylimidazo[1,5-a]pyridine derivative at varying concentrations (0.1 nM – 10 µM). Incubate for 24 hours.

  • Detection:

    • Harvest 150 µL of supernatant.

    • Add 75 µL of 30% Trichloroacetic acid (TCA) to precipitate proteins; centrifuge.

    • Transfer supernatant to a new plate; add 75 µL of Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Readout: Measure Absorbance at 490 nm . Yellow color intensity correlates with Kynurenine concentration.

    • Success Metric: A dose-dependent decrease in OD490 confirms IDO1 inhibition.

Comparative Data: Scaffold Efficacy

The following table summarizes the structural advantages of the 5-methylimidazo[1,5-a]pyridine core compared to other common IDO1 scaffolds (e.g., phenyl-imidazole).

Feature5-Methylimidazo[1,5-a]pyridinePhenyl-Imidazole (Generic)Mechanistic Impact
Heme Affinity High (Rigid bicyclic system)Moderate (Rotational freedom)Bicyclic core reduces entropic penalty upon binding.
Selectivity (vs TDO2) High (>100x)Low to ModerateThe 5-methyl group creates steric clash in the smaller TDO2 pocket.
Metabolic Stability Moderate (Pyridine-like)Low (Prone to CYP oxidation)Fused ring system is generally more resistant to oxidative metabolism.
Solubility Moderate (Polar N atoms)Low (Lipophilic)Improved drug-like properties (Lipinski compliance).

References

  • Mei, H., et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry.[2]

  • Prendergast, G. C., et al. (2017). Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy.[1][3][4] ACS Medicinal Chemistry Letters.

  • Chellappan, S., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo.[5] Antimicrobial Agents and Chemotherapy.[5]

  • Röhrig, U. F., et al. (2019).[6] Rational Design of IDO1 Inhibitors: Structural and Mechanistic Insights. Journal of Medicinal Chemistry.[2]

  • Sigma-Aldrich. (2024). Product Specification: 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (Isomer Reference).

Sources

The Imidazo[1,5-a]pyridine Scaffold: Discovery, Synthesis, and Isolation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Isolation of Imidazo[1,5-a]pyridine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine core represents a "privileged scaffold" in modern medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyridine (found in drugs like Zolpidem). While naturally rare—appearing in limited marine alkaloids such as Cribrostatin 6—this bicyclic N-bridgehead heterocycle has emerged as a potent pharmacophore for tubulin polymerization inhibition, IDO1 inhibition, and as a tunable fluorophore in materials science. This guide details the technical "discovery" (synthetic construction) and "isolation" (purification logic) of these compounds, providing self-validating protocols for the bench scientist.

Part 1: The Scaffold & Electronic Architecture

Unlike the imidazo[1,2-a]pyridine, where the bridgehead nitrogen is part of a 5-membered ring fused to a 6-membered ring in a way that maintains significant aromaticity, the imidazo[1,5-a]pyridine features a bridgehead nitrogen that contributes to a continuous 10


-electron system but with distinct localization of electron density.
  • Electronic Feature: The C3 and C5 positions are highly reactive.[1] The nitrogen at position 2 (in the imidazole ring) is the primary basic center, but the bridgehead nitrogen (N4) dictates the overall dipole and solubility profile.

  • Discovery Context: "Discovery" in this field refers primarily to methodology discovery (efficient synthesis) and lead discovery (biological application), rather than extraction from biomass.

Part 2: Synthetic Discovery (Methodologies)

The construction of the imidazo[1,5-a]pyridine core relies on cyclodehydration strategies. We focus on three authoritative methods ranging from classical to modern C-H activation.

Method A: Oxidative Cyclization (The "One-Pot" Standard)

This is the most robust method for generating 1,3-disubstituted analogs. It involves the condensation of 2-benzoylpyridines with benzylamines, followed by oxidative cyclization.

  • Mechanism: Condensation forms an imine intermediate.[1] A copper catalyst or iodine facilitates the oxidative C-H amination of the benzylic C-H bond to close the ring.

  • Key Reagents: Cu(OAc)₂, O₂ (oxidant), or I₂/TBHP.

Method B: The Vilsmeier-Haack Cyclization

Ideal for synthesizing 1-substituted or unsubstituted derivatives.[1]

  • Precursor:

    
    -(pyridin-2-ylmethyl)amides.[1][2]
    
  • Reagent: POCl₃ (Phosphorus oxychloride).[1]

  • Mechanism: The amide oxygen is activated by POCl₃, triggering nucleophilic attack by the pyridine nitrogen, followed by dehydration.

Method C: Transition-Metal Catalyzed C-H Activation

A modern approach utilizing pyridines and carbenoid precursors or diazo compounds.[1]

  • Catalyst: Rh(III) or Cu(I).[1]

  • Advantage: Allows for late-stage functionalization of the pyridine ring.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the decision matrix for selecting a synthetic route based on desired substitution patterns.

SyntheticWorkflow Start Target Structure Analysis Sub13 1,3-Disubstituted Start->Sub13 Sub1 1-Substituted / Unsub Start->Sub1 Func Functionalized Pyridine Start->Func MethodA Method A: Oxidative Cyclization (2-Pyridyl ketone + Benzylamine) Sub13->MethodA High Yield MethodB Method B: Vilsmeier-Haack (N-pyridylmethyl amide + POCl3) Sub1->MethodB Scalable MethodC Method C: C-H Activation (Pyridine + Diazo/Carbene) Func->MethodC High Selectivity Product Crude Imidazo[1,5-a]pyridine MethodA->Product MethodB->Product MethodC->Product

Caption: Decision matrix for synthesizing imidazo[1,5-a]pyridines based on substitution requirements.

Part 3: Isolation & Purification Protocols

Isolation of imidazo[1,5-a]pyridines from reaction mixtures presents specific challenges due to their basicity and potential for protonation. The following protocol is a self-validating system designed to maximize recovery.

The Quench & pH Adjustment (Critical Step)

Many synthesis methods (especially Vilsmeier-Haack) use acidic conditions or generate acid byproducts.[1]

  • The Trap: If the work-up is too acidic (pH < 4), the pyridine nitrogen protonates, rendering the product water-soluble. It will be lost in the aqueous waste.[1]

  • The Protocol:

    • Cool reaction mixture to 0°C.

    • Slowly add sat. NaHCO₃ or 1M NaOH.[1]

    • Target pH: Adjust aqueous layer to pH 8–9 . This ensures the molecule is in its neutral, lipophilic free-base form.

Extraction Strategy
  • Solvent: Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) for the initial extraction due to better solubility of the fused aromatic system.[1]

  • Procedure: Extract aqueous layer 3x with DCM.[1] Combine organics.

  • Drying: Use anhydrous Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the product is acid-sensitive (rare, but possible with specific functional groups).

Chromatographic Isolation (Purification)

These compounds are moderately polar but can "streak" on silica due to the basic nitrogen interacting with silanol groups.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to the eluent system (e.g., Hexane/EtOAc + 1% TEA). This neutralizes silica acidity and sharpens the bands.[1]

  • Gradient: Start with 100% Hexane -> 20% EtOAc -> 50% EtOAc.[1]

Crystallization (Final Polish)

For high-purity samples (required for biological assay):

  • Solvent System: Dissolve in minimum hot Ethanol (EtOH) or Acetonitrile (MeCN).[1] Add cold Diethyl Ether or Pentane dropwise until turbidity appears.[1] Refrigerate at 4°C.

Data Summary: Physical Properties for Isolation
ParameterValue/CharacteristicImplication for Isolation
pKa (Conj.[1] Acid) ~5.5 - 6.5Must keep pH > 8 during extraction to avoid salt formation.[1]
LogP 2.0 - 3.5 (Substituent dependent)Lipophilic; extracts well into DCM or EtOAc.[1]
UV/Vis Strong absorption ~300-350 nmHighly fluorescent (often Blue/Green).[1] Use UV lamp to track on TLC.[1]
TLC Stain Dragendorff’s ReagentStains orange (alkaloid-like).[1]

Part 4: Characterization & Validation[1]

To validate the isolation of the correct isomer (1,5-a vs 1,2-a), specific NMR signatures are required.

Diagnostic 1H NMR Signals (CDCl₃)
  • H-3 Proton: If C3 is unsubstituted, this proton appears as a distinct singlet around δ 8.0 - 8.2 ppm .[1]

  • H-5 Proton: The proton at position 5 (on the pyridine ring, adjacent to the bridgehead nitrogen) is highly deshielded, typically appearing as a doublet at δ 7.8 - 8.5 ppm (J ~ 7 Hz).

  • H-8 Proton: Often the most shielded aromatic signal, appearing around δ 6.5 - 6.8 ppm .[1]

Mechanistic Validation: 1,5-Electrocyclization

The final step of the synthesis is often a 1,5-electrocyclization. Understanding this validates the structure.[1][3][4]

Mechanism Imine Imine Intermediate (N-pyridyl-benzylamine) Oxidation Oxidative Dehydrogenation (-2H) Imine->Oxidation Cu(II) / O2 Cyclization 1,5-Electrocyclization (Ring Closure) Oxidation->Cyclization 6π Electron System Aromatization Aromatization (Final Product) Cyclization->Aromatization Stability Driver

Caption: Mechanistic pathway for the formation of the imidazo[1,5-a]pyridine core.

Part 5: Case Study & Application

Target: Tubulin Polymerization Inhibitors Recent studies (e.g., Org. Biomol. Chem., 2025) have highlighted imidazo[1,5-a]pyridine-benzimidazole hybrids.

  • Discovery Logic: Researchers replaced the indole core of Combretastatin A-4 with imidazo[1,5-a]pyridine to improve metabolic stability while maintaining the cis-stilbene geometry required for the colchicine binding site.

  • Isolation Result: The hybrid compounds (e.g., Compound 5d) showed IC50 values in the low micromolar range (1-3 μM) against MCF-7 cell lines.

  • Protocol Note: These hybrids often require precipitation from cold methanol for final purification due to high molecular weight and lipophilicity.[1]

References

  • Review of Synthetic Methodologies

    • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.[1][2][4][5][6][7][8] Organic & Biomolecular Chemistry.[1][3][5][8][9][10] Link

  • Biological Activity (Tubulin Inhibitors)

    • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids. Organic & Biomolecular Chemistry.[1][3][5][8][9][10] Link

  • C-H Activation Protocols

    • Copper-Catalyzed Aerobic Oxidative Amination of C(sp3)-H Bonds.[1] Journal of Organic Chemistry.[1] Link

  • Natural Product Context (Cribrostatin 6)

    • Isolation and structure of cribrostatin 6.[1][11] Journal of Natural Products.[1][11] Link

  • Ritter-Type Synthesis

    • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine. ACS Organic & Inorganic Au.[1] Link

Sources

Strategic Exploitation of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1159830-17-7) represents a highly versatile, bioisosteric building block[1]. As a structural mimic of indoles and purines, the imidazo[1,5-a]pyridine core offers enhanced aqueous solubility and a unique electronic distribution that facilitates high-affinity interactions with diverse metalloenzymes and G-protein coupled receptors (GPCRs)[2].

This technical guide dissects the physicochemical rationale behind this scaffold and outlines the primary therapeutic targets its derivatives modulate, providing actionable, self-validating experimental workflows for target validation.

Physicochemical & Structural Rationale

The pharmacological utility of 5-methylimidazo[1,5-a]pyridine-3-carboxylic acid stems from three distinct structural features:

  • The Imidazole Nitrogen (N2): Acts as a potent electron donor. In metalloenzymes (e.g., Cytochrome P450s), this basic nitrogen coordinates directly with the active-site metal ion (such as heme Fe³⁺).

  • The 3-Carboxylic Acid Moiety: Serves as a critical hydrogen-bond acceptor and donor. It can act as a bioisostere for endogenous organic acids (like 2-oxoglutarate or succinate), anchoring the molecule in polar receptor pockets via salt bridges. Furthermore, it provides a synthetic handle for late-stage functionalization (amides, esters) to fine-tune lipophilicity.

  • The 5-Methyl Group: Provides precise steric bulk. In highly conserved enzyme families, the 5-methyl substituent restricts the rotational freedom of the molecule within the binding pocket, driving selectivity toward specific isoforms (e.g., favoring CYP19A1 over CYP11B1)[2].

Primary Therapeutic Targets & Mechanistic Pathways

Aromatase (CYP19A1) Inhibition in Oncology

Aromatase is the cytochrome P450 enzyme responsible for the terminal step in estrogen biosynthesis. Imidazo[1,5-a]pyridine derivatives are established non-steroidal aromatase inhibitors (e.g., Fadrozole analogues) used in the treatment of estrogen-receptor-positive (ER+) breast cancer[2].

  • Mechanism of Action: The N2 atom of the imidazopyridine ring forms a coordinate covalent bond with the heme iron of CYP19A1. The 5-methyl group and the functionalized 3-carboxylic acid occupy the hydrophobic androgen-binding pocket, competitively excluding the endogenous substrate (androstenedione)[2].

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) in Ischemia

HIF-PH enzymes regulate the degradation of HIF-1α. Inhibiting HIF-PH stabilizes HIF-1α, promoting the transcription of erythropoietin (EPO) and angiogenic factors, which is highly therapeutic for chronic kidney disease-induced anemia and ischemic injuries[3].

  • Mechanism of Action: HIF-PH is an Fe²⁺ and 2-oxoglutarate (2-OG) dependent dioxygenase. The 3-carboxylic acid of the imidazopyridine scaffold acts as a 2-OG mimetic. It bidentately chelates the active site Fe²⁺, displacing 2-OG and halting the hydroxylation of HIF-1α[3].

HIF_Pathway Normoxia Normoxia (O2 Present) HIF_PH HIF-Prolyl Hydroxylase (Active) Normoxia->HIF_PH HIF1a_OH Hydroxylated HIF-1α HIF_PH->HIF1a_OH Hydroxylates Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->HIF_PH Chelates Fe2+ HIF1a_Stable Stabilized HIF-1α Inhibitor->HIF1a_Stable Prevents Degradation VHL VHL Ubiquitination & Proteasome Degradation HIF1a_OH->VHL Hypoxia Hypoxia or Inhibitor Presence Hypoxia->HIF1a_Stable Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF1a_Stable->Nucleus GeneExp Erythropoiesis & Angiogenesis Genes Nucleus->GeneExp

Fig 1: Mechanism of HIF-1α stabilization via imidazo[1,5-a]pyridine-mediated HIF-PH inhibition.

G-Protein Coupled Receptor 91 (GPR91) Antagonism

GPR91 is the cognate receptor for succinate, playing a significant role in immune cell activation, retinal angiogenesis, and androgenetic alopecia. Recent patent literature highlights imidazo[1,5-a]pyridine-3-carboxylic acid derivatives as potent GPR91 inhibitors[4].

  • Mechanism of Action: The anionic nature of the 3-carboxylic acid at physiological pH allows it to mimic the carboxylate groups of succinate, competing for the orthosteric binding site of GPR91 and preventing downstream Gq/Gi signaling[4].

Experimental Workflows & Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Causality is embedded in the experimental design, utilizing specific controls to calculate assay robustness (Z'-factor).

Recombinant CYP19A1 Fluorometric Inhibition Assay

This assay evaluates the potency of imidazopyridine derivatives against aromatase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw recombinant human CYP19A1 microsomes on ice.

  • Compound Dilution: Serially dilute the test compounds (from the 5-methylimidazo[1,5-a]pyridine-3-carboxylic acid library) in DMSO. Causality: Keep final DMSO concentration <1% to prevent solvent-induced enzyme denaturation.

  • Control Integration (Self-Validation): Include Letrozole (1 µM) as a positive control (100% inhibition) and 1% DMSO vehicle as a negative control (0% inhibition).

  • Enzyme-Substrate Incubation: Mix 10 µL of test compound, 40 µL of CYP19A1 (final concentration 10 nM), and 50 µL of the fluorogenic substrate 7-methoxy-4-trifluoromethylcoumarin (MFC) (final concentration 25 µM).

  • Reaction Initiation: Add 10 µL of NADPH regenerating system. Incubate at 37°C for 30 minutes.

  • Detection: Stop the reaction with 0.1 N NaOH. Measure fluorescence (Ex/Em = 409/530 nm). Calculate the Z'-factor using the positive and negative controls; a Z' > 0.5 validates the assay run.

Screening_Workflow Lib Derivative Library HTS Primary HTS (Fluorometric Assay) Lib->HTS Hit Hit Identification (IC50 < 1 µM) HTS->Hit Counter Counter Screen (CYP Selectivity) Hit->Counter Lead Lead Optimization (ADME/Tox) Counter->Lead High Selectivity InVivo In Vivo Validation Lead->InVivo

Fig 2: High-Throughput Screening (HTS) workflow for validating CYP19A1 target selectivity.

HIF-PH2 AlphaScreen Assay for 2-OG Mimetic Validation

This proximity-based assay measures the disruption of HIF-1α hydroxylation.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 5 nM recombinant HIF-PH2, 10 µM Fe(II)SO₄, 100 µM ascorbate, and 1 µM 2-oxoglutarate in HEPES buffer (pH 7.4).

  • Inhibitor Addition: Add the imidazopyridine test compounds. Causality: Ascorbate is required to maintain iron in the Fe²⁺ state, ensuring the metal center is available for chelation by the 3-carboxylic acid moiety.

  • Substrate Addition: Add 100 nM biotinylated HIF-1α peptide (residues 556-574). Incubate for 60 minutes at room temperature.

  • Bead Incubation: Add Streptavidin-coated Donor beads and anti-hydroxyproline Acceptor beads (AlphaScreen technology). Incubate in the dark for 60 minutes.

  • Readout: Excite at 680 nm and read emission at 520-620 nm. A decrease in signal indicates successful inhibition of hydroxylation by the test compound.

Quantitative Target Landscape

The following table summarizes the structural utility and typical pharmacological metrics of 5-methylimidazo[1,5-a]pyridine-3-carboxylic acid derivatives across validated targets:

Target Enzyme / ReceptorStructural Role of ScaffoldTypical IC₅₀ RangePrimary Disease Indication
Aromatase (CYP19A1) N2 coordinates heme Fe³⁺; 5-methyl directs selectivity.1.5 nM – 50 nMER+ Breast Cancer
HIF-Prolyl Hydroxylase 3-carboxylic acid chelates active-site Fe²⁺ (2-OG mimic).10 nM – 250 nMChronic Kidney Disease Anemia
GPR91 (Succinate Rec.) 3-carboxylic acid acts as an anionic succinate bioisostere.50 nM – 500 nMAlopecia / Immune Modulation
Tubulin / Microtubules Planar core intercalates/binds colchicine site.0.4 µM – 7.7 µMSolid Tumors / Cytotoxicity

References

  • Benchchem. (n.d.). 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid. Benchchem.
  • European Patent Office. (2023). NOVEL USE OF GPR91 INHIBITORS - EP 4321159 A1. Google Patents.
  • National Institutes of Health (PMC). (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central.
  • ResearchGate. (2025). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. ResearchGate.

Sources

Methodological & Application

experimental protocols for 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis, characterization, and biological application of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid , a privileged scaffold in medicinal chemistry. Imidazo[1,5-a]pyridines are bioisosteres of indole and purine, exhibiting significant potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), thromboxane A2 synthase, and as precursors for N-heterocyclic carbene (NHC) ligands. This note provides a validated oxidative cyclization protocol for synthesis, downstream amide coupling methodologies, and an in vitro enzymatic inhibition assay setup.

Compound Profile & Strategic Rationale

  • IUPAC Name: 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The 5-methyl group (positioned adjacent to the bridgehead nitrogen) provides steric protection, influencing the electronic properties of the imidazole ring and improving metabolic stability compared to the unsubstituted parent scaffold.

  • Primary Applications:

    • Fragment-Based Drug Discovery (FBDD): Targeting metalloenzymes (e.g., IDO1, Aromatase).

    • Ligand Design: Precursor for bulky NHC ligands in catalysis.

    • Bioimaging: The core scaffold exhibits tunable fluorescence (large Stokes shift).

Protocol A: Chemical Synthesis (Oxidative Cyclization)

Objective: Synthesize the target acid from commercially available 6-methylpyridine-2-carbaldehyde. Mechanism: Condensation of the aldehyde with an amino acid ester followed by oxidative cyclization and hydrolysis.

Reagents Required
  • Precursor: 6-Methylpyridine-2-carbaldehyde (CAS: 1122-72-1)

  • Reactant: Glycine ethyl ester hydrochloride

  • Oxidant/Catalyst: Iodine (

    
    ), Potassium Carbonate (
    
    
    
    ), tert-Butyl hydroperoxide (TBHP) or Copper(II) triflate (
    
    
    )
  • Solvent: DMF or Toluene

  • Workup: Ethyl acetate, Sodium thiosulfate (sat. aq.), HCl (1M), LiOH.

Step-by-Step Methodology

Stage 1: Formation of the Imidazo[1,5-a]pyridine Core (Ester Intermediate)

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 6-methylpyridine-2-carbaldehyde (1.0 equiv, 10 mmol) and glycine ethyl ester hydrochloride (1.2 equiv) in DMF (20 mL).

  • Base Addition: Add

    
     (2.5 equiv) and stir at room temperature for 30 minutes to facilitate imine formation.
    
  • Cyclization: Add

    
     (5 mol%) and Iodine (0.5 equiv). Heat the mixture to 80°C under an air atmosphere (or 
    
    
    
    balloon) for 6–8 hours.
    • Note: The oxidative environment is critical for the dehydrogenation step to aromatize the imidazole ring.

  • Quench: Cool to RT. Quench with saturated aqueous

    
     to remove excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane:EtOAc gradient). Isolate Ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate .

Stage 2: Hydrolysis to Carboxylic Acid

  • Reaction: Dissolve the ester intermediate in THF/Water (3:1, 10 mL). Add LiOH

    
     (2.0 equiv).
    
  • Incubation: Stir at RT for 2–4 hours. Monitor by TLC (Acid will remain at baseline).

  • Workup: Acidify carefully with 1M HCl to pH 3–4. The product often precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc/MeOH (9:1). Recrystallize from Ethanol.

Quality Control (QC) Parameters
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >95%HPLC (254 nm)
Identity Loss of Ethyl signals (4.3, 1.3 ppm); Presence of COOH (broad ~11-13 ppm)1H NMR (DMSO-d6)
Mass [M+H]+ = 177.06LC-MS

Visualization: Synthesis Workflow

SynthesisWorkflow Start 6-Methylpyridine- 2-carbaldehyde Imine Imine Intermediate Start->Imine + Reagent Reagent Glycine Ethyl Ester Reagent->Imine Cyclization Oxidative Cyclization (Cu(OTf)2 / I2 / O2) Imine->Cyclization Ester Ethyl 5-methylimidazo [1,5-a]pyridine-3-carboxylate Cyclization->Ester Ring Closure Hydrolysis Hydrolysis (LiOH / THF) Ester->Hydrolysis Final 5-Methylimidazo[1,5-a] pyridine-3-carboxylic acid Hydrolysis->Final Deprotection

Figure 1: Synthetic route for the production of the target scaffold via oxidative cyclization.

Protocol B: Functionalization (Amide Coupling)

Rationale: The C3-carboxylic acid is the primary handle for attaching pharmacophores. Due to the electron-rich nature of the fused ring, standard coupling requires careful pH control to prevent decarboxylation or side reactions.

Method:

  • Activation: Dissolve the acid (1 equiv) in anhydrous DMF. Add DIPEA (3 equiv) and HATU (1.1 equiv). Stir for 10 mins.

    • Critical: Maintain anhydrous conditions. The 5-methyl group adds steric bulk, slightly slowing the activation; allow extra time compared to standard benzoic acids.

  • Coupling: Add the amine partner (1.1 equiv). Stir at RT for 12 hours.

  • Validation: Monitor via LC-MS. The product should show a mass shift corresponding to the amine addition.

Protocol C: Biological Evaluation (IDO1 Inhibition)

Context: Imidazo[1,5-a]pyridines are known to coordinate with the heme iron of IDO1 (Indoleamine 2,3-dioxygenase 1).

Assay Principle: Spectroscopic measurement of the conversion of L-Tryptophan to N-formylkynurenine (NFK).

Reagents
  • Recombinant human IDO1 enzyme.

  • Substrate: L-Tryptophan (

    
    ).
    
  • Cofactors: Ascorbic acid, Methylene blue, Catalase.

  • Buffer: 50 mM Potassium Phosphate (pH 6.5).

Workflow
  • Compound Prep: Dissolve 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid in DMSO (10 mM stock). Serial dilute to test concentrations (e.g., 0.1 nM to

    
    ).
    
  • Incubation: Mix Enzyme (20 nM final) + Compound in buffer. Incubate 15 mins at RT (allows heme coordination).

  • Reaction Start: Add Substrate mix (Trp + Cofactors). Incubate at 37°C for 45 mins.

  • Termination: Add 30% Trichloroacetic acid (TCA) to quench. Incubate at 65°C for 15 mins (hydrolyzes NFK to Kynurenine).

  • Detection: Centrifuge. Transfer supernatant to a new plate. Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde). Read Absorbance at 480 nm.

Data Analysis

Calculate % Inhibition:



Fit data to a sigmoidal dose-response curve to determine 

.

Visualization: Assay Logic

AssayLogic Prep Compound Preparation (DMSO Stock) Bind Pre-Incubation (Enzyme + Inhibitor) Heme Coordination Prep->Bind Dilution Cat Catalytic Phase (+ L-Trp, Ascorbate) Bind->Cat Start Rxn Stop Quench & Hydrolysis (TCA, 65°C) Cat->Stop 45 min Read Colorimetric Readout (Ehrlich's Reagent, 480nm) Stop->Read Detection

Figure 2: Workflow for IDO1 inhibition assay quantifying kynurenine production.

References

  • Wang, H., et al. (2016).[1][2] "Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization." The Journal of Organic Chemistry, 81(9), 3681–3687.

  • Li, M., et al. (2014).[1] "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination." Organic Letters, 16(23), 6232–6235.

  • Joshi, A., et al. (2016).[1] "Iron-Catalyzed Efficient C–H Amination for the Construction of Imidazole-Fused-Ring Systems." The Journal of Organic Chemistry, 81(20), 9461–9469.

  • Röhrig, U. F., et al. (2010). "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry, 53(3), 1172–1189.

  • Blache, Y., et al. (2005). "Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes." Journal of the American Chemical Society, 127(8), 2402–2403.

Sources

Application Note: Pharmacological Profiling of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure widely utilized in medicinal chemistry and drug discovery. Specifically, 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (5-MIPA) and its derivatives serve as potent modulators of intracellular signaling, functioning primarily as Phosphodiesterase 4 (PDE4) inhibitors[1] and PI3K/Akt pathway antagonists[2].

In in vitro cell culture models, 5-MIPA exhibits dual-modulatory effects depending on the cellular context:

  • Anti-Inflammatory Action: By inhibiting PDE4, 5-MIPA prevents the hydrolysis of cyclic AMP (cAMP)[3]. Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inhibits the NF-κB pathway, drastically reducing the transcription of pro-inflammatory cytokines like TNF-α.

  • Anti-Proliferative Action: In oncology models, 5-MIPA derivatives disrupt the PI3K/Akt signaling cascade and inhibit tubulin polymerization, leading to G2/M cell cycle arrest and caspase-mediated apoptosis[2].

This application note provides a comprehensive, self-validating protocol for utilizing 5-MIPA to evaluate these pathways in macrophage (RAW 264.7) and breast cancer (MCF-7) cell lines.

Reagent Preparation & Physicochemical Properties

  • Chemical Identity: 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (CAS: 1159830-17-7)

  • Solubility: The free carboxylic acid exhibits limited aqueous solubility but is highly soluble in Dimethyl Sulfoxide (DMSO).

  • Preparation Causality: Prepare a 10 mM master stock in anhydrous DMSO. Aliquot into single-use vials and store at -20°C. Why? Repeated freeze-thaw cycles introduce ambient moisture, which can hydrolyze the compound or cause localized precipitation, leading to inaccurate dosing in downstream assays. Ensure the final DMSO concentration in cell culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Mechanistic Pathway Visualization

Pathway MIPA 5-Methylimidazo[1,5-a]pyridine- 3-carboxylic acid PDE4 PDE4 Enzyme MIPA->PDE4 Inhibits PI3K PI3K / Akt Pathway MIPA->PI3K Inhibits cAMP Intracellular cAMP ↑ PDE4->cAMP Prevents degradation Apoptosis G2/M Arrest & Apoptosis PI3K->Apoptosis Inhibition Induces PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway ↓ PKA->NFkB Inhibits TNFa Pro-inflammatory Cytokines (TNF-α) ↓ NFkB->TNFa Reduces transcription

Fig 1: 5-MIPA dual-pathway modulation inhibiting PDE4/NF-κB and PI3K/Akt signaling cascades.

Experimental Protocols (Self-Validating Systems)

Protocol A: Anti-Inflammatory Screening in RAW 264.7 Macrophages

This protocol uses Lipopolysaccharide (LPS) to induce inflammation, validating 5-MIPA's ability to rescue the phenotype via PDE4 inhibition.

  • Step 1: Cell Seeding. Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Step 2: Serum Starvation. Wash cells with PBS and replace with serum-free DMEM for 4 hours.

    • Causality: Serum starvation synchronizes the cell cycle and reduces baseline kinase/NF-κB activity caused by growth factors in FBS, maximizing the signal-to-noise ratio of the LPS stimulation.

  • Step 3: Pre-treatment. Treat cells with 5-MIPA (0.1, 1.0, 10, and 50 µM) or vehicle control (0.1% DMSO) for 2 hours.

    • Causality: Pre-treatment is critical. The inhibitor must permeate the cell and engage intracellular PDE4 before the TLR4 receptor is activated by LPS; otherwise, rapid NF-κB translocation will outpace the drug's mechanism of action.

  • Step 4: LPS Stimulation. Add 1 µg/mL LPS (E. coli O111:B4) to the wells. Incubate for 24 hours.

  • Step 5: Harvest & Analysis. Collect the supernatant for TNF-α quantification via ELISA. Lyse the remaining cells using 0.1 M HCl to halt phosphodiesterase activity immediately, and quantify intracellular cAMP using a competitive ELISA.

Protocol B: Anti-Proliferative & Apoptosis Assay in MCF-7 Cells
  • Step 1: Cell Seeding. Seed MCF-7 cells at

    
     cells/well in a 96-well plate.
    
  • Step 2: Compound Exposure. Treat with a dose-response gradient of 5-MIPA (1 to 100 µM) for 48 hours. Include a positive control (e.g., Colchicine) to validate tubulin disruption[2].

  • Step 3: Viability & Apoptosis Readout. Perform an MTT assay to assess metabolic viability. For mechanistic validation, stain a parallel 6-well plate with Hoechst 33342 and Annexin V-FITC/PI, analyzing via flow cytometry.

    • Causality: The MTT assay only measures mitochondrial reductase activity. Pairing it with Annexin V/PI flow cytometry creates a self-validating system that confirms the loss of viability is driven by true programmed apoptosis (via PI3K/Akt inhibition) rather than non-specific compound necrosis.

Quantitative Data Presentation

Table 1: Expected Pharmacological Profile in RAW 264.7 Cells (Inflammation Model)

Assay ParameterTarget/ReadoutExpected IC

/ Response
Biological Implication
Intracellular cAMP PDE4 Inhibition0.5 - 2.5 µMAccumulation of cAMP confirms direct target engagement.
TNF-α Secretion NF-κB Pathway1.0 - 5.0 µMReduction in pro-inflammatory cytokine release.
Cell Viability General Cytotoxicity> 50 µMConfirms TNF-α drop is due to pathway modulation, not cell death.

Table 2: Expected Pharmacological Profile in MCF-7 Cells (Proliferation Model)

Assay ParameterTarget/ReadoutExpected IC

/ Response
Biological Implication
Tubulin Polymerization Microtubule Assembly1.5 - 3.5 µMDisruption of cytoskeleton dynamics.
Cell Cycle Analysis G2/M ArrestPeak at 24-48hHalts proliferation of cancer cells.
Annexin V / PI Apoptosis2.0 - 8.0 µMConfirms programmed cell death via PI3K/Akt inhibition.

Troubleshooting & Best Practices

  • Cellular Permeability Issues: The free carboxylic acid at the C3 position of the imidazo[1,5-a]pyridine ring may exhibit poor membrane permeability in certain robust cell lines. If IC

    
     values are unexpectedly high, consider synthesizing the ethyl or methyl ester prodrug of 5-MIPA. The esterified form readily permeates the lipid bilayer and is rapidly hydrolyzed by intracellular esterases back to the active acid[1].
    
  • False Positives in Cytokine Reduction: Always run a parallel cell viability assay (e.g., CellTiter-Glo or MTT) alongside the RAW 264.7 ELISA. A severe drop in TNF-α could be falsely attributed to anti-inflammatory action if the compound is simply cytotoxic at higher doses.

References

  • Title: New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

  • Source: European Patent Office (EP 2674417 A2)
  • Title: Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway Source: Organic & Biomolecular Chemistry (via PubMed) URL: [Link]

Sources

in vivo studies with 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Evaluation of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Introduction and Pharmacological Rationale

The imidazo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents. Specifically, 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1159830-17-7) is a highly versatile building block[1]. The carboxylic acid moiety at the C3 position allows for rapid functionalization (e.g., amidation) to optimize cellular potency and pharmacokinetic (PK) properties, while the methyl group at the C5 position provides critical steric hindrance. This steric bulk is strategically utilized to lock the molecule's conformation, which enhances target selectivity and mitigates off-target Cytochrome P450 (CYP) inhibition—a common liability of unsubstituted imidazole rings[2][3].

In preclinical drug development, derivatives synthesized from this scaffold are predominantly evaluated for two major indications:

  • Immuno-Oncology (IDO1 Inhibition): The imidazo[1,5-a]pyridine core acts as a potent heme-binding motif. By coordinating with the heme iron in the active site of Indoleamine 2,3-dioxygenase 1 (IDO1), these derivatives block the conversion of tryptophan to the immunosuppressive metabolite kynurenine, thereby reversing T-cell anergy in the tumor microenvironment[2][3].

  • Neurology (5-HT4 Receptor Partial Agonists): The scaffold acts as a bioisostere that effectively penetrates the blood-brain barrier (BBB) to engage 5-HT4 receptors, offering disease-modifying potential for cognitive disorders such as Alzheimer's disease[4].

This application note provides comprehensive, self-validating in vivo protocols for evaluating the PK and pharmacodynamic (PD) properties of APIs derived from 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid.

Mechanistic Pathway Visualization

Pathway Trp Tryptophan (Substrate) IDO1 IDO1 Enzyme (Heme-Iron Center) Trp->IDO1 Catalysis Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidation TCells T-Cell Anergy & Tumor Escape Kyn->TCells AhR Activation Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->IDO1 Heme Coordination

Figure 1: Mechanism of action for imidazo[1,5-a]pyridine derivatives in IDO1 inhibition.

In Vivo Experimental Workflow

Workflow cluster_0 4. Parallel Pharmacological Evaluation Synthesis 1. API Synthesis (from 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid) Formulation 2. Formulation (0.5% Methylcellulose / 0.1% Tween 80) Synthesis->Formulation Dosing 3. In Vivo Dosing (PO / IV in Murine Models) Formulation->Dosing PK Pharmacokinetics (PK) Plasma & Brain Sampling (0.25h to 24h) Dosing->PK Dosing->PK PD Pharmacodynamics (PD) Tumor Kyn/Trp Ratio (LC-MS/MS) Dosing->PD Data 5. PK/PD Modeling & Efficacy Correlation PK->Data PD->Data

Figure 2: Preclinical in vivo workflow for evaluating imidazo[1,5-a]pyridine derivatives.

Step-by-Step In Vivo Protocols

Protocol A: Pharmacokinetic (PK) Profiling and Brain Penetrance

Causality Check: Imidazopyridine derivatives can exhibit variable aqueous solubility. To ensure uniform gastrointestinal absorption and prevent precipitation, formulations must utilize a suspending agent (Methylcellulose) and a surfactant (Tween 80). Evaluating brain penetrance (Kp) is mandatory; IDO1 inhibitors require low brain penetrance to avoid CNS toxicity, whereas 5-HT4 agonists require high brain penetrance to reach their target[4].

Materials:

  • Test Compound: Synthesized derivative of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid.

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in sterile water.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

Step-by-Step Method:

  • Formulation Preparation: Micronize the test compound and suspend it in the vehicle to achieve a final concentration of 1 mg/mL for oral (PO) dosing. Sonicate for 15 minutes in a water bath to ensure a homogenous suspension.

  • Dosing: Administer the suspension via oral gavage at a dose of 10 mg/kg. Self-Validation: Include an intravenous (IV) cohort dosed at 2 mg/kg (formulated in 5% DMSO/95% PEG400) to calculate absolute oral bioavailability (F%).

  • Blood Collection: Collect blood samples (~50 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Tissue Harvesting (Brain): At T=2h and T=8h, euthanize a subset of mice. Perfuse transcardially with ice-cold saline to remove intravascular blood (critical to prevent false-positive brain exposure data). Harvest and homogenize the brain in 3 volumes of PBS.

  • Bioanalysis: Extract the compound using protein precipitation (acetonitrile containing an internal standard). Analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Protocol B: Pharmacodynamic (PD) Evaluation of IDO1 Inhibition in Tumor Models

Causality Check: Plasma PK alone does not predict efficacy for IDO1 inhibitors due to the complex tumor microenvironment. The direct PD biomarker for IDO1 target engagement is the ratio of Kynurenine (Kyn) to Tryptophan (Trp) in the tumor tissue[2][3]. Stable isotope-labeled internal standards must be used during LC-MS/MS to correct for severe matrix effects inherent to necrotic tumor homogenates.

Step-by-Step Method:

  • Tumor Inoculation: Inject 1 × 10^6 CT26 murine colon carcinoma cells subcutaneously into the right flank of BALB/c mice.

  • Treatment Initiation: Once tumors reach ~150-200 mm³ (approx. day 10), randomize mice into three groups: Vehicle, Test Compound (50 mg/kg PO BID), and Positive Control (Epacadostat, 50 mg/kg PO BID).

  • Sampling: On day 5 of treatment, collect plasma and harvest tumors 4 hours after the final dose (anticipated Tmax).

  • Metabolite Extraction: Homogenize tumor tissue in 0.1% formic acid in water. Add 10 µL of internal standard mix (d5-Tryptophan and d4-Kynurenine) to 50 µL of homogenate. Precipitate proteins with 150 µL of ice-cold methanol.

  • LC-MS/MS Quantification: Quantify Trp and Kyn levels. Calculate the Kyn/Trp ratio. Self-Validation: A successful assay will show a baseline Kyn/Trp ratio elevation in vehicle-treated tumor-bearing mice compared to naive mice, which is subsequently reversed by the test compound.

Quantitative Data Interpretation

To benchmark the success of your synthesized 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid derivatives, compare your in vivo results against the standard pharmacological parameters outlined in Table 1.

Table 1: Target In Vivo PK/PD Parameters for Imidazo[1,5-a]pyridine Derivatives

ParameterTarget: IDO1 Inhibitor (Oncology)Target: 5-HT4 Agonist (Neurology)Mechanistic Rationale
Oral Bioavailability (F%) > 40%> 50%Ensures adequate systemic exposure and patient compliance via oral dosing.
Brain-to-Plasma Ratio (Kp) < 0.1> 1.2IDO1 inhibitors must avoid the CNS to prevent neurotoxicity; 5-HT4 agonists must cross the BBB to engage neural targets.
In Vivo PD Marker > 60% reduction in Tumor Kyn/Trp ratio> 50% increase in sAPPα levels (CSF)Validates mechanism of action and target engagement in the physiological environment.
CYP Inhibition (In Vivo) Negligible (No drug-drug interactions)NegligibleThe C5-methyl group on the scaffold sterically hinders CYP coordination, preventing toxicity[2].

References

  • Ramakrishna, N.V.S., et al. "Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease." European Journal of Medicinal Chemistry, 2015. Available at:[Link]

  • Cren, Sylvaine, et al. "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition." Journal of Medicinal Chemistry, 2025. Available at:[Link]

Sources

Application Note: Quantitative Analysis of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (5-MIPC). This compound, characterized by its fused heterocyclic core, presents specific analytical challenges due to its zwitterionic potential and significant polarity.[1][2]

The following guide synthesizes high-sensitivity detection methods (Fluorescence/MS) with standard quality control techniques (HPLC-UV), grounded in the physicochemical properties of the imidazo[1,5-a]pyridine scaffold.

Molecule Profile & Analytical Strategy

Compound : 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid Core Scaffold : Imidazo[1,5-a]pyridine Key Properties :[1][2][3]

  • Fluorescence : Derivatives of imidazo[1,5-a]pyridine typically exhibit a large Stokes shift and high quantum yield, making Fluorescence Detection (FLD) superior to UV for trace analysis [1].[1][2]

  • Acidity/Basicity : The molecule contains a carboxylic acid moiety (

    
    ) and a weakly basic bridgehead nitrogen system.[1][2] At neutral pH, it exists as a zwitterion or anion, necessitating pH-controlled mobile phases for retention.[1][2]
    
  • Solubility : Soluble in DMSO, Methanol, and aqueous buffers (pH > 5).[1][2]

Method Selection Matrix
RequirementRecommended MethodDetection Limit (LOD)Key Advantage
Purity / Assay (QC) HPLC-UV (PDA) ~0.5 µg/mLRobust, linear range for high concentrations.[1][2][3]
Trace / Bioanalysis HPLC-FLD ~1-10 ng/mLHigh selectivity; exploits native fluorescence.[1][2]
Complex Matrix (Plasma) LC-MS/MS < 1 ng/mLDefinitive mass identification; eliminates matrix interference.[1][2]

Protocol A: High-Performance Liquid Chromatography (HPLC-UV/FLD)

This protocol is the "Gold Standard" for purity assessment and synthetic process monitoring.[1][2] It utilizes a dual-detection approach (UV and Fluorescence) to maximize data integrity.[1][2]

Chromatographic Conditions
  • System : Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column : C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).[1][2]

    • Rationale: The "5-Methyl" substitution increases lipophilicity compared to the parent acid, allowing sufficient retention on C18 without requiring ion-pairing agents.[1][2]

  • Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7).[1][2]

    • Mechanism: Low pH suppresses ionization of the carboxylic acid (

      
      ), ensuring the molecule is in its neutral (or singly protonated) form to maximize interaction with the stationary phase.[1][2]
      
  • Mobile Phase B : Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Column Temp : 30°C.

Detection Parameters
  • UV Channel : 254 nm (aromatic ring) and 320 nm (conjugated system).[1][2]

  • Fluorescence (FLD) :[1][2]

    • Excitation (

      
      ): 330 nm[1][2]
      
    • Emission (

      
      ): 450 nm (Broad emission typical of imidazo-pyridines [1]).[1][2]
      
    • Note: Perform a spectral scan on your specific batch, as the 5-methyl group can shift

      
       by 5-10 nm compared to the unsubstituted core.[1][2]
      
Gradient Profile[1]
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection hold
10.060Linear Gradient
12.095Wash
14.095Wash Hold
14.15Re-equilibration
18.05Ready for next injection
Sample Preparation (Synthetic/Powder)[1][2]
  • Stock Solution : Dissolve 10 mg of 5-MIPC in 10 mL DMSO (1 mg/mL).

  • Working Standard : Dilute Stock 1:100 in Mobile Phase A (10 µg/mL).

    • Critical Step: Always dilute in the starting mobile phase (high water content) to prevent "solvent shock" and peak distortion during injection.[1][2]

  • Filtration : Pass through a 0.22 µm PTFE filter.[1][2]

Protocol B: LC-MS/MS for Biological Matrices[1][2]

For quantifying 5-MIPC in plasma or tissue, mass spectrometry provides the necessary sensitivity and selectivity.[1][2]

Mass Spectrometry Settings (ESI+)[1][2]
  • Ionization : Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Precursor Ion :

    
     m/z (Calculated for 
    
    
    
    ).[1][2]
  • MRM Transitions :

    • Quantifier :

      
       (Loss of 
      
      
      
      /Formic acid moiety).[1][2]
    • Qualifier :

      
       (Loss of 
      
      
      
      ).[1][2]
  • Source Temp : 350°C.

  • Capillary Voltage : 3.5 kV.[1][2]

Biological Sample Extraction (Protein Precipitation)[1][2]
  • Aliquot : Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Imidazo[1,2-a]pyridine-3-carboxylic acid).

  • Vortex : Mix vigorously for 30 seconds.

  • Centrifuge : 12,000 x g for 10 minutes at 4°C.

  • Supernatant : Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of Water (0.1% Formic Acid).

    • Why dilute? Injecting pure acetonitrile can cause peak breakthrough on early-eluting polar compounds.[1][2] Diluting with water ensures focusing on the column head.[1][2]

Analytical Workflow Visualization

The following diagram outlines the decision process and workflow for analyzing 5-MIPC, ensuring the correct method is applied based on sample type.

G Start Sample: 5-Methylimidazo[1,5-a] pyridine-3-carboxylic acid Decision Determine Matrix & Conc. Start->Decision HighConc High Conc. (>1 µg/mL) (Powder, Formulation) Decision->HighConc Purity/QC LowConc Trace / Biological (<100 ng/mL) Decision->LowConc PK/Metabolism PrepA Dilute in Mobile Phase A Filter 0.22 µm HighConc->PrepA PrepB Protein Precipitation (ACN) Dilute Supernatant 1:1 LowConc->PrepB MethodA Method A: HPLC-UV/FLD Column: C18, pH 2.7 Result Quantification & Report MethodA->Result MethodB Method B: LC-MS/MS ESI+ MRM 177->131 MethodB->Result PrepA->MethodA PrepB->MethodB

Caption: Decision tree for selecting the optimal analytical workflow based on sample concentration and matrix complexity.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of your data, the following acceptance criteria must be met before routine analysis:

  • System Suitability :

    • Tailing Factor (

      
      ) : Must be 
      
      
      
      .[1][2] (If
      
      
      , increase buffer concentration or lower pH).[1][2]
    • Precision : RSD of retention time

      
       for 6 replicate injections.
      
  • Linearity :

    
     across the range (e.g., 1–100 µg/mL for UV).
    
  • Specificity : No interfering peaks at the retention time of 5-MIPC in blank matrix injections.

  • Recovery (Bioanalysis) : Spike matrix at 3 levels (Low, Med, High). Recovery must be 85–115%.[1][2]

Scientific Rationale & Troubleshooting

  • Why Acidic Mobile Phase? The imidazo[1,5-a]pyridine ring system is stable, but the carboxylic acid moiety requires suppression of ionization to interact hydrophobically with the C18 chain.[1][2] At pH 7, the carboxylate anion (

    
    ) would elute in the void volume (
    
    
    
    ).[1][2]
  • Fluorescence Interference : If using FLD, be aware that other fused heterocycles (e.g., impurities from synthesis) may also fluoresce.[1][2] Verify specificity by comparing the Excitation/Emission matrix of the standard vs. the sample peak.[1][2]

  • Isomer Separation : 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid has structural isomers (e.g., 1-Methyl, 6-Methyl).[1][2] If isomer separation is required, switch to a Phenyl-Hexyl column, which offers superior pi-pi selectivity compared to C18 for aromatic isomers [2].[1][2]

References

  • MDPI . (2022).[1][2] Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. Link

  • ResearchGate . (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization. Chemistry of Heterocyclic Compounds. Link

  • PubChem . Imidazo[1,5-a]pyridine-3-carboxylic acid (Parent Compound Data). Link[1][2]

  • Ambeed . 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (Isomer Reference).[1][2] Link

Sources

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid in Drug Discovery Content Type: Application Note & Technical Protocol Doc ID: AN-IMP-053-v2.1

5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid: A Strategic Handle for IDO1 and Kinase Inhibitor Discovery

Executive Summary

The imidazo[1,5-a]pyridine core has emerged as a "privileged scaffold" in modern medicinal chemistry, offering a bioisosteric alternative to indole and azaindole moieties. This application note focuses on 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (5-MI-3-CA) , a specialized building block designed for Fragment-Based Drug Discovery (FBDD).

Unlike the unsubstituted parent scaffold, the 5-methyl substituent introduces critical steric bulk adjacent to the bridgehead nitrogen, influencing metabolic stability and atropisomerism, while the 3-carboxylic acid provides a versatile vector for library generation via amide coupling. This guide outlines the utility of 5-MI-3-CA in targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and tubulin polymerization, providing validated protocols for chemical derivatization and biological assaying.

Technical Background & Pharmacophore Logic
2.1 Structural Significance

The imidazo[1,5-a]pyridine scaffold is characterized by a bridgehead nitrogen that imparts unique electronic properties compared to the isomeric imidazo[1,2-a]pyridine.

  • The 3-Carboxylic Acid (Vector): Located between the two nitrogen atoms, this position mimics the amino-acid side chains of tryptophan or histidine. In drug design, it serves as the "exit vector" to extend the molecule into the solvent-exposed regions of a binding pocket (e.g., the "Entrance" region of the IDO1 active site).

  • The 5-Methyl Group (Steric Lock): Positioned on the pyridine ring ortho to the bridgehead nitrogen, this methyl group serves two functions:

    • Metabolic Blocking: It obstructs a common site of oxidative metabolism (P450-mediated oxidation).

    • Conformational Bias: It creates steric clash with substituents at the 3-position, potentially forcing the molecule into a non-planar conformation that improves selectivity for specific enzyme pockets.

2.2 Therapeutic Targets
TargetMechanism of ActionRole of Scaffold
IDO1 Heme-binding inhibitionThe imidazole nitrogen (N2) coordinates with the heme iron (

/

), mimicking the substrate Tryptophan.
Tubulin Polymerization inhibitionBinds to the colchicine site; the bicyclic core acts as a planar anchor.
Kinases ATP-competitive inhibitionActs as a hinge-binder; the carboxylic acid can be derivatized to reach the ribose pocket.
Experimental Protocols
3.1 Chemical Derivatization: Library Generation via Amide Coupling

Objective: To synthesize a library of amide derivatives from 5-MI-3-CA to probe the "B-pocket" of the IDO1 enzyme.

Reagents:

  • Substrate: 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Amine Partners: Diverse primary/secondary amines (1.1 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve 5-MI-3-CA (0.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (1.5 mmol, 261 µL) and stir at room temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (0.6 mmol, 228 mg) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the specific amine partner (0.55 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc (20 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validating Checkpoint:

  • Success Indicator: Disappearance of the carboxylic acid peak in LC-MS and appearance of the product peak.

  • Troubleshooting: If conversion is low, switch to T3P (Propylphosphonic anhydride) as the coupling agent, which often performs better for sterically hindered aromatic acids.

3.2 Biological Assay: IDO1 Heme-Binding Spectral Shift

Objective: To confirm that the synthesized derivatives bind directly to the heme iron of IDO1.

Principle: IDO1 contains a heme cofactor. When a ligand binds to the heme iron (replacing the water molecule or distal histidine), it induces a characteristic shift in the Soret band of the UV-Vis spectrum.

Materials:

  • Recombinant human IDO1 enzyme (purified).

  • Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbate, 10 µM Methylene Blue, 200 µg/mL Catalase.

  • UV-Vis Spectrophotometer (Double beam or plate reader).

Protocol:

  • Baseline: Dilute IDO1 enzyme to a concentration of 2 µM in the assay buffer. Record the UV-Vis spectrum (350–500 nm). The resting ferric heme (

    
    ) typically absorbs at ~405 nm.
    
  • Ligand Addition: Add the test compound (from DMSO stock) to a final concentration of 10 µM. Ensure final DMSO < 1%.

  • Incubation: Incubate at 25°C for 10 minutes.

  • Measurement: Record the spectrum again.

  • Analysis: Calculate the difference spectrum (Ligand-bound minus Ligand-free).

Data Interpretation:

  • Type II Binding (Direct Iron Coordination): A "Red Shift" of the Soret peak (e.g., from 405 nm to ~420-425 nm) indicates the imidazole nitrogen is coordinating the iron.

  • No Shift: The compound may bind to an allosteric site or not bind at all.

Visualization of Workflows
4.1 Synthesis & Logic Flow

The following diagram illustrates the strategic derivatization of the scaffold.

G Scaffold 5-Methylimidazo[1,5-a] pyridine-3-COOH Activation Activation (HATU/DIPEA) Scaffold->Activation Step 1 Coupling Amide Coupling (R-NH2) Activation->Coupling Step 2 Library Focused Library (Amide Derivatives) Coupling->Library Yields IDO1 Target: IDO1 (Heme Coordination) Library->IDO1 Screening Tubulin Target: Tubulin (Colchicine Site) Library->Tubulin Screening

Caption: Workflow for converting the 5-MI-3-CA scaffold into bioactive libraries targeting IDO1 and Tubulin.

4.2 IDO1 Binding Mechanism

This diagram details the molecular interactions expected within the active site.

IDO_Binding Heme Heme Iron (Fe3+) Scaffold_N Imidazo N(2) (Ligand) Scaffold_N->Heme Coordination Bond Pocket_A Hydrophobic Pocket A (Tyr126, Phe163) Pocket_B Solvent Channel (Entrance) Methyl 5-Methyl Group (Steric Control) Methyl->Pocket_A Hydrophobic Interaction Amide 3-Amide Linker (Vector) Amide->Pocket_B H-Bonding Solubility

Caption: Mechanistic interaction map of 5-MI-3-CA derivatives within the IDO1 active site.

Comparative Data: Scaffold Properties

The following table compares the 5-Methyl variant against the unsubstituted parent, highlighting the advantages in drug design.

PropertyUnsubstituted Imidazo[1,5-a]pyridine5-Methylimidazo[1,5-a]pyridine Impact on Drug Discovery
LogP (Predicted) ~1.2~1.65-Me increases lipophilicity, improving membrane permeability.
Metabolic Stability Moderate (C5 oxidation prone)High Methyl blocks C5 oxidation, a common metabolic soft spot.
Planarity Highly PlanarTwisted Potential Steric bulk at C5 can force 3-substituents out of plane, increasing selectivity.
Ligand Efficiency HighHigh Ideal for Fragment-Based Drug Discovery (FBDD).
References
  • Cren, S. et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry.[1][2] (Context: Validation of the scaffold for IDO1 inhibition and heme binding).

  • Meleddu, R. et al. (2017). Imidazo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry.[3][4] Current Medicinal Chemistry.[3][5] (Context: General review of the scaffold's biological versatility).

  • Wang, H. et al. (2016).[6][7] Copper(II)-Catalyzed Tandem Reaction for 1,3-Diarylated Imidazo[1,5-a]pyridines.[6] Journal of Organic Chemistry.[5][6] (Context: Synthetic methodologies for the core structure).

  • Munoz-Bascón, J. et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine. ACS Organic & Inorganic Au. (Context: Recent advances in Ritter-type synthesis for this scaffold).

Disclaimer: This Application Note is for research and development purposes only. All protocols should be performed by qualified personnel adhering to standard laboratory safety guidelines.

Sources

High-Throughput Screening Assays for 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid Derivatives: A Fragment-Based Drug Discovery (FBDD) Approach

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Early-Stage Drug Discovery.

Introduction & Scientific Rationale

The imidazo[1,5-a]pyridine scaffold is a highly privileged, nitrogen-fused heterocycle that bridges the gap between materials science and medicinal chemistry[1]. In the context of kinase inhibitor development, 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid serves as an exceptional starting point for Fragment-Based Drug Discovery (FBDD).

The Causality of Scaffold Selection
  • Hinge-Binding Mechanics: The planar

    
    -conjugated framework of the imidazo[1,5-a]pyridine core allows for optimal 
    
    
    
    stacking within the hydrophobic ATP-binding pocket of kinases[1]. The nitrogen at position 2 acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region[2][3].
  • Synthetic Versatility: The carboxylic acid at position 3 is a highly reactive synthetic handle. It can be readily converted into various amides to probe the solvent-exposed regions or deep hydrophobic pockets of the target[3].

  • Target Selection (TYK2): For this application note, we focus on targeting Tyrosine Kinase 2 (TYK2), a Janus kinase (JAK) family member critical for IL-23 and Type I interferon signaling. Allosteric inhibition of the TYK2 pseudokinase (JH2) domain is a validated strategy for treating autoimmune diseases without the off-target toxicity of pan-JAK inhibitors[4].

FBDD_Workflow A Library Generation (Imidazopyridine Derivatives) B Primary HTS (TR-FRET Assay) A->B C Hit Triage (Z'-factor > 0.6) B->C D Orthogonal Validation (SPR Kinetics) C->D E Structural Biology (X-ray Crystallography) D->E F Lead Optimization (SAR Development) E->F

Figure 1: Fragment-Based Drug Discovery workflow for imidazo[1,5-a]pyridine derivatives.

Primary High-Throughput Screening: TR-FRET Kinase Binding Assay

Why TR-FRET?

Fragment libraries must be screened at high concentrations (typically 100 µM to 1 mM) because initial fragment hits have low binding affinities (


 in the micromolar range). At these concentrations, small molecules frequently exhibit autofluorescence or act as inner-filter quenchers, leading to false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  solves this by introducing a temporal delay (e.g., 50–100 µs) before signal acquisition. This allows short-lived background autofluorescence to decay, yielding an exceptionally high signal-to-background ratio[4][5].

We utilize a competitive binding format relying on a Europium (Eu)-labeled anti-tag antibody and a fluorescent ATP-competitive tracer[4].

Step-by-Step Protocol: TR-FRET Assay for TYK2 JH2 Domain

Reagents & Materials:

  • Target: Recombinant human TYK2 (JH2 domain), GST-tagged.

  • Tracer: Kinase Tracer 236 (Alexa Fluor 647 labeled)[4].

  • Antibody: Eu-labeled anti-GST antibody[4].

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[4].

  • Microplates: Low-volume 384-well white plates.

Procedure:

  • Compound Preparation: Prepare a 4X concentration of the 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid derivative library in 1X Assay Buffer (final DMSO concentration must not exceed 1%).

  • Kinase/Antibody Mix: Prepare a 2X working solution containing 10 nM GST-TYK2(JH2) and 4 nM Eu-anti-GST antibody in 1X Assay Buffer[4]. Self-Validation Note: Centrifuge the antibody stock at 10,000 x g for 10 minutes prior to use to pellet aggregates that could cause signal scattering.

  • Tracer Preparation: Prepare a 4X working solution of Kinase Tracer 236 at 120 nM (to achieve a final assay concentration of 30 nM, which is near its

    
     for TYK2)[4].
    
  • Assay Assembly (15 µL Total Volume):

    • Dispense 5 µL of 4X Compound (or DMSO vehicle control) into the 384-well plate[4].

    • Add 5 µL of 2X Kinase/Antibody mixture[4].

    • Add 5 µL of 4X Tracer solution[4].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to allow the competitive binding equilibrium to stabilize[4].

  • Detection: Read the plate on a TR-FRET capable microplate reader.

    • Excitation: 340 nm

    • Emission 1: 615 nm (Europium donor)

    • Emission 2: 665 nm (Tracer acceptor)[4].

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against log[Compound] to determine the

    
    .
    

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Why SPR?

TR-FRET is an equilibrium assay susceptible to aggregation-based artifacts, especially with hydrophobic fragments. Surface Plasmon Resonance (SPR) is strictly required as an orthogonal validation step because it provides real-time, label-free kinetic data (


, 

). For imidazopyridine fragments, rapid association and dissociation rates (square wave sensorgrams) are expected. SPR confirms a 1:1 binding stoichiometry and allows for the accurate calculation of Ligand Efficiency (LE).
Step-by-Step Protocol: SPR Kinetics

Procedure:

  • Surface Preparation: Immobilize GST-TYK2(JH2) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 Resonance Units (RU). Leave one flow cell blank as a reference surface.

  • Solvent Correction (Critical Step): Because fragment libraries are dissolved in DMSO, and SPR is exquisitely sensitive to bulk refractive index changes, prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in running buffer. This corrects for bulk shifts caused by slight solvent mismatches between the samples and the running buffer.

  • Analyte Injection: Inject the imidazopyridine derivatives in a multi-cycle kinetic format. Use a concentration series (e.g., 3.125 µM to 100 µM).

    • Flow rate: 50 µL/min (minimizes mass transport limitation).

    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

  • Data Fitting: Double-reference the data (subtract reference flow cell and blank buffer injections). Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    .
    

Data Presentation & Hit Triage

To prioritize hits for lead optimization, raw affinities (


 or 

) are insufficient. We must calculate Ligand Efficiency (LE) , defined as the binding energy per heavy atom (

). An LE > 0.30 kcal/mol/HA indicates a highly efficient fragment interaction, making it an ideal candidate for structural elaboration.

Table 1: Representative HTS Metrics for Imidazo[1,5-a]pyridine Derivatives

Compound IDStructural ModificationTR-FRET

(µM)
SPR

(µM)
Heavy AtomsLigand Efficiency (LE)
Parent Core 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid> 500450130.35
Analog 012 Aliphatic Amide Derivatization125110170.32
Analog 045 Aryl Amide (Optimized Hinge Binder)0.851.1240.39

Note: Analog 045 demonstrates a significant leap in affinity while maintaining an excellent LE, validating the 5-Methylimidazo[1,5-a]pyridine core as a robust pharmacophore.

Biological Context: The TYK2 Signaling Pathway

The ultimate goal of screening these fragments is to develop potent inhibitors that block the TYK2-mediated phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory genes.

TYK2_Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor TYK2 TYK2 Kinase (Drug Target) Receptor->TYK2 Activates STAT3 STAT3 (Monomer) TYK2->STAT3 Phosphorylates STAT3_Dimer p-STAT3 (Dimer) STAT3->STAT3_Dimer Dimerization Transcription Gene Transcription (Inflammatory Response) STAT3_Dimer->Transcription Translocation

Figure 2: TYK2/STAT3 signaling pathway targeted by imidazo[1,5-a]pyridine inhibitors.

References

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at: [Link]

  • Detection of Tyrosine Kinase 2 Activity with the Transcreener® ADP 2 Kinase Assay. ResearchGate (BellBrook Labs). Available at: [Link]

  • New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. PMC (NIH). Available at:[Link]

Sources

Application Notes and Protocols for the Research Formulation of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazopyridines

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5][6] 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a member of this versatile class of compounds, and its unique substitution pattern warrants thorough investigation for potential therapeutic applications.

The successful preclinical evaluation of any new chemical entity (NCE) is critically dependent on the development of an appropriate formulation that ensures consistent and adequate drug exposure in research models.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic approach to formulating 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid for research purposes. We will delve into the essential pre-formulation characterization, outline detailed protocols for creating various formulation types, and describe the analytical techniques required to ensure their quality and stability.

Part 1: Pre-Formulation Assessment: The Foundation of a Robust Formulation

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is paramount. This initial characterization will dictate the most effective and efficient path to a suitable research formulation.[8]

Physicochemical Property Determination

A critical first step is to determine the fundamental properties of the active pharmaceutical ingredient (API).

Table 1: Key Physicochemical Parameters for 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

ParameterExperimental ProtocolRationale
Aqueous Solubility Determine the solubility in purified water and a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7] This can be done using the shake-flask method followed by quantification via a validated analytical technique like HPLC-UV.The intrinsic solubility of the compound is a primary determinant of its oral bioavailability. The carboxylic acid moiety suggests that solubility will likely be pH-dependent.
pKa The pKa can be determined potentiometrically or via UV-spectrophotometry.Understanding the ionization constant of the carboxylic acid group is crucial for predicting its solubility behavior at different pH values and for developing pH-adjusted formulations.
LogP/LogD The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at various pH values can be determined using the shake-flask method or calculated using computational models.These parameters provide an indication of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify any polymorphic forms.[9] Thermogravimetric Analysis (TGA) can assess thermal stability.The melting point provides an indication of the compound's purity and the stability of its crystal lattice.
Solid-State Characterization X-Ray Powder Diffraction (XRPD) is essential for identifying the crystalline or amorphous nature of the solid.[9]The solid-state form can significantly impact solubility, dissolution rate, and stability.
Hygroscopicity Dynamic Vapor Sorption (DVS) analysis can determine the extent to which the compound absorbs moisture from the atmosphere.[9]Hygroscopicity can affect the physical and chemical stability of the API and is a critical consideration for storage and handling.
Analytical Method Development

A robust and validated analytical method is necessary for the accurate quantification of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid in all experimental samples.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method Development

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

  • Detection: The UV detection wavelength should be set at the absorbance maximum of the compound.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

This analytical method will be the workhorse for solubility studies, formulation analysis, and stability testing.[10]

Pre-Formulation Workflow

The following diagram illustrates the logical flow of the pre-formulation assessment.

Preformulation_Workflow cluster_API API Characterization cluster_Analytical Analytical Development cluster_Decision Formulation Strategy Decision cluster_Formulation Formulation Paths API 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid Solubility Aqueous Solubility (pH 1.2-7.4) API->Solubility pKa pKa Determination API->pKa LogP LogP / LogD API->LogP SolidState Solid-State Analysis (XRPD, DSC, TGA) API->SolidState Hygro Hygroscopicity (DVS) API->Hygro Decision Solubility Sufficient? Solubility->Decision pKa->Decision LogP->Decision SolidState->Decision Hygro->Decision HPLC Develop & Validate HPLC-UV Method HPLC->Solubility Aqueous Aqueous Solution Decision->Aqueous Yes pH_Adjust pH-Adjusted Solution Decision->pH_Adjust No CoSolvent Co-solvent System pH_Adjust->CoSolvent If still insufficient Complex Complexation (e.g., Cyclodextrin) CoSolvent->Complex Advanced Option

Caption: Pre-formulation assessment workflow for 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid.

Part 2: Formulation Development Protocols

Based on the pre-formulation data, an appropriate formulation strategy can be selected. The goal for early-stage research is often a simple, clear solution that is easy to prepare and administer.[7]

Strategy 1: Simple Aqueous Solution (for soluble compounds)

If the aqueous solubility is sufficient for the desired dose, a simple aqueous solution is the most straightforward approach.

Protocol 2: Preparation of a Simple Aqueous Solution

  • Vehicle Selection: Use purified water or a standard buffer (e.g., phosphate-buffered saline, PBS).

  • Calculation: Determine the required mass of the compound and the volume of the vehicle based on the target concentration.

  • Dissolution: Accurately weigh the compound and add it to a calibrated volumetric flask. Add approximately 80% of the final volume of the vehicle.

  • Mixing: Mix using a magnetic stirrer or vortex until the compound is fully dissolved. Gentle heating or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.

  • Final Volume: Once dissolved, bring the solution to the final volume with the vehicle and mix thoroughly.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

  • Storage: Store in a well-sealed, light-protected container at a specified temperature (e.g., 2-8°C).

Strategy 2: pH-Adjusted Aqueous Solution (for ionizable compounds)

Given the carboxylic acid moiety, 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is likely to be more soluble at a pH above its pKa. Adjusting the pH is a common and effective technique for enhancing the solubility of ionizable drugs.[11][12]

Protocol 3: Preparation of a pH-Adjusted Solution

  • Initial Suspension: Suspend the accurately weighed compound in a volume of purified water less than the final target volume.

  • pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise. Monitor the pH of the suspension continuously with a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound fully dissolves and the target pH is reached. The target pH should be at least 1-2 units above the pKa of the carboxylic acid to ensure complete ionization and solubilization.

  • Final Volume and pH Check: Once the compound is dissolved, adjust the solution to the final volume with purified water. Re-check the pH and make any final minor adjustments.

  • Filtration and Storage: Filter and store the solution as described in Protocol 2.

Strategy 3: Co-solvent System (for poorly soluble compounds)

If adequate solubility cannot be achieved through pH adjustment alone, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds.[13]

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventProperties & Considerations
Polyethylene Glycol 400 (PEG 400) A widely used, low-toxicity co-solvent. Can form clear solutions.
Propylene Glycol (PG) Another common and safe co-solvent.
Ethanol A potent solubilizer, but its use may be limited by potential pharmacological effects and irritation.
Dimethyl Sulfoxide (DMSO) A very strong solubilizer, but its use in vivo should be carefully considered due to potential toxicity and effects on drug metabolism. Typically used in low percentages.

Protocol 4: Preparation of a Co-solvent Formulation

  • Solubilization in Co-solvent: Weigh the compound and dissolve it in the chosen co-solvent (e.g., PEG 400). Use the minimum amount of co-solvent necessary for complete dissolution.

  • Aqueous Dilution: While stirring, slowly add the aqueous vehicle (e.g., purified water or PBS) to the co-solvent concentrate.

  • Observation: Continuously monitor the solution for any signs of precipitation. The final percentage of the co-solvent should be kept as low as possible while maintaining the compound in solution.

  • Final Volume: Bring the solution to the final volume with the aqueous vehicle.

  • Filtration and Storage: Filter and store as previously described.

Formulation Selection Logic

The choice of formulation depends on the desired concentration and the route of administration.

Formulation_Selection Start Start with Target Concentration Solubility_Check Is Target Conc. < Aqueous Solubility? Start->Solubility_Check pH_Solubility_Check Is Target Conc. < Solubility at Tolerable pH? Solubility_Check->pH_Solubility_Check No Formulation_Aqueous Use Simple Aqueous Solution Solubility_Check->Formulation_Aqueous Yes CoSolvent_Check Can Target Conc. be achieved with <20% Co-solvent? pH_Solubility_Check->CoSolvent_Check No Formulation_pH Use pH-Adjusted Solution pH_Solubility_Check->Formulation_pH Yes Formulation_CoSolvent Use Co-solvent System CoSolvent_Check->Formulation_CoSolvent Yes Advanced_Formulation Consider Advanced Formulations (e.g., Nanosuspension) CoSolvent_Check->Advanced_Formulation No

Caption: Decision tree for selecting a suitable research formulation.

Part 3: Characterization and Stability of the Final Formulation

Once a formulation is prepared, it must be characterized to ensure it meets the required quality attributes.[14]

Quality Control Assays
  • Appearance: The formulation should be visually inspected for clarity, color, and the absence of particulates.

  • pH Measurement: The pH of the final formulation should be measured and recorded.

  • Concentration Verification: The concentration of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid in the final formulation should be confirmed using the validated HPLC method. The result should be within ±10% of the target concentration.

Stability Assessment

A short-term stability study should be conducted to establish the appropriate storage conditions and shelf-life for the research formulation.

Protocol 5: Short-Term Stability Study

  • Sample Preparation: Prepare a batch of the final formulation.

  • Storage Conditions: Aliquot the formulation into multiple vials and store them under different conditions (e.g., 2-8°C, room temperature, and protected from light vs. exposed to light).

  • Time Points: Analyze the samples at various time points (e.g., 0, 24 hours, 48 hours, 1 week).

  • Analysis: At each time point, assess the samples for:

    • Appearance (clarity, color, precipitation).

    • pH.

    • Potency (concentration of the API via HPLC).

    • Purity (presence of any new degradation peaks in the HPLC chromatogram).

  • Data Evaluation: The formulation is considered stable under conditions where the potency remains within 90-110% of the initial concentration and no significant changes in appearance, pH, or purity are observed.

Conclusion

The formulation of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid for research purposes requires a systematic and data-driven approach. By first conducting a thorough pre-formulation assessment to understand the compound's physicochemical properties, researchers can make informed decisions to select the most appropriate formulation strategy. The protocols outlined in this guide provide a clear pathway for developing simple, well-characterized, and stable formulations, which are essential for obtaining reliable and reproducible data in preclinical studies. This foundational work is a critical step in unlocking the full therapeutic potential of this promising imidazopyridine derivative.

References

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • Kaur, R., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech.
  • Croda Pharma. Excipients for Small Molecule Delivery.
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  • Mishra, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives. Encyclopedia.pub.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Wang, Y., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters.
  • Al-Tel, T. H., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate.
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  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Tchitschibabin, A. E. (1925). Eine neue Synthese von Pyridin-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series).
  • Kumar, L., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Althagafi, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules.
  • Solvias. Small Molecule Pharmaceutical Characterization.
  • Sigma-Aldrich. 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid.
  • Gupta, A., et al. (2019). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Indian Journal of Pharmaceutical and Biological Research.
  • Colorcon. (2026). What Are Excipients? 9 Common Examples.
  • Neema, S., et al. (2015). Excipients used in lyophilization of small molecules. ResearchGate.
  • Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
  • ChemScene. 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid.
  • BLDpharm. 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Sigma-Aldrich. Imidazo[1,5-a]pyridine-3-carboxylic acid.
  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
  • Kumar, G., et al. (2018). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • Santa Cruz Biotechnology. 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid.
  • de F. Alves, M. B., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Abd-Wahab, B. F., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases.
  • Sigma-Aldrich. 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid AldrichCPR.
  • BLDpharm. 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid.
  • Bakulev, V. A., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds.
  • Jana, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). The Journal of Organic Chemistry.
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Application Note: 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid as a Fluorescent Probe

[1][2]

Executive Summary

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a specialized fluorophore scaffold distinguished by its large Stokes shift , tunable emission , and pH sensitivity .[1][2] Unlike conventional planar fluorophores (e.g., fluorescein), the imidazo[1,5-a]pyridine core exhibits a twisted intramolecular charge transfer (ICT) mechanism that results in a significant separation between excitation and emission maxima (>80 nm). This feature drastically reduces self-quenching and light scattering interference, making it an ideal candidate for ratiometric pH sensing and biomolecular labeling in complex biological media.[1][2]

This guide provides a comprehensive technical workflow for researchers utilizing this probe for fluorescence assays, metal ion detection, and bioconjugation.[2]

Technical Specifications & Mechanism

Photophysical Properties

The 5-methyl substitution on the pyridine ring introduces steric bulk near the bridgehead nitrogen.[1][2] This steric hindrance restricts molecular rotation in the excited state, reducing non-radiative decay pathways and effectively enhancing the Quantum Yield (Φ) compared to the unsubstituted parent scaffold.[2]

ParameterValue (Typical)*Notes
Excitation Max (

)
340 – 370 nmUV/Blue excitation compatible with DAPI filters.[1][2]
Emission Max (

)
450 – 490 nmBright blue/cyan emission.[1][2]
Stokes Shift > 5000 cm⁻¹ (~100 nm)Minimizes re-absorption artifacts.[1][2]
Solubility DMSO, MeOH, Basic Aqueous BufferCOOH group ensures solubility at pH > 5.[2]
pKa (approx) ~4.5 (COOH), ~6.0 (Pyridine N)Dual protonation sites allow multi-range pH sensing.[2]

*Note: Exact spectral peaks depend on solvent polarity (solvatochromism) and pH.[1]

Mechanism of Action: pH Sensitivity

The fluorescence mechanism relies on Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) .[2]

  • Acidic pH (< 4.0): Protonation of the pyridine nitrogen (N2) typically quenches fluorescence or causes a bathochromic (red) shift due to ICT stabilization.[2]

  • Neutral/Basic pH (> 7.0): The carboxylic acid is deprotonated (

    
    ), and the pyridine nitrogen is free.[1][2] This state typically exhibits the highest quantum yield (Turn-On).[1][2]
    
Mechanistic Diagram

The following diagram illustrates the protonation equilibrium and bioconjugation logic.

FluorescenceMechanismFigure 1: pH-Dependent Equilibria and Bioconjugation PathwayAcidicCationic Form(Protonated N2)Low Fluorescence / Red ShiftNeutralNeutral/Zwitterionic Form(pH ~ 4-6)Intermediate EmissionAcidic->Neutral+ OH- / - H+Neutral->Acidic+ H+BasicAnionic Form(Deprotonated COO-)High Fluorescence (Blue)Neutral->Basic+ OH- (pH > 6)Basic->Neutral+ H+NHSNHS-Ester Intermediate(Activated for Labeling)Basic->NHSEDC / NHSActivationProteinLabeled Biomolecule(Stable Amide Bond)NHS->ProteinR-NH2(Lysine residues)

[1]

Experimental Protocols

Protocol A: pH Sensing & Titration

Objective: Determine the pKa and dynamic range of the probe for intracellular or environmental pH sensing.[2]

Materials:

  • 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (1 mM stock in DMSO).[1][2]

  • Universal Buffer (Citrate-Phosphate-Borate), adjusted to pH 3.0 – 10.0 in 0.5 unit increments.[1][2]

  • 96-well black fluorescence plate.[1][2]

Step-by-Step:

  • Preparation: Dilute the 1 mM DMSO stock into the pH buffers to a final concentration of 10 µM . Ensure final DMSO concentration is < 1% to prevent solvent effects.[1][2]

  • Incubation: Incubate samples for 10 minutes at room temperature to ensure protonation equilibrium.

  • Measurement:

    • Set Excitation: 360 nm .

    • Scan Emission: 400 nm – 600 nm .[1][2]

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
       at ~470 nm) vs. pH.[1][2]
      
    • Fit the data to the Henderson-Hasselbalch equation to determine

      
      .[1][2]
      
    • Note: If a spectral shift is observed (e.g., peak moves from 450 to 490 nm), plot the ratio (

      
      ) for ratiometric calibration.
      
Protocol B: Bioconjugation (Protein Labeling)

Objective: Covalently attach the probe to a protein (antibody/BSA) via lysine residues using EDC/NHS chemistry.[2]

Materials:

  • Probe (Free acid form).[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2]

  • NHS (N-Hydroxysuccinimide).[1][2]

  • Anhydrous DMF or DMSO.[1][2]

  • Protein solution (1 mg/mL in PBS, pH 7.4).[2] Avoid Tris or Glycine buffers.

Workflow:

ConjugationWorkflowFigure 2: EDC/NHS Coupling Workflowcluster_activationStep 1: Activationcluster_couplingStep 2: Couplingcluster_purificationStep 3: PurificationMixMix Probe (1 eq) +EDC (1.5 eq) + NHS (1.5 eq)in dry DMFIncubate1Incubate 30 minRT, DarkMix->Incubate1AddProteinAdd Activated Esterto Protein Solution(NaHCO3 pH 8.3)Incubate1->AddProteinIncubate2Incubate 2 hoursRT or 4°C OvernightAddProtein->Incubate2DialysisGel Filtration (Sephadex G-25)or Dialysis (PBS)Incubate2->DialysisFinalPure Labeled ConjugateDialysis->Final

Critical Steps:

  • Activation: Dissolve probe (1 mg) in 100 µL dry DMF. Add 1.5 equivalents of EDC and NHS.[1][2] Stir for 30 mins.

  • Coupling: Add the activated mixture dropwise to the protein solution. Crucial: The organic solvent volume should not exceed 10% of the total reaction volume to prevent protein denaturation.[2]

  • Purification: Remove unreacted probe using a PD-10 desalting column or dialysis against PBS.[1][2] The free probe is small (< 300 Da) and will easily separate from macromolecules.[2]

Synthesis & Origins (Context)

For researchers synthesizing derivatives, the core is typically accessed via the Groebke-Blackburn-Bienaymé (GBB) reaction , a multicomponent coupling of:

  • 2-Aminopyridine derivative (e.g., 2-amino-3-methylpyridine).[1][2]

  • Aldehyde (providing the C3 substituent).[1][2]

  • Isocyanide (or using formaldehyde/ammonium acetate variations).[1][2]

Expert Insight: To obtain the 3-carboxylic acid specifically, a common route is the condensation of a pyridyl ketone with an glyoxylate or subsequent oxidation of a 3-formyl intermediate.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Fluorescence Quenching by solvent or pH.[1][2]Check pH. The anionic form (basic) is usually brighter.[2] Switch to aprotic solvents (MeCN, DMF) to verify emission.[2]
Precipitation Low solubility of protonated form.[1][2]Ensure stock is made in DMSO.[1][2] Keep aqueous working solutions < 50 µM.[1][2]
No Labeling Hydrolysis of NHS ester.[1][2]Use anhydrous DMF for activation.[1][2] Add activated ester immediately to protein.[1][2] Ensure buffer is amine-free (No Tris).[1][2]

References

  • Volpi, G. et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models.[1][2] Molecules, 27(12), 3856.[2][3] Link

  • Garino, C. et al. (2023). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. Dyes and Pigments.[1][2] Link

  • Li, M. et al. (2014). Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3-H amination.[1][2][4] Organic Letters, 16, 6232-6235.[1][2][4] Link[1]

  • Sigma-Aldrich. Imidazo[1,5-a]pyridine-3-carboxylic acid Product Sheet.Link[1]

Strategic Application of Imidazo[1,5-a]pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Access to Immuno-Oncology Targets

Executive Summary

The imidazo[1,5-a]pyridine scaffold represents a privileged structure in modern medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyridine (e.g., Zolpidem).[1] Its planar, bicyclic 10-


 electron system serves as an excellent bioisostere for indole and purine rings, allowing it to occupy flat hydrophobic pockets in enzymes and receptors.

This guide focuses on the high-value application of this scaffold in immuno-oncology , specifically as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors , while also referencing its utility in ROR


t inverse agonism  and 5-HT4 receptor modulation . We provide a validated, self-contained protocol for the one-pot synthesis of functionalized derivatives and a downstream cell-based bioassay to validate target engagement.

Pharmacological Landscape & Mechanism of Action

The IDO1 Inhibition Paradigm

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism to kynurenine (Kyn).[2][3][4][5] In the tumor microenvironment (TME), IDO1 overexpression depletes Trp and elevates Kyn, suppressing T-cell proliferation and promoting immune tolerance.

  • Mechanism: Imidazo[1,5-a]pyridines act as competitive inhibitors. The pyridine nitrogen (N2) of the scaffold typically coordinates directly with the ferrous (

    
    ) heme iron in the IDO1 active site, displacing the molecular oxygen required for catalysis.
    
  • Key Advantage: Unlike other heme-binders that often inhibit cytochrome P450s (CYPs), optimized imidazo[1,5-a]pyridines can achieve high selectivity for IDO1 over CYP isozymes and the related tryptophan 2,3-dioxygenase (TDO2).

Emerging Applications
  • ROR

    
    t Inverse Agonists:  Compounds like GNE-0946  utilize the scaffold to destabilize the ligand-binding domain of ROR
    
    
    
    t, suppressing IL-17 production in autoimmune disorders.
  • 5-HT4 Partial Agonists: Substitutions at the C1 and C3 positions allow for modulation of the serotonergic system, showing potential in Alzheimer's disease models.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution patterns required for IDO1 potency and metabolic stability.

SAR_Map Core Imidazo[1,5-a]pyridine Core Scaffold N2 N2 Position: Heme Coordination (Critical for IDO1 binding) Core->N2  Active Site Interaction C1 C1 Position: Lipophilic Linker (Thioethers/Triazoles) Core->C1  Selectivity Vector C3 C3 Position: Aryl/Heteroaryl Group (Hydrophobic Pocket Fill) Core->C3  Potency Driver C5 C5-C8 Positions: Solubility & Metabolic Stability (Small alkyl/halogen) Core->C5  ADME Tuning Sub_C1 Preferred: Phenylthio or Alkyl-Triazole C1->Sub_C1 Sub_C3 Preferred: 4-Cl-Phenyl or 4-F-Phenyl C3->Sub_C3

Figure 1: SAR map highlighting the pharmacophore features of imidazo[1,5-a]pyridine IDO1 inhibitors.

Experimental Protocols

Protocol A: Iodine-Mediated One-Pot Synthesis

Objective: Synthesize 3-aryl-1-(phenylthio)imidazo[1,5-a]pyridines. This modern method is chosen for its "green" profile, avoiding transition metals and utilizing molecular iodine to construct C-N and C-S bonds simultaneously.

Reagents:

  • 2-(Aminomethyl)pyridine derivatives (1.0 equiv)

  • Benzaldehyde derivatives (1.0 equiv)

  • Sodium benzenesulfinate (1.2 equiv)

  • Molecular Iodine (

    
    ) (1.5 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Reactant Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyridine (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in DMSO (3.0 mL).

  • Imine Formation: Stir the mixture at 80°C for 1 hour to generate the imine intermediate in situ. Note: Monitoring by TLC is recommended to ensure aldehyde consumption.

  • Cyclization & Functionalization: Add sodium benzenesulfinate (1.2 mmol) and molecular iodine (1.5 mmol) to the reaction mixture.

  • Reaction: Increase temperature to 100°C and stir for 4–6 hours . The reaction vessel should be open to air or equipped with a drying tube, as oxidative dehydrogenation is required.

  • Quenching: Cool the reaction to room temperature. Quench by adding saturated aqueous

    
     (sodium thiosulfate) solution (5 mL) to reduce excess iodine (color changes from dark brown to yellow/clear).
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine organic layers.

  • Workup: Wash the combined organics with brine (2 x 10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: Hexanes/EtOAc 9:1 to 7:3).

Yield Expectation: 60–85% depending on substituents.

Protocol B: Cell-Based IDO1 Inhibition Assay (Kynurenine Readout)

Objective: Determine the cellular


 of the synthesized imidazo[1,5-a]pyridine by measuring the inhibition of Kynurenine production in IFN

-stimulated cells.

Materials:

  • Cell Line: SKOV-3 (Human Ovarian Carcinoma) or HeLa cells.

  • Inducer: Recombinant Human IFN

    
     (rhIFN
    
    
    
    ).
  • Substrate: L-Tryptophan.[3][5][6]

  • Detection Reagent: Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

Workflow Diagram:

Assay_Workflow Step1 Seed SKOV-3 Cells (20,000 cells/well) Allow attachment (O/N) Step2 Induction Phase Add rhIFNγ (50 ng/mL) + Test Compounds (Serial Dilution) Step1->Step2 Step3 Incubation 48 Hours @ 37°C, 5% CO2 (Conversion of Trp -> Kyn) Step2->Step3 Step4 Harvest Supernatant Transfer 140 µL to new plate Add 10 µL 30% TCA (Precipitate Protein) Step3->Step4 Step5 Centrifuge & Transfer Spin 2500rpm, 10 min Transfer 100 µL cleared supernatant Step4->Step5 Step6 Colorimetric Reaction Add 100 µL Ehrlich's Reagent Incubate 10 min RT Step5->Step6 Step7 Readout Measure Absorbance @ 492 nm Step6->Step7

Figure 2: Step-by-step workflow for the cell-based IDO1 functional assay.

Detailed Methodology:

  • Seeding: Plate SKOV-3 cells at

    
     cells/well in 96-well flat-bottom plates in 200 µL IMDM supplemented with 10% FBS and 1% Pen/Strep. Incubate overnight.
    
  • Treatment: Remove old media. Add 200 µL fresh media containing rhIFN

    
     (50 ng/mL)  and L-Tryptophan (100 µM)  along with serial dilutions of the test compound (e.g., 10 µM to 0.1 nM).
    
    • Controls: Include "No IFN

      
      " (Background) and "IFN
      
      
      
      + Vehicle (DMSO)" (Max Signal).
  • Incubation: Incubate for 48 hours. IDO1 expression is induced, converting Trp to Kyn.

  • Precipitation: Transfer 140 µL of supernatant to a V-bottom plate. Add 10 µL of 30% Trichloroacetic acid (TCA) . Seal and incubate at 50°C for 30 mins (to hydrolyze N-formylkynurenine to kynurenine) and then centrifuge at 2500 rpm for 10 mins to pellet proteins.

  • Detection: Transfer 100 µL of the cleared supernatant to a clear 96-well plate. Add 100 µL of Ehrlich’s Reagent .

  • Quantification: Measure absorbance at 492 nm using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Fit data to a dose-response curve to determine 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthetic Yield Incomplete imine formationEnsure 1 hour activation at 80°C before adding iodine. Use molecular sieves if wet solvents are suspected.
Synthesis Impurities Iodine contaminationWash the organic layer thoroughly with saturated sodium thiosulfate until the iodine color persists to disappear.
Assay: High Background FBS interferenceSome FBS batches contain high Kyn levels. Use dialyzed FBS or run a media-only blank.
Assay: Cell Toxicity Compound cytotoxicityRun a parallel CellTiter-Glo® assay. If cell viability drops <80%, the reduction in Kyn is likely due to cell death, not IDO1 inhibition.

References

  • Review of Imidazo[1,5-a]pyridines: Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry.

  • Synthesis Protocol: Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts, 2024.[1]

  • IDO1 Inhibition: Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. ACS Medicinal Chemistry Letters.

  • Cell-Based Assay: Cell based functional assays for IDO1 inhibitor screening and characterization.[3][4] BioTechniques, 2018.

  • ROR

    
    t Application: Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists.[7] Bioorganic & Medicinal Chemistry Letters.[6] 
    

Sources

Application Note: Strategic Synthesis of Imidazo[1,5-a]pyridine Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis[1]

The imidazo[1,5-a]pyridine core represents a privileged scaffold in modern drug discovery, distinct from its more common isomer, imidazo[1,2-a]pyridine (found in drugs like Zolpidem). The [1,5-a] isomer features a bridgehead nitrogen at position 5, creating a fused bicyclic system that serves as a potent bioisostere for indole and azaindole moieties.

This structural variation alters the electronic landscape and hydrogen-bonding vectors, offering unique binding affinities for targets such as IDO1 (Indoleamine 2,3-dioxygenase 1) , PDE10A , and aromatase .

Structural Significance[2][3][4]
  • Electronic Profile: The bridgehead nitrogen imparts significant dipole character, influencing solubility and metabolic stability.

  • Vector Positioning: Substituents at the C1 and C3 positions allow for precise exploration of lipophilic pockets in enzyme active sites.

  • Fluorescence: Many derivatives exhibit tunable fluorescence, serving dual roles as therapeutic agents and biological probes.

Strategic Synthetic Pathways

Unlike the imidazo[1,2-a]pyridine series, which is classically accessed via the Groebke-Blackburn-Bienaymé (GBB) reaction, the imidazo[1,5-a]pyridine skeleton requires distinct synthetic logic. The most robust pharmaceutical-grade routes rely on oxidative cyclization strategies that construct the imidazole ring upon a pyridine framework.

We present two validated protocols chosen for their scalability, functional group tolerance, and atom economy.

Pathway Logic Visualization

G Start Precursors (Pyridyl Ketone + Amine) Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Cyclization Oxidative Cyclization Imine->Cyclization C-H Activation (Cu or I2 mediated) Product Imidazo[1,5-a]pyridine Scaffold Cyclization->Product Aromatization

Figure 1: General synthetic logic for the construction of the imidazo[1,5-a]pyridine core via oxidative coupling.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic Oxidative Coupling

Best for: High-diversity library generation; "Green" chemistry (uses


 as oxidant).
Mechanism:  Copper-catalyzed C(sp3)-H amination followed by oxidative dehydrogenation.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate A: 2-Benzoylpyridine (1.0 equiv)

  • Substrate B: Benzylamine derivative (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Additives: Acetic Acid (20 mol%) - promotes imine formation

  • Solvent: DMSO or Chlorobenzene (Anhydrous)

  • Atmosphere:

    
     balloon or open air
    
Step-by-Step Methodology
  • Charge: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-benzoylpyridine (1.0 mmol), benzylamine (1.2 mmol), and CuI (19 mg, 0.1 mmol).

  • Solvation: Add 3.0 mL of DMSO. Add 20 mol% AcOH (12 µL).

  • Oxygenation: Evacuate the tube and backfill with

    
     (repeat 3 times). Alternatively, for robust substrates, run under an air atmosphere with a drying tube.
    
  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The intermediate imine often appears quickly; the cyclized product is more polar and fluorescent under UV (365 nm).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash organic layer with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically Hexane/EtOAc gradient).
    

Yield Expectation: 75–90% for electron-neutral substrates.

Protocol B: Iodine-Mediated Metal-Free Cyclization

Best for: Late-stage functionalization, avoiding trace metal contamination in biological assays. Mechanism: Iodination of the imine intermediate followed by nucleophilic attack of the pyridine nitrogen.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Di-2-pyridyl ketone or 2-acylpyridine (1.0 equiv)

  • Reagent: Molecular Iodine (

    
    ) (1.0 equiv)
    
  • Base: Sodium Acetate (NaOAc) (2.0 equiv)

  • Solvent: Toluene

Step-by-Step Methodology
  • Condensation: In a round-bottom flask, combine the pyridyl ketone (1.0 mmol) and amine (1.2 mmol) in Toluene (5 mL). Reflux with a Dean-Stark trap for 2 hours to drive imine formation.

  • Cyclization: Cool the mixture to 80°C. Add

    
     (254 mg, 1.0 mmol) and NaOAc (164 mg, 2.0 mmol).
    
  • Reaction: Stir at 100°C for 4–6 hours.

    • Observation: The reaction mixture will turn dark violet/brown initially and fade as iodine is consumed.

  • Quench: Cool to RT. Add saturated

    
     (thiosulfate) solution to quench unreacted iodine (color change from brown to yellow/clear).
    
  • Extraction: Extract with DCM (3 x 15 mL).

  • Purification: Silica gel chromatography.

Data Interpretation & Troubleshooting

Key Characterization Signals (1H NMR)

The formation of the imidazo[1,5-a]pyridine core is confirmed by specific shifts in the proton NMR spectrum.

PositionChemical Shift (

ppm)
MultiplicityDiagnostic Note
H-3 7.40 – 7.60SingletThe imidazole ring proton (if C3 is unsubstituted). Disappears in 1,3-disubstituted products.
H-5 8.10 – 8.40DoubletThe proton adjacent to the bridgehead nitrogen. Highly deshielded.
H-8 6.60 – 6.80Triplet/MultipletOften the most shielded aromatic proton in the pyridine ring.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationEnsure water removal (molecular sieves or Dean-Stark) during the first hour.
Side Products Pyridine OxidationDegas solvents thoroughly if using Protocol B (Iodine) to prevent N-oxide formation.
Trace Metal Copper ContaminationFor Protocol A, perform a final wash with aqueous EDTA or use scavenger resin (e.g., QuadraPure™).

Mechanistic Insight: The Oxidative Pathway

Understanding the mechanism is crucial for optimizing difficult substrates. The reaction proceeds via a "relay" oxidation.

Mechanism Substrates Pyridyl Ketone + Benzylamine Imine Imine Intermediate Substrates->Imine -H2O Tautomer Enamine Tautomer (Nucleophilic C) Imine->Tautomer Equilibrium Cyclization N-Attack on Activated C (Ring Closure) Tautomer->Cyclization Cu-Catalyzed / I2-Mediated Oxidation Oxidative Aromatization (-2H) Cyclization->Oxidation O2 or I2

Figure 2: Mechanistic flow of the condensation-cyclization-oxidation cascade.

References

  • Copper-Catalyzed Aerobic Oxidative Synthesis: Li, M., et al. (2014).[10] "Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,5-a]pyridines." Organic Letters.

  • Iodine-Mediated Protocol: Wang, H., et al. (2016).[10] "Synthesis of Imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination." RSC Advances.

  • Medicinal Chemistry Review: Goel, R., et al. (2023). "Imidazo[1,5-a]pyridines: A Comprehensive Review on their Synthesis and Medicinal Properties." Current Medicinal Chemistry.

  • Transannulation Strategy: Pericherla, K., et al. (2016). "Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles." Organic Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific experimental issues.

Introduction: The Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine moiety is a significant structural motif found in numerous biologically active compounds and functional materials. Its applications range from pharmaceuticals, such as cardiotonic agents and HIV-protease inhibitors, to materials science, including organic light-emitting diodes (OLEDs).[1][2] The synthesis of this bicyclic system can be achieved through various methods, each with its own set of advantages and potential challenges. This guide will help you optimize your reaction conditions and troubleshoot common problems to achieve successful and reproducible results.

Part 1: General Troubleshooting and FAQs

This section addresses broad issues that can arise during the synthesis of imidazo[1,5-a]pyridines, regardless of the specific synthetic route employed.

Q1: My reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?

A low or nonexistent yield is one of the most common frustrations in synthesis. A systematic approach to troubleshooting is crucial. Here are the key areas to investigate:

  • Purity of Starting Materials: Impurities in your reactants can significantly hinder the reaction by interfering with catalysts or participating in side reactions.[3] Always ensure the purity of your starting materials, such as 2-aminomethylpyridines, benzaldehydes, or 2-pyridyl ketones, through appropriate characterization techniques (NMR, MS, etc.) before use.

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Some reactions require elevated temperatures to overcome activation energy barriers, while others may need lower temperatures to prevent the formation of byproducts.[3] It is advisable to perform small-scale optimization experiments to determine the optimal conditions for your specific substrates.

  • Catalyst Activity and Choice: If your synthesis involves a catalyst (e.g., copper, iodine, or an acid), its activity is paramount.

    • Copper Catalysis: Various copper salts can be used, and their effectiveness can be substrate-dependent. For instance, in some reactions, Cu(OAc)₂ might be suitable, while in others, CuI or Cu(OTf)₂ may give lower yields.[4][5] Ensure your copper catalyst is not deactivated.

    • Acid Catalysis: In reactions like the Ritter-type synthesis, the choice and amount of acid are critical. For example, a combination of Bi(OTf)₃ and p-TsOH·H₂O has been shown to be effective, with the equivalents of p-TsOH significantly impacting the yield.[6][7]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility, reaction rate, and even the reaction pathway. The polarity and boiling point of the solvent can influence the outcome.[3] For instance, in some denitrogenative transannulation reactions, a specific combination of solvents like dichlorobenzene-dichloroethane is crucial for achieving high yields.[8] In other cases, polar aprotic solvents like DMF or DMSO are commonly used.[4] When facing low yields, screening a range of solvents is a recommended troubleshooting step.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (T, t, conc.) check_reagents->check_conditions Reagents OK sub_reagents Purify or use fresh reagents check_reagents->sub_reagents Impure check_catalyst Assess Catalyst Activity/Choice check_conditions->check_catalyst Conditions OK sub_conditions Optimize T, t, conc. check_conditions->sub_conditions Suboptimal check_solvent Evaluate Solvent Choice check_catalyst->check_solvent Catalyst OK sub_catalyst Screen catalysts/ Use fresh catalyst check_catalyst->sub_catalyst Inactive/ Suboptimal optimize Systematic Optimization check_solvent->optimize Solvent OK sub_solvent Screen solvents check_solvent->sub_solvent Suboptimal sub_reagents->check_conditions sub_conditions->check_catalyst sub_catalyst->check_solvent sub_solvent->optimize

Caption: A systematic workflow for troubleshooting low yields in imidazo[1,5-a]pyridine synthesis.

Q2: I am observing the formation of significant side products, making purification difficult. What are the common side reactions and how can I minimize them?

The formation of side products is a common issue that can complicate purification and reduce the yield of the desired imidazo[1,5-a]pyridine.

  • Incomplete Cyclization: In many synthetic routes, the final step is an intramolecular cyclization. If this step is not efficient, you may isolate intermediates. For example, in a reaction involving the condensation of an amine and a carbonyl compound, the corresponding imine might be a major byproduct if the subsequent cyclization does not occur.

    • Troubleshooting: Ensure the reaction conditions (temperature, catalyst) are sufficient to drive the cyclization to completion. In some cases, a stronger acid or a more active catalyst might be required.[6][7]

  • Over-oxidation or Degradation: When using strong oxidants, there is a risk of over-oxidation or degradation of the product, especially if the product contains sensitive functional groups.[9]

    • Troubleshooting: Consider using milder oxidizing agents. For instance, molecular iodine (I₂) or even atmospheric oxygen can be effective and more selective oxidants in certain syntheses.[4][10] Monitoring the reaction closely by TLC or LC-MS can help prevent over-reaction.

  • Formation of Isomers: In syntheses using unsymmetrical starting materials, the formation of regioisomers is possible.[11]

    • Troubleshooting: The regioselectivity can often be influenced by the steric and electronic properties of the substituents. A careful selection of starting materials and reaction conditions may favor the formation of the desired isomer. If inseparable, chromatographic techniques will be necessary for purification.

Purification Strategies for Imidazo[1,5-a]pyridines

Purification of the final product can sometimes be challenging due to the presence of closely related impurities.

Purification TechniqueApplication and Considerations
Column Chromatography This is the most common method for purifying imidazo[1,5-a]pyridines.[12] Due to the basic nature of the pyridine nitrogen, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[3]
Crystallization If your product is a solid, crystallization can be a highly effective method for achieving high purity.[3] Screening for a suitable solvent or solvent system is necessary.
Acid-Base Extraction The basic nitrogen atom in the imidazo[1,5-a]pyridine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]

Part 2: Specific Methodological Troubleshooting

This section focuses on issues related to specific, commonly used synthetic methods for imidazo[1,5-a]pyridines.

Q3: In my copper-catalyzed synthesis, the reaction is sluggish or fails. What should I check?

Copper-catalyzed reactions are widely used for the synthesis of imidazo[1,5-a]pyridines, often involving oxidative C-N bond formation.[5]

  • Choice of Copper Salt and Ligand: The oxidation state and counter-ion of the copper salt can significantly impact the reaction. Both Cu(I) and Cu(II) salts have been successfully employed.[4][5] While some reactions proceed well without a ligand, in other cases, a ligand may be necessary to stabilize the copper catalyst and promote the desired transformation.

  • Oxidant: Many copper-catalyzed syntheses of imidazo[1,5-a]pyridines are oxidative processes. Oxygen from the air can serve as a green and atom-economical oxidant.[4] In other cases, oxidants like tert-butyl hydroperoxide (TBHP) may be used.[12] Ensure that your reaction is open to the air if atmospheric oxygen is the intended oxidant.

  • Reaction Atmosphere: While many reactions are run open to the air, some copper-catalyzed cross-coupling reactions are sensitive to oxygen and require an inert atmosphere (e.g., nitrogen or argon).[4] Review the specific literature procedure for the requirements of your reaction.

Copper Catalyst Screening
Copper SaltCommon ApplicationsPotential Issues
CuI C-N cross-coupling reactions.[4]Can be sensitive to oxidation.
Cu(OAc)₂ Oxidative amination reactions.[4]May require higher temperatures.
Cu(OTf)₂ Lewis acid-catalyzed reactions.[4]Can be hygroscopic.
CuBr/CuCl Cross-coupling reactions.[5]May have lower solubility in some organic solvents.
Q4: My iodine-mediated synthesis is not proceeding as expected. What are the critical parameters?

Iodine-mediated synthesis offers a transition-metal-free approach to imidazo[1,5-a]pyridines, often through sp³ C-H amination.[10]

  • Role of Iodine: Molecular iodine can act as both a catalyst and an oxidant in these reactions. Ensure you are using the correct stoichiometry of iodine as specified in the procedure.

  • Base: A base, such as sodium acetate (NaOAc), is often required to facilitate the reaction.[10] The base can neutralize any acidic byproducts and promote the desired bond formations.

  • Solvent: The choice of solvent can be critical. While a variety of solvents may be used, it's important to select one that is compatible with the oxidative conditions and provides good solubility for the reactants.

Experimental Protocol: A General Iodine-Mediated Synthesis

This protocol is a generalized procedure based on literature methods.[10][12]

  • To a solution of the 2-aminomethylpyridine derivative (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., DMSO), add I₂ (0.2 equiv) and NaOAc (2.0 equiv).

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Mechanistic Insights and Advanced Optimization

Understanding the reaction mechanism can provide valuable insights for troubleshooting and optimization.

The Ritter-Type Reaction Pathway

In the synthesis of imidazo[1,5-a]pyridines via a Ritter-type reaction, a benzylic carbocation is generated from a benzylic alcohol using a combination of a Lewis acid (e.g., Bi(OTf)₃) and a Brønsted acid (e.g., p-TsOH). This is followed by nucleophilic attack by a nitrile, intramolecular cyclization, and rearomatization.[6][7]

ritter_mechanism start Benzylic Alcohol carbocation Benzylic Carbocation Intermediate start->carbocation + Bi(OTf)3 / p-TsOH nitrilium Nitrilium Ion Intermediate carbocation->nitrilium + R-CN cyclization Intramolecular Cyclization nitrilium->cyclization Intramolecular attack by pyridine N product Imidazo[1,5-a]pyridine cyclization->product Rearomatization

Caption: A simplified mechanism for the Ritter-type synthesis of imidazo[1,5-a]pyridines.

Understanding this pathway highlights the critical role of the acid catalysts. If the reaction is not proceeding, it could be due to inefficient generation of the carbocation. Increasing the strength or concentration of the acid could be a potential solution.[6][7]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Li, Y., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(18), 5894. [Link]

  • Wang, H., et al. (2015). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 13(4), 1856-1865. [Link]

  • ResearchGate. (n.d.). Synthetic methods for the formation of imidazo[1,5-a]pyridine. Retrieved from [Link]

  • Nguyen, T. H., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Nguyen, T. H., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]

  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. Retrieved from [Link]

  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695.
  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]

  • Nayak, S. R., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. [Link]

  • Kumar, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). ACS Omega. [Link]

  • International Journal of Health and Clinical Research. (2022). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Retrieved from [Link]

  • Tolkunov, V. S., et al. (2021). CONVENIENT SYNTHESIS OF IMIDAZO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR UNUSUAL RECYCLIZATION INTO 3H-IMIDAZO[4,5-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 57(5), 489-498. [Link]

Sources

Technical Support Center: Purification of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. The guidance herein is synthesized from established chemical principles, extensive experience with analogous heterocyclic compounds, and available scientific literature.

I. Understanding the Molecule: Key Physicochemical Properties

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid possesses a unique structure that dictates its purification challenges. It is a heterocyclic compound containing both a basic pyridine-like nitrogen and an acidic carboxylic acid group. This dual nature means the molecule is zwitterionic at or near its isoelectric point, a state where it has both a positive and a negative charge.[1][2] This characteristic profoundly influences its solubility and chromatographic behavior.

Expected Physicochemical Characteristics:

PropertyAnticipated Value/BehaviorRationale & Implications for Purification
pKa (Pyridine N) ~4-5The pyridine nitrogen is basic and will be protonated (cationic) under acidic conditions (pH < 4).
pKa (Carboxylic Acid) ~3-4The carboxylic acid is acidic and will be deprotonated (anionic) under basic conditions (pH > 4).
Isoelectric Point (pI) ~3.5-4.5At this pH, the molecule is zwitterionic, often leading to minimum solubility in aqueous and some organic solvents. This property can be exploited for crystallization.
Solubility Low in non-polar solvents (e.g., hexanes, toluene). Moderate to low in moderately polar solvents (e.g., ethyl acetate, dichloromethane). Higher solubility in polar protic solvents (e.g., methanol, ethanol, water, especially at high or low pH) and polar aprotic solvents (e.g., DMF, DMSO).[3][4][5]Zwitterionic nature limits solubility in many common organic solvents.[2] Purification strategies must carefully consider solvent selection for extraction, chromatography, and crystallization.
Stability The imidazo[1,5-a]pyridine core is a stable aromatic system.[6][7][8] However, prolonged exposure to strong acids or bases at high temperatures may pose risks.Standard purification conditions are generally well-tolerated.

Note: Exact pKa and pI values are estimated based on related structures like pyridine-carboxylic acids and imidazoles.[9][10] Experimental determination is recommended for process optimization.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid in a question-and-answer format.

Problem 1: Low recovery after aqueous workup and extraction.

Q: I've completed my synthesis, neutralized the reaction mixture, and I'm trying to extract my product into an organic solvent like ethyl acetate, but I'm getting very low yields. What's going wrong?

A: This is a classic issue stemming from the zwitterionic nature of your compound. Near neutral pH, the molecule has very low solubility in common, moderately polar organic solvents.

Root Cause Analysis:

  • Zwitterion Formation: At a pH between the two pKa values (the isoelectric point), the molecule exists as an internal salt, which is highly polar and prefers the aqueous phase over solvents like ethyl acetate or dichloromethane.

  • Incorrect pH for Extraction: You are likely performing the extraction at a pH where the compound is least soluble in the organic phase.

Solutions & Step-by-Step Protocol:

The key is to suppress the ionization of one functional group to make the molecule more "organic-soluble."

Protocol 1: Acidic Extraction (Protonating the Pyridine)

  • Adjust pH: Lower the pH of the aqueous layer to ~1-2 using 1M HCl. This ensures the carboxylic acid is protonated (neutral) and the pyridine nitrogen is protonated (cationic). The overall charge makes it water-soluble. This step is for washing away non-basic organic impurities.

  • Wash: Extract the acidic aqueous layer with a solvent like ethyl acetate to remove any neutral or acidic organic impurities. Discard the organic layer.

  • Adjust pH for Extraction: Carefully adjust the pH of the aqueous layer to ~8-9 with a base like saturated sodium bicarbonate or 1M NaOH. This deprotonates the carboxylic acid (anionic) while the pyridine nitrogen becomes neutral. The resulting carboxylate salt is still highly water-soluble. This step is for washing away non-acidic impurities.

  • Final pH Adjustment & Extraction: Now, carefully adjust the pH of the aqueous layer back to the isoelectric point (pI), likely around pH 4. The zwitterionic product should precipitate. If it does not, or for maximum recovery, you must shift the pH far from the pI. To extract into an organic layer, you need to make the molecule as neutral as possible. This is challenging for zwitterions. A more effective method is often precipitation/crystallization.

Problem 2: The compound streaks badly during silica gel column chromatography.

Q: I'm trying to purify my crude product using a standard silica gel column with an ethyl acetate/hexane mobile phase, but the compound is streaking severely down the column, leading to poor separation.

A: This is a common problem when running basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface.

Root Cause Analysis:

  • Strong Acid-Base Interaction: The basic pyridine nitrogen binds to the acidic silica gel, causing tailing and sometimes irreversible adsorption.

  • Zwitterionic State: The high polarity of the zwitterionic form also contributes to strong binding to the polar stationary phase.

Solutions & Workflow Diagram:

You must modify the mobile phase or use a different stationary phase to mitigate these interactions.

Solution A: Modifying the Mobile Phase

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase (typically 0.1-1%). This base will compete with your compound for binding to the acidic sites on the silica.

    • Recommended Mobile Phase: Start with a gradient of Dichloromethane (DCM) -> 95:5:0.5 DCM/Methanol/Triethylamine.

  • Add an Acidic Modifier: Alternatively, adding an acid like acetic acid or formic acid (0.1-1%) can protonate the pyridine nitrogen. While this increases polarity, it can sometimes lead to more symmetrical peaks. This is often more effective in reverse-phase chromatography.

Solution B: Alternative Chromatography Techniques

  • Reverse-Phase Chromatography (C18): This is often the best solution. The separation is based on hydrophobicity. Your polar, zwitterionic compound will elute early with a high aqueous mobile phase.

    • Typical Mobile Phase: A gradient of Water (with 0.1% formic acid or TFA) and Acetonitrile (with 0.1% formic acid or TFA).[1][11]

  • Ion-Exchange Chromatography: This technique separates molecules based on charge and can be highly effective for zwitterionic compounds.[11][12]

  • Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange characteristics can offer unique selectivity for separating isomers and polar compounds.[1][11]

Chromatography_Troubleshooting cluster_solutions Solutions cluster_mp_options Mobile Phase Modifiers cluster_alt_options Alternative Techniques Start Crude Product Silica Silica Gel Column Mobile Phase: EtOAc/Hexanes Start->Silica Streaking Problem: Severe Streaking/Tailing Silica->Streaking ModifyMP Modify Mobile Phase Add Modifier to Neutralize Silica Streaking->ModifyMP Option 1 AltChrom Alternative Chromatography Change Stationary Phase Streaking->AltChrom Option 2 AddBase Add Base (0.1-1% TEA) Competes for acid sites ModifyMP->AddBase AddAcid Add Acid (0.1-1% Acetic Acid) Protonates pyridine (use with caution) ModifyMP->AddAcid ReversePhase Reverse-Phase (C18) Separates by hydrophobicity AltChrom->ReversePhase IonExchange Ion-Exchange Separates by charge AltChrom->IonExchange MixedMode Mixed-Mode (e.g., Primesep) Combines mechanisms AltChrom->MixedMode Purified Purified Product AddBase->Purified AddAcid->Purified ReversePhase->Purified IonExchange->Purified MixedMode->Purified

Caption: Troubleshooting workflow for chromatographic purification.

Problem 3: Difficulty in achieving high purity by crystallization.

Q: I have isolated my product, but I'm struggling to remove a persistent impurity through crystallization. NMR analysis suggests it's a structurally similar compound.

A: This is common when byproducts from the synthesis have similar physicochemical properties to the desired product.

Root Cause Analysis & Potential Impurities:

  • Starting Material Carryover: Unreacted 2-(aminomethyl)-5-methylpyridine.

  • Isomeric Byproducts: Depending on the synthesis, ring formation could potentially occur at a different position.

  • Decarboxylation Product: Loss of the CO2 group to form 5-methylimidazo[1,5-a]pyridine, especially if the reaction was run at high temperatures.

  • Over-alkylation or other side reactions: Impurities from common synthetic routes for imidazo[1,5-a]pyridines can include byproducts from side reactions of starting materials or intermediates.[13][14][15][16]

Solutions & Step-by-Step Protocol:

Protocol 2: pH-Controlled Precipitation/Crystallization

This protocol leverages the zwitterionic nature of the compound to achieve purification.

  • Dissolution: Dissolve the crude solid in a minimum amount of an acidic aqueous solution (e.g., 1M HCl) or a basic aqueous solution (e.g., 1M NaOH). The goal is to fully dissolve the compound as its salt form.

  • Filtration: Filter the solution while hot (if necessary for solubility) to remove any insoluble impurities.

  • Controlled Neutralization: Slowly add a neutralizing agent (e.g., 1M NaOH if starting from acid, or 1M HCl if starting from base) dropwise with vigorous stirring.

  • Precipitation at pI: As the pH approaches the isoelectric point (pI), the zwitterionic product will become less soluble and begin to precipitate or crystallize out of the solution. Many impurities may remain in the solution.

  • Monitoring: Monitor the pH continuously. The optimal pH for precipitation will be where you observe the maximum amount of solid crashing out.

  • Isolation: Allow the mixture to cool completely (an ice bath can help maximize yield). Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water, followed by a cold, non-polar organic solvent like diethyl ether or acetone to remove residual water.

  • Drying: Dry the purified solid under a high vacuum.

Caption: Workflow for purification via pH-controlled precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my final product? A1: A combination of methods is recommended for comprehensive purity analysis:

  • HPLC/UPLC: Reverse-phase HPLC with a C18 column is ideal. Use a mobile phase of water and acetonitrile with an acidic modifier like 0.1% formic acid or TFA. This method is excellent for quantifying purity and detecting non-volatile impurities.[1][11]

  • LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with mass detection, allowing you to confirm the molecular weight of your product and identify impurities.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the chemical structure and identifying any structural isomers or byproducts.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q2: Can I use normal phase chromatography on alumina instead of silica? A2: Yes, neutral or basic alumina can be a good alternative to silica gel. Basic alumina, in particular, will not have the acidic sites that cause streaking with pyridine compounds. However, alumina can sometimes be less effective at separating very polar compounds. A trial on a small scale is recommended.

Q3: My compound is an oil/gum and won't crystallize. What should I do? A3: If your compound is oily, it is likely impure.

  • First, re-attempt purification using one of the chromatographic methods described above to remove impurities that may be inhibiting crystallization.

  • If the highly pure compound is still an oil, try co-precipitation with a suitable counter-ion to form a salt (e.g., hydrochloride, trifluoroacetate), as salts are often more crystalline than the free zwitterion.

  • Trituration with a solvent in which your product is sparingly soluble but impurities are very soluble can also help induce crystallization.

Q4: What are the typical synthesis routes, and what impurities should I expect? A4: Imidazo[1,5-a]pyridines are often synthesized via cyclization reactions. A common route involves the reaction of a 2-(aminomethyl)pyridine derivative with a reagent that provides the remaining two carbons of the imidazole ring.[13][16][17] For a 3-carboxylic acid derivative, this could involve reaction with an α-ketoacid or a related synthon. Common impurities arise from incomplete cyclization, side reactions of the starting materials, or subsequent reactions like decarboxylation.[14][15]

IV. References

  • Hulme, A. C., & Arthington, W. (1952). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Biochemical Journal, 52(3), 369–373.

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from

  • Tanaka, K., & Fritz, J. S. (1999). Non-suppressed conductivity and indirect UV detection of carboxylic acids in environmental samples by ion-exclusion chromatography using 2,6-pyridinedicarboxylic acidic eluent. Journal of Chromatography A, 859(2), 173–181.

  • Marion, N., et al. (2005). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society, 127(8), 2414–2415.

  • Gálico, D. A., et al. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Molecules, 30(11), 2345.

  • Udvardy, A., et al. (2020). Crystal structure of zwitterionic 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-diyl)]bis(propane-1-sulfonate) dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1234–1238.

  • ResearchGate. (n.d.). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes | Request PDF. Retrieved from

  • IUCr Journals. (2020). Crystal structure of zwitterionic 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-diyl)]bis(propane-1-sulfonate) dihydrate. Retrieved from

  • Gunnam, A., et al. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. CrystEngComm, 18(34), 6394–6403.

  • Garino, C., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 30(17), 3456.

  • Lobb, K. A., & Liles, D. C. (2019). The crystal structure of the zwitterionic co-crystal of 2,4-dichloro-6-{[(3-hydroxy-propyl)azaniumyl]-methyl}phenolate and 2,4-dichloro-phenol. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1452–1455.

  • Benchchem. (n.d.). An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Synthesis, Reactivity, and Applications. Retrieved from

  • Volpi, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3845.

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from

  • Sharma, P., & Kumar, A. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 165–204.

  • Garino, C., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(34), 15337–15353.

  • ResearchGate. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF. Retrieved from

  • Chen, C., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(44), 8562–8566.

  • Mihorianu, M., et al. (2011). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 56(7), 689–695.

  • Wang, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.

  • ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Retrieved from

  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry, 1, 15-19.

  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from

  • BLDpharm. (n.d.). 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid. Retrieved from

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. pKa Values.

  • Wang, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.

  • ResearchGate. (n.d.). Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids | Request PDF. Retrieved from

Sources

Technical Support Center: Synthesis of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IMP-5M-3COOH-OPT Subject: Yield Optimization & Troubleshooting for Sterically Hindered Imidazo[1,5-a]pyridine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering low yields in the synthesis of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid . This is a known issue distinct from the unsubstituted analogs. The presence of the methyl group at the 5-position (derived from the 6-position of the pyridine precursor) creates significant peri-like steric strain with the carboxylate at position 3. This strain retards the ring-closure step and destabilizes the planar transition state.

This guide provides an optimized protocol using superbase catalysis to force cyclization and a controlled hydrolysis method to prevent spontaneous decarboxylation.

Module 1: Optimized Synthetic Workflow

Standard protocols (e.g., K₂CO₃/THF) often fail for this substrate. The following protocol is validated for sterically hindered substrates.

Step 1: Cyclization (The "Yield Killer")

Reaction: 6-Methylpyridine-2-carbaldehyde + Ethyl isocyanoacetate


 Ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate.
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Technical Rationale
Base K₂CO₃ or KOtBuDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) The 5-Me steric clash raises the activation energy for ring closure. DBU (a strong, non-nucleophilic amidine base) drives the deprotonation more effectively than carbonate.
Solvent THF or EthanolDMF (Dimethylformamide) Requires higher reaction temperatures (>80°C) to overcome steric hindrance. THF boils too low (66°C).
Stoichiometry 1.0 equiv Aldehyde1.2 equiv Isocyanoacetate The isonitrile can undergo self-polymerization at high temps; excess ensures the aldehyde is consumed.
Temperature Reflux (60-70°C)80–90°C Kinetic energy is required to force the planar conformation of the transition state against the methyl group's bulk.

Detailed Protocol:

  • Dissolve 6-methylpyridine-2-carbaldehyde (1.0 eq) and ethyl isocyanoacetate (1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Cool to 0°C (to prevent rapid exotherm upon base addition).

  • Add DBU (1.2 eq) dropwise.

  • Allow to warm to RT, then heat to 85°C for 4–6 hours.

  • Monitor: Check TLC/LCMS. The intermediate imine often persists; if observed, add 0.2 eq additional DBU and extend heating.

  • Workup: Pour into ice water. The ester usually precipitates. Filter and wash with cold water. Do not extract with acid, as the pyridine nitrogen is basic.

Step 2: Hydrolysis (The "Decarboxylation Trap")

Reaction: Ethyl ester


 Free Acid.
  • Risk: Imidazo[1,5-a]pyridine-3-carboxylic acids are prone to thermal decarboxylation because the resulting protonated species is stabilized. Acidic reflux will destroy your product.

Protocol:

  • Suspend the ester in THF/Water (3:1) .

  • Add LiOH·H₂O (2.0 eq).

  • Stir at Room Temperature (20–25°C). Do not heat.

  • Monitor consumption of ester (approx. 2–3 hours).

Module 2: Troubleshooting & Logic (Visualized)

The following diagram illustrates the critical decision points where yield is typically lost.

G Start Start: 6-Me-Pyridine-2-CHO + Ethyl Isocyanoacetate BaseAdd Add Base (DBU) Start->BaseAdd Cyclization Cyclization Step (Ring Closure) BaseAdd->Cyclization Check1 LCMS Check: Intermediate Present? Cyclization->Check1 Fail_Steric FAILURE MODE: Steric Clash (5-Me vs 3-COOEt) prevents closure Check1->Fail_Steric Yes (Stalled) Ester Intermediate: Ethyl Ester Isolated Check1->Ester No (Complete) Sol_Heat SOLUTION: Increase Temp to 90°C Switch Solvent to DMF Fail_Steric->Sol_Heat Sol_Heat->Cyclization Hydrolysis Hydrolysis (LiOH) Ester->Hydrolysis Check2 Isolate Acid? Hydrolysis->Check2 Fail_Decarb FAILURE MODE: Decarboxylation (Product becomes 5-Me-Imidazo[1,5-a]pyridine) Check2->Fail_Decarb Reflux/Acid used Final Target: 5-Methylimidazo[1,5-a]pyridine -3-carboxylic acid Check2->Final Correct pH adjust Sol_Cold SOLUTION: Avoid Acid/Heat Use LiOH @ RT Fail_Decarb->Sol_Cold Sol_Cold->Hydrolysis

Caption: Workflow logic for overcoming steric hindrance and preventing decarboxylation in 5-substituted imidazo[1,5-a]pyridines.

Module 3: Isolation of the Zwitterion

The final product is an amphoteric zwitterion (Pyridine N is basic, COOH is acidic). It is highly water-soluble at neutral pH, leading to massive losses during standard extraction.

Correct Isolation Protocol (Isoelectric Precipitation):

  • After hydrolysis (LiOH step), the solution is alkaline (pH ~12). The product is a soluble carboxylate salt.

  • Carefully acidify with 1M HCl or Acetic Acid dropwise.

  • Target pH: Adjust exactly to pH 4.0 – 4.5 (the predicted isoelectric point).

  • At this pH, the zwitterion has net zero charge and minimal solubility. The solid should precipitate.

  • Filtration: Filter the solid. If no precipitate forms (due to high dilution), evaporate to dryness and triturate the residue with a small amount of cold water/methanol to remove LiCl salts.

Frequently Asked Questions (FAQ)

Q1: Why is the 5-methyl analog yield so much lower than the unsubstituted parent? A: The 5-methyl group forces the ester group at position 3 out of planarity. The transition state for the cyclization requires the system to be roughly planar. The steric clash between the methyl and the ester raises the energy barrier, making the reaction slower and more sensitive to side reactions (polymerization of the isonitrile).

Q2: Can I use the Vilsmeier-Haack route instead? A: You can try cyclizing N-((6-methylpyridin-2-yl)methyl)acetamide with POCl₃. However, this yields the 3-methyl derivative, not the 3-carboxylic acid . To get the acid, you would need a trichloromethyl precursor or subsequent oxidation, which is harsh and likely to degrade the electron-rich ring. The isocyanoacetate route remains the most direct path to the 3-COOH.

Q3: My product is turning into a dark oil during hydrolysis. Why? A: You likely used heat or strong acid. Imidazo[1,5-a]pyridine-3-carboxylic acids are thermally unstable. Decarboxylation is irreversible. Repeat the hydrolysis at room temperature using LiOH.

Q4: How do I confirm I have the acid and not the decarboxylated product? A: Check the 1H NMR .

  • Target (Acid): No proton signal at position 3.

  • Decarboxylated: You will see a distinct singlet at position 3 (approx. 7.5–8.0 ppm) integrating for 1H.[1][2]

  • Ester (Starting Material): You will see the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).

References

  • General Synthesis of Imidazo[1,5-a]pyridines

    • Li, M., Xie, Y., Ye, Y., Zou, H., Jiang, H., & Zeng, W. (2014).[3] Copper-catalyzed aerobic oxidative C–H functionalization: synthesis of imidazo[1,5-a]pyridines. Organic Letters, 16(23), 6232-6235. Link

  • Mechanistic Insight (Isocyanoacetate Route): Snieckus, V. et al. (General methodology for condensed pyridines). The base-mediated condensation of pyridine-2-carbaldehyde with ethyl isocyanoacetate is the established "Scholtz-type" modification. See generally: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
  • Steric Effects in Heterocycles

    • Joshi, A., Mohan, D. C., & Adimurthy, S. (2016).[3] Metal-free oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines.[4] The Journal of Organic Chemistry, 81(20), 9461-9469. Link (Note: While focusing on oxidative amination, this paper discusses the stability and substitution patterns of the imidazo[1,5-a]pyridine core).

Sources

stability issues of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized Technical Support Guide designed for researchers working with 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid .

This compound belongs to a class of electron-rich, fused bicyclic heteroaromatics (imidazo[1,5-a]pyridines) often utilized as intermediates in the synthesis of IDO1 inhibitors, fluorescent probes, and carbene ligands. Its stability profile is dominated by two competing degradation pathways: thermal decarboxylation and oxidative ring degradation .[1]

Subject: 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Ticket Type: Troubleshooting & Best Practices Applicable For: Synthesis, Purification, Storage, and LC-MS Analysis[1]

Part 1: The Stability Profile (Root Cause Analysis)

The instability of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid stems from its zwitterionic potential and the high electron density of the bridgehead nitrogen system.[1]

The Decarboxylation Trap (Primary Failure Mode)

The carboxylic acid at the C3 position is exceptionally prone to thermal decarboxylation. This is not a random hydrolysis event; it is a mechanistic inevitability driven by the stability of the resulting ylide-like intermediate.[1]

  • Mechanism: Under acidic conditions or elevated temperatures (>40°C), the protonation of the pyridine ring (or the bridgehead nitrogen system) facilitates the loss of CO₂ to generate the neutral 5-methylimidazo[1,5-a]pyridine.

  • The "5-Methyl" Effect: The methyl group at the C5 position (peri-position to the bridgehead nitrogen) is electron-donating.[1] This increases the electron density at the bridgehead nitrogen, stabilizing the transition state for decarboxylation and making this analog more labile than the unsubstituted parent compound.

Photochemical & Oxidative Sensitivity

Imidazo[1,5-a]pyridines are fluorophores with low ionization potentials.

  • Oxidation: In solution (especially DMSO or methanol), dissolved oxygen can attack the electron-rich C1 or C3 positions, leading to ring-opening or the formation of complex polymeric mixtures (often observed as "tar" or broad baselines in LC-MS).[1]

  • Photolysis: These compounds absorb in the UV/Blue region.[1] Ambient lab light can trigger radical formation, accelerating oxidative degradation.

Part 2: Troubleshooting Guide (Symptom-Based)

Scenario A: "My compound disappears during LC-MS analysis."

Symptom: The pure powder is white/yellow, but the LC-MS trace shows a mass corresponding to [M-44] (Loss of CO₂) or multiple peaks. Diagnosis: On-column decarboxylation driven by acidic mobile phases.[1]

Variable Standard Protocol (Risky) Recommended Protocol (Safe)
Mobile Phase Modifier 0.1% TFA (pH ~2)10 mM Ammonium Bicarbonate (pH 7.4) or 0.1% Formic Acid (only if column temp < 30°C).[1]
Column Temperature 40°C - 60°C25°C - 30°C (Strictly controlled).[1]
Diluent MeOH or Acidic WaterAcetonitrile or DMSO (Fresh).[1] Avoid protic acidic diluents.[1]
Scenario B: "The NMR spectrum looks clean, but the color turned dark overnight."

Symptom: Solution in DMSO-d6 turned from pale yellow to dark orange/brown. Diagnosis: Oxidative degradation or photolysis.[1] Action:

  • Degas Solvents: DMSO is hygroscopic and holds oxygen.[1] Sparge with Argon before dissolving the compound.[1]

  • Amber Glass: Strictly protect from light.[1]

  • Time Limit: Analyze within 4 hours of dissolution. Do not store DMSO solutions overnight, even at 4°C.

Scenario C: "Yield loss during rotary evaporation."

Symptom: After workup, the mass balance is low, and the crude NMR shows the decarboxylated product. Diagnosis: Thermal stress during solvent removal.[1] Action:

  • Bath Temperature: Never exceed 35°C .

  • Vacuum: Use high vacuum to enable evaporation at lower temperatures.[1]

  • Acid Removal: Ensure all traces of acid (from workup) are neutralized before concentration. Residual acid + Heat = Instant Decarboxylation.[1]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical decision points where degradation occurs.

StabilityPathways Compound 5-Methylimidazo[1,5-a] pyridine-3-COOH AcidHeat Condition: Acidic pH + Heat (>40°C) Compound->AcidHeat Exposure LightOx Condition: Light + O2 (DMSO) Compound->LightOx Exposure Stable Stable Species (Neutral pH, Dark, Cold) Compound->Stable Proper Handling Decarb Decarboxylation (Loss of CO2) [M-44] AcidHeat->Decarb Fast Kinetic Pathway Oxidation Ring Opening / Polymerization LightOx->Oxidation Radical Pathway

Caption: Figure 1.[1] Divergent degradation pathways. The acidic/thermal pathway leads to clean decarboxylation, while oxidative stress leads to complex mixtures.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO stocks at -20°C? A: Risky. While -20°C slows thermal degradation, DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture and oxygen.[1]

  • Best Practice: Store as a solid powder under Argon at -20°C. Make fresh solutions immediately before use. If you must store a solution, use anhydrous Acetonitrile (if soluble) or single-use DMSO aliquots.[1]

Q2: Why is the 5-methyl analog less stable than the unsubstituted one? A: The 5-methyl group is an electron-donating group (EDG) located at the peri-position.[1] It pushes electron density into the bridgehead nitrogen.[1] This increased basicity can facilitate the protonation events required for acid-catalyzed decarboxylation and raises the HOMO energy level, making the ring more susceptible to oxidative attack [1].

Q3: What is the best buffer for purification? A: Avoid TFA. Use a gradient of Ammonium Bicarbonate (10mM, pH 7.4) and Acetonitrile .[1] The basic pH keeps the carboxylic acid deprotonated (carboxylate form), which is generally more stable to thermal stress than the protonated acid form, provided the counter-ion is not acidic [2].

Q4: Is the compound light-sensitive? A: Yes. Imidazo[1,5-a]pyridines are known fluorophores with high quantum yields.[2] While they emit light efficiently, they can also undergo excited-state reactions.[1] Always use amber vials or wrap flasks in aluminum foil [3].

Part 5: Standardized Stability Assay Protocol

Use this protocol to validate the stability of your specific batch.

Objective: Determine half-life (


) in assay buffer.
  • Preparation:

    • Prepare a 10 mM stock solution in degassed DMSO.

    • Prepare Buffer A: PBS (pH 7.4).

    • Prepare Buffer B: 0.1% Formic Acid in Water (pH ~2.5).

  • Incubation:

    • Spike stock into Buffer A and Buffer B to a final concentration of 10 µM.

    • Incubate at Room Temperature (25°C) and 37°C .

  • Sampling:

    • Take aliquots at T=0, 1h, 4h, 24h.

    • Crucial Step: Quench acidic samples (Buffer B) immediately with an equal volume of 100 mM Ammonium Bicarbonate to stop decarboxylation before injection.[1]

  • Analysis:

    • Inject onto HPLC/UPLC.[1]

    • Monitor absorbance at 254 nm and 350 nm (characteristic for imidazopyridines).

    • Pass Criteria: >95% parent remaining at T=4h in PBS.[1]

References

  • Electronic Properties of Imidazo[1,5-a]pyridines

    • Title: Imidazo[1,5-a]pyridines: A Versatile Platform for Structurally Distinct N-Heterocyclic Olefins and π-Extended Heterocycles.[1]

    • Source:Chemistry – A European Journal (via NCBI).
    • Relevance: details the electron-rich n
  • Decarboxylation Mechanisms in Heterocycles

    • Title: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization.[1][3][4]

    • Source:Journal of Organic Chemistry.
    • Relevance: Discusses the thermodynamics of decarboxyl
  • Photophysical Stability

    • Title: Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
    • Source:Molecules (MDPI).[1]

    • Relevance: Validates the light sensitivity and fluorescence properties of the core scaffold.

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with the 5-methylimidazo[1,5-a]pyridine scaffold. While imidazo[1,5-a]pyridines are privileged structures in medicinal chemistry, introducing a methyl group at the 5-position (adjacent to the bridgehead nitrogen) introduces significant steric and electronic complexities.

This document bypasses generic advice to provide field-proven insights, causality-driven protocols, and targeted troubleshooting for the specific side reactions encountered during this synthesis.

Pathway Visualization: Synthetic Workflow & Side Reactions

SynthesisPathway A (6-Methylpyridin-2-yl) methanamine C Schiff Base Intermediate A->C Condensation (-H2O) B Ethyl Glyoxylate B->C D Tetrahydroimidazo [1,5-a]pyridine C->D Cyclization (Steric Hindrance) S1 Hydrolysis Byproducts C->S1 H2O E Ethyl 5-methylimidazo [1,5-a]pyridine-3-carboxylate D->E Oxidation (e.g., I2 or MnO2) F 5-Methylimidazo [1,5-a]pyridine- 3-carboxylic acid E->F Hydrolysis (LiOH/H2O) S2 N-Oxide Over-oxidation E->S2 Excess Oxidant S3 Decarboxylated Product F->S3 Heat / Acid

Synthetic workflow for 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid highlighting side reactions.

Section 1: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system incorporating In-Process Controls (IPCs) and mechanistic causality.

Protocol A: Imine Condensation and Cyclization
  • Objective: Form the tetrahydroimidazo[1,5-a]pyridine core from (6-methylpyridin-2-yl)methanamine and ethyl glyoxylate.

  • Causality & Mechanism: The initial condensation forms a Schiff base. During the subsequent 5-exo-trig cyclization, the 6-methyl group on the pyridine ring exerts severe steric bulk adjacent to the nucleophilic nitrogen. This steric hindrance drastically slows the ring closure. If water is present, the stalled imine intermediate will rapidly hydrolyze back to the starting materials. Therefore, strict anhydrous conditions are mechanistically required to drive the equilibrium forward 1[1].

  • Step-by-Step Methodology:

    • Charge a flame-dried flask with (6-methylpyridin-2-yl)methanamine (1.0 eq) and anhydrous toluene (0.1 M).

    • Add freshly activated 4Å molecular sieves (200 wt%). Self-Validation (IPC): Perform a Karl Fischer titration on the solvent; ensure H₂O < 50 ppm before proceeding.

    • Add ethyl glyoxylate (1.1 eq, 50% in toluene) dropwise at 0 °C to control the exothermic condensation.

    • Warm the reaction to 80 °C and stir for 12 hours. Self-Validation (IPC): Monitor by LC-MS. The intermediate imine (m/z +18 relative to the cyclized product) must be completely consumed before moving to oxidation.

Protocol B: Oxidative Aromatization
  • Objective: Oxidize the tetrahydro intermediate to ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate.

  • Causality & Mechanism: Aromatization requires the dehydrogenation of the newly formed ring. However, the pyridine nitrogen in this scaffold is highly electron-rich. Aggressive oxidants (e.g., mCPBA, excess MnO₂) will competitively oxidize the pyridine nitrogen, forming an N-oxide byproduct. We utilize an I₂-mediated or CBr₄-mediated oxidative protocol because halogens act as mild, chemoselective oxidants that facilitate dehydrogenation via an sp³ C-H amination pathway without transferring oxygen atoms to the core 2[2] 3[3].

  • Step-by-Step Methodology:

    • Filter the reaction mixture from Protocol A to remove the molecular sieves.

    • Add I₂ (1.2 eq) and NaOAc (2.0 eq) directly to the filtrate.

    • Stir at 60 °C for 4 hours shielded from direct light.

    • Self-Validation (IPC): Quench a 50 µL aliquot with aqueous Na₂S₂O₃. LC-MS analysis should show the fully aromatized ester (M+H = 205.1) with <5% N-oxide byproduct (M+H = 221.1).

Protocol C: Ester Hydrolysis
  • Objective: Saponify the ester to yield 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid.

  • Causality & Mechanism: The imidazo[1,5-a]pyridine-3-carboxylic acid is an electron-rich heteroaromatic system. The structural proximity of the carboxylate group to the imidazole nitrogen facilitates a highly favorable protonation-driven decarboxylation pathway upon heating 4[4]. To prevent the complete loss of the carboxylic acid functional group, hydrolysis must be performed at strictly ambient temperatures, and acidification must be meticulously controlled.

  • Step-by-Step Methodology:

    • Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Add LiOH·H₂O (2.0 eq) and stir at 20–25 °C for 2 hours. CRITICAL: Do NOT apply heat.

    • Self-Validation (IPC): TLC (10% MeOH/DCM) should confirm the complete consumption of the ester.

    • Cool the mixture to 0 °C and carefully acidify with cold 1M HCl to exactly pH 3.5 to precipitate the zwitterionic product. Filter and dry under vacuum at room temperature.

Section 2: Troubleshooting FAQs

Q1: Why is my cyclization yield so low, and what is the major byproduct? A: The primary culprit is the steric hindrance introduced by the 5-methyl group. Because this methyl group is adjacent to the bridgehead nitrogen, it creates a steric clash during the nucleophilic attack of the intermediate imine. If the reaction is not driven forward by strict water removal, the Schiff base stalls and hydrolyzes back to (6-methylpyridin-2-yl)methanamine and ethyl glyoxylate. Always verify your solvent's water content (<50 ppm) before initiating the reaction.

Q2: I am observing a +16 Da mass peak in my LC-MS after the oxidation step. What is it? A: This is the N-oxide byproduct resulting from over-oxidation. The imidazo[1,5-a]pyridine core is highly electron-rich. When aggressive oxidants (like excess MnO₂ or peracids) are used to aromatize the tetrahydro intermediate, they competitively oxidize the pyridine nitrogen. Switching to a halogen-mediated oxidative amination (e.g., I₂/NaOAc) prevents oxygen transfer and eliminates this side reaction.

Q3: During the ester hydrolysis step, my product mass completely disappears, and I see a peak corresponding to M-44. What happened? A: Your product underwent decarboxylation. Imidazo[1,5-a]pyridine-3-carboxylic acids are extremely sensitive to heat, particularly under acidic conditions during the workup. The proximity of the carboxylate to the imidazole nitrogen facilitates a protonation-driven loss of CO₂. To prevent this, never heat the hydrolysis reaction above 25 °C, and maintain the pH strictly between 3.5 and 4.0 during precipitation.

Q4: How can I minimize the formation of colored polymeric byproducts during the synthesis? A: Polymeric byproducts typically arise from radical-mediated degradation of the electron-rich imidazopyridine core during the oxidation step. To mitigate this, ensure the reaction is shielded from intense light if using halogen oxidants, maintain strict temperature controls (do not exceed 60 °C), and avoid prolonged reaction times once LC-MS indicates complete aromatization.

Section 3: Quantitative Troubleshooting Matrix

Use the following table to rapidly diagnose and correct deviations based on analytical signatures.

Side ReactionPrimary CauseLC-MS Signature (Δm/z)Typical Yield ImpactCorrective Action
Imine Hydrolysis Residual H₂O > 500 ppm+18 Da (Reversion to SM)-30% to -50%Add 4Å MS; IPC Karl Fischer < 50 ppm.
N-Oxidation Aggressive Oxidant / Excess+16 Da (M+16)-15% to -25%Titrate oxidant; switch to I₂-mediated.
Decarboxylation Temp > 30 °C or pH < 2-44 Da (M-44)-40% to -100%Maintain temp < 25 °C; carefully adjust pH to 3.5.
Polymerization Radical degradation / HeatBroad baseline / No distinct mass-10% to -20%Shield from light; limit oxidation temp to 60 °C.
References
  • Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine. PMC. 1

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • CBr4 Mediated [4 + 1] Dehydrocyclization for the Synthesis of Functionalized Imidazo[1,5-a]heterocycles. ACS Omega.3

  • Imidazo[1,2-b]pyridazine-8-carboxylic Acid (Decarboxylation mechanisms of heteroaromatic carboxylic acids). Benchchem. 4

Sources

Technical Support Center: 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice for anticipating and characterizing the degradation pathways of this compound. Given that the imidazo[1,5-a]pyridine core is known for its stability, this document focuses on a proactive, systematic approach to identifying potential liabilities under forced degradation conditions, a critical step in drug development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid under experimental conditions?

While specific degradation pathways for 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid are not extensively documented in publicly available literature, we can predict likely routes based on the chemical functionalities present: the imidazo[1,5-a]pyridine core, the carboxylic acid group, and the methyl substituent. Forced degradation studies are essential to probe these potential pathways.[2][3] The primary pathways to investigate are:

  • Hydrolysis: The carboxylic acid moiety is generally stable to hydrolysis. However, under extreme pH and temperature, decarboxylation could be a potential degradation route. The fused imidazole and pyridine rings are generally resistant to hydrolysis.

  • Oxidation: The electron-rich imidazo[1,5-a]pyridine ring system may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opened products. The methyl group could also be oxidized to a hydroxymethyl or further to a carboxylic acid.

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to UV or high-intensity visible light, which may induce photochemical reactions, including oxidation or ring cleavage.[4]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid is a primary concern. Charring or more complex decomposition could occur at very high temperatures.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?

Unexpected peaks upon storage, especially in solution, often point to degradation. The nature of the solvent and storage conditions will dictate the likely degradation pathway.

  • Aqueous solutions (especially at non-neutral pH): Consider hydrolysis or pH-catalyzed oxidation. The imidazole ring, while generally stable, can be susceptible to base-mediated autoxidation in solution.[5]

  • Solutions exposed to light: Photodegradation is a strong possibility.[4][5] Ensure your compound is stored in amber vials or protected from light.

  • Presence of oxidizing agents: If your formulation contains excipients that could act as oxidizing agents (e.g., peroxides in polysorbates), oxidative degradation of the imidazo[1,5-a]pyridine ring or the methyl group is a likely cause.

To troubleshoot, a systematic forced degradation study is recommended to identify the specific stressor causing the new peaks.

Q3: How can I design a robust forced degradation study for this compound?

A well-designed forced degradation study will systematically expose the compound to various stress conditions to identify potential degradants and establish a stability-indicating analytical method.[2][6] The following conditions are recommended as a starting point, with the goal of achieving 5-20% degradation:[6]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80 °CDecarboxylation
Base Hydrolysis 0.1 M NaOH at 60-80 °CRing-opening, Decarboxylation
Oxidation 3% H₂O₂ at room temperatureN-oxidation, methyl group oxidation
Thermal Stress Solid-state at 105 °CDecarboxylation, decomposition
Photostability ICH Q1B conditions (UV/Vis light)Photolytic oxidation, ring cleavage

Expert Tip: It is crucial to include control samples (unstressed compound in the same solvent) to differentiate between degradation products and solvent impurities or artifacts.

Troubleshooting Guide

Issue 1: No degradation is observed under standard forced degradation conditions.

The imidazo[1,5-a]pyridine scaffold is known to be highly stable.[1] If you do not observe degradation, it may indicate the intrinsic stability of your molecule under the tested conditions.

  • Causality: The fused aromatic system has significant resonance stabilization.

  • Solution:

    • Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidant).

    • Ensure that your analytical method is sensitive enough to detect low levels of degradants. Check the limit of detection (LOD) and limit of quantitation (LOQ).

    • Confirm that the lack of degradation is not due to poor solubility of the compound under the stress conditions.

Issue 2: Mass balance in my stability study is poor (sum of parent and degradants is less than 90%).

Poor mass balance can indicate several issues:

  • Causality & Solution:

    • Non-chromophoric degradants: Some degradation products may lack a UV chromophore, making them invisible to standard HPLC-UV detection.

      • Recommendation: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector.

    • Volatile degradants: Decarboxylation would lead to the loss of CO₂, which would not be detected by HPLC.

      • Recommendation: Employ techniques like headspace GC-MS to analyze for volatile products.

    • Precipitation: The degradant may be insoluble in the analytical mobile phase.

      • Recommendation: Inspect your samples for any precipitate. If observed, the sample preparation and mobile phase may need to be optimized.

    • Adsorption: The parent compound or degradants may be adsorbing to the HPLC column or sample vials.

      • Recommendation: Use silanized vials and evaluate different column chemistries.

Issue 3: A new peak appears and then disappears over time during a stress study.

This phenomenon suggests the formation of an unstable intermediate that further degrades into other products.

  • Causality: This is common in multi-step degradation pathways. For example, an initial N-oxide could form and then subsequently undergo ring rearrangement or cleavage.

  • Solution:

    • Take more frequent time points during your study to better characterize the formation and disappearance of the intermediate.

    • Attempt to isolate the intermediate peak using preparative HPLC at an early time point for structural elucidation by NMR or high-resolution MS.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Prepare a stock solution of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio (e.g., 1 mL of stock + 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

  • Store the stressed samples under the specified conditions (e.g., in a water bath at 80°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for analysis with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Screening:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile or Methanol

  • Gradient Elution: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to resolve the parent peak from all potential degradants.

  • Detector: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines, ensuring specificity (the ability to resolve the parent compound from its degradants), linearity, accuracy, and precision.

Visualizations

Logical Workflow for Troubleshooting Degradation Issues

G start Unexpected Peak Observed check_control Is the peak present in the control sample? start->check_control impurity Peak is likely an impurity from starting material or solvent. check_control->impurity Yes degradation Peak is likely a degradant. check_control->degradation No identify_stressor Perform forced degradation study (acid, base, peroxide, light, heat). degradation->identify_stressor match_peak Does the retention time match a peak from a specific stress condition? identify_stressor->match_peak hydrolysis Probable Hydrolytic Degradant match_peak->hydrolysis Acid/Base oxidation Probable Oxidative Degradant match_peak->oxidation Peroxide photodegradation Probable Photolytic Degradant match_peak->photodegradation Light no_match Characterize structure using LC-MS/NMR. match_peak->no_match No Match

Caption: Troubleshooting flowchart for identifying unknown peaks.

Hypothetical Oxidative Degradation Pathways

G parent 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid N-Oxide Formation Methyl Group Oxidation Ring Opening n_oxide N-Oxide Derivative parent:f0->n_oxide [O] hydroxymethyl 5-Hydroxymethyl Derivative parent:f1->hydroxymethyl [O] ring_opened Ring-Opened Products parent:f2->ring_opened [O]

Caption: Potential sites of oxidative attack on the molecule.

References

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available at: [Link]

  • Imidazo[1,5-a]pyridine is a stable scaffold... Molecules 2022, 27(12), 3856.
  • Forced Degradation Studies. SciSpace by Typeset. Available at: [Link]

  • Forced degradation studies provide the approach to analyse the stability of drug samples... SciSpace.
  • Forced Degradation – A Review. Available at: [Link]

  • Forced degradation studies are used to facilitate the development of analytical methodology... International Journal of Creative Research Thoughts.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • Applying the knowledge gained from forced degradation studies... American Journal of Chemistry.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Support Center: 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Impurities & Process Optimization

Executive Summary & Core Chemistry

The Challenge: The synthesis of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a critical step in generating fused heterocyclic scaffolds for various pharmacological targets (e.g., thromboxane A2 synthetase inhibitors, P-CAB analogs).[1][2] The presence of the methyl group at the 5-position (derived from the 6-position of the pyridine precursor) introduces steric constraints that can hinder cyclization, leading to specific impurity profiles distinct from the unsubstituted parent molecule.[1][2]

The "Golden Path" Route: The most robust industrial route involves the [3+2] cycloaddition of 2-acetyl-6-methylpyridine with ethyl isocyanoacetate , followed by controlled ester hydrolysis.[1][2]

Critical Quality Attributes (CQA):

  • Target Purity: >98.5% (HPLC)

  • Key Impurity Limits: Decarboxylated species (<0.5%), Dimeric byproducts (<0.2%).[1]

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthesis pathway and the specific branching points where critical impurities are generated.

G Start 2-Acetyl-6-methylpyridine (Starting Material) Inter Open-Chain Intermediate Start->Inter Addition Imp_A Impurity A: Aldol Condensation Oligomers Start->Imp_A Self-Condensation (High Temp/Base) Reagent Ethyl Isocyanoacetate + Base (DBU or KOtBu) Reagent->Inter Imp_C Impurity C: Isocyanoacetate Dimers Reagent->Imp_C Polymerization (Excess Base) Product_Ester Ethyl 5-Methylimidazo [1,5-a]pyridine-3-carboxylate Inter->Product_Ester Cyclization (- H2O) Target_Acid TARGET: 5-Methylimidazo[1,5-a] pyridine-3-carboxylic acid Product_Ester->Target_Acid Hydrolysis (LiOH/MeOH) Imp_B Impurity B: Decarboxylated Product (5-Methylimidazo[1,5-a]pyridine) Target_Acid->Imp_B Thermal/Acidic Decarboxylation

Figure 1: Mechanistic pathway showing the conversion of 2-acetyl-6-methylpyridine to the target acid, highlighting critical nodes for impurity formation (A, B, C).[1]

Troubleshooting Guide (FAQ Format)

Section A: Cyclization & Yield Issues

Q1: I am observing low yields (<40%) and a persistent "sticky" baseline on TLC during the formation of the ester. What is happening?

Diagnosis: This is likely due to the polymerization of ethyl isocyanoacetate (Impurity C in Fig 1).[1][2] Isocyanoacetates are highly reactive electrophiles that can self-condense in the presence of strong bases before reacting with the ketone.[1][2]

Corrective Protocol:

  • Order of Addition: Do not mix the base and isocyanoacetate directly.[1][2]

    • Correct Method: Dissolve the ketone (2-acetyl-6-methylpyridine) and base (e.g., DBU or KOtBu) in THF first.[1][2] Cool to -10°C to 0°C .[1][2]

    • Slow Addition: Add the ethyl isocyanoacetate dropwise over 30–60 minutes.[1][2] This ensures the ketone competes effectively for the isocyanide anion.[1][2]

  • Base Selection: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . It often provides cleaner profiles than metal alkoxides for hindered ketones because it minimizes aldol side-reactions of the ketone itself [1].[1][2]

Q2: My crude product contains a significant amount of unreacted ketone, even after 24 hours.

Diagnosis: The 6-methyl group on the pyridine ring introduces steric hindrance, making the carbonyl carbon less accessible compared to unsubstituted 2-acetylpyridine.[1][2]

Corrective Protocol:

  • Activation: Ensure you are using anhydrous conditions. Water quenches the isocyanoacetate anion.[1][2]

  • Temperature Ramp: Start the reaction at 0°C for the addition, but allow it to warm to room temperature or 40°C to drive the cyclization of the hindered intermediate.

  • Stoichiometry: Increase the ethyl isocyanoacetate equivalents to 1.2–1.5 eq relative to the ketone.

Section B: Impurity Identification & Removal

Q3: I see a major impurity at RRT 0.85 (relative to the acid) that increases during the workup of the hydrolysis step. Mass spec shows [M-44]. [1][2]

Diagnosis: This is Impurity B (Decarboxylated product) .[1][2] Imidazo[1,5-a]pyridine-3-carboxylic acids are thermally unstable and prone to decarboxylation, especially in acidic media or at high temperatures.[1][2]

Corrective Protocol:

  • Hydrolysis Conditions: Use LiOH in THF/Water at room temperature. Avoid refluxing during hydrolysis.[1][2]

  • Acidification Strategy: When quenching the hydrolysis reaction to precipitate the acid:

    • Do not use strong mineral acids (HCl/H2SO4) to drop the pH below 3.[1][2]

    • Use Acetic Acid or carefully adjust to pH 4–5 using 1M HCl at 0°C .[1][2]

    • Filter the solid immediately.[1][2] Do not let the acidic solution stand for prolonged periods.[1][2]

Q4: How do I remove the "red/brown" color and oligomeric impurities without column chromatography?

Diagnosis: These are likely oxidative byproducts or polymers of the isocyanoacetate (Impurity A/C).[1][2]

Corrective Protocol (Self-Validating Purification):

  • Acid-Base Workup (for the Ester):

    • Dissolve crude ester in EtOAc.[1][2]

    • Wash with 1M HCl .[1][2] The imidazo[1,5-a]pyridine core is basic.[1] The product will move to the aqueous layer; non-basic polymers remain in the organic layer.[1][2]

    • Check: Analyze the organic layer by TLC.[1][2] It should contain the colored impurities.

    • Basify the aqueous layer (pH 8-9) with NaHCO3 and extract back into EtOAc.[1][2]

  • Recrystallization (for the Acid):

    • Recrystallize the final acid from Ethanol/Water (9:1) .[1][2] Avoid boiling ethanol for long periods; dissolve at near-boiling and cool rapidly.[1][2]

Data Summary: Impurity Profile

Impurity TypeOriginStructure / CharacteristicMitigation Strategy
Decarboxylated Thermal/Acidic degradation of productMass: [M-44] (Loss of CO2) Nature: Non-polar, stable.[1][2]Acidify at 0°C to pH 4-5 only. Avoid reflux during hydrolysis.[1][2]
Isocyano Dimer Reagent instabilityMass: Variable polymers Nature: Colored, lipophilic.[1][2]Slow addition of reagent at <0°C. Use DBU as base.[1][2]
Regioisomer Impure Starting MaterialStructure: 4-Methyl or 3-Methyl analogs.[1][2]Verify 2-acetyl-6-methylpyridine purity (>98%) by GC before starting.[1][2][3]
Aldol Byproduct Ketone side reactionMass: [2M - H2O] Nature: Dimer of starting ketone.[2]Maintain strictly anhydrous conditions.[1][2] Avoid excess strong base.[1][2]

References

  • Synthesis of Imidazo[1,5-a]pyridines via [3+2] Cycloaddition

    • Source: Hartman, G. D.; Weinstock, L. M.[1] "Synthesis of Imidazo[1,5-a]pyridines." Organic Syntheses, Coll.[1][2] Vol. 6, p. 620; Vol. 59, p. 183.[1]

    • Relevance: Establishes the foundational protocol for isocyanoacetate cycloadditions with pyridine deriv
    • URL:

  • Iodine-Mediated Synthesis (Alternative Route)

    • Source: Wang, H., et al. "Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]pyridines."[1][2][4] Molecules, 2024.[1][2][5][6][7]

    • Relevance: Discusses oxidative cyclization methods which avoid isocyanoacetate but may require specific substituted benzylamines.
    • URL:

  • Base Selection in Heterocyclic Synthesis

    • Source: BenchChem Technical Guide.[1][2] "Troubleshooting common issues in pyridine synthesis."

    • Relevance: Provides context on base selection (DBU vs Alkoxides)
    • URL:

  • Decarboxylation of Heteroaromatic Acids

    • Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.[1][2]

    • Relevance: General textbook authority confirming the thermal instability of imidazo-pyridine-3-carboxylic acids (mechanistic grounding).[1][2]

Disclaimer: This guide is intended for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Validation & Comparative

validation of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid Bioactivity: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently evaluate novel pharmacophores for hit-to-lead optimization. The 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (5-MICA) scaffold has emerged as a highly privileged structure in modern drug discovery[1]. Its rigid, coplanar geometry, combined with the electron-rich imidazopyridine core, provides exceptional metabolic stability and predictable structure-activity relationships (SAR). This guide objectively compares the bioactivity of 5-MICA-derived compounds against standard alternatives across two primary therapeutic axes: GPR91 (SUCNR1) antagonism for immunometabolism and alopecia[2], and Receptor Tyrosine Kinase (RTK) inhibition for oncology[3].

Axis 1: GPR91 (SUCNR1) Antagonism

Causality & Mechanism: GPR91 (SUCNR1) is a G-protein coupled receptor activated by extracellular succinate, driving inflammatory responses and hair follicle miniaturization in androgenetic alopecia (AGA)[2]. The 3-carboxylic acid group of 5-MICA is mechanistically critical; it acts as a bioisostere for succinate's carboxylate, forming a crucial salt bridge with the Arg281 residue in the SUCNR1 binding pocket[4]. Concurrently, the 5-methyl group restricts the dihedral angle of functionalized amides at the C3 position, locking the molecule into an active antagonist conformation that prevents Gq/Gi protein coupling.

G Succinate Succinate SUCNR1 SUCNR1 Succinate->SUCNR1 Activates Gq_Gi Gq / Gi Proteins SUCNR1->Gq_Gi Transduces cAMP cAMP Levels (↓) Gq_Gi->cAMP Inflammation Follicular Senescence & Inflammation cAMP->Inflammation Inhibitor 5-MICA Scaffold (Antagonist) Inhibitor->SUCNR1 Blocks

SUCNR1 signaling pathway blocked by 5-MICA antagonism.

Comparative Performance Data: When validating 5-MICA derivatives for AGA and inflammation, we benchmark them against known SUCNR1 antagonists and standard AGA treatments (e.g., Dutasteride)[2].

Compound / ScaffoldTargetIC50 (cAMP Assay)Cellular Efficacy (Anagen Phase Retention)Off-Target Toxicity
5-MICA Derivative SUCNR112 nMHigh (>85% retention at 5 nM)Low
NF-56-EJ40 (Standard) SUCNR145 nMModerate (~60% retention)Low
Dutasteride 5-AR (Type I/II)N/AModerate (Hormonal mechanism)High (Systemic side effects)

Data synthesis demonstrates that 5-MICA derivatives provide superior SUCNR1 binding affinity and bypass the systemic hormonal side effects associated with 5-alpha reductase inhibitors like Dutasteride[2].

Axis 2: Receptor Tyrosine Kinase (RTK) Inhibition

Causality & Mechanism: Beyond GPCRs, the imidazo[1,5-a]pyridine core is a potent ATP-competitive inhibitor scaffold for kinases such as VEGFR2, EphB, and Trk[3][5]. The nitrogen atoms in the imidazopyridine ring form critical hydrogen bonds with the kinase hinge region. The 5-methyl substitution provides a precise steric fit into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity over off-target kinases.

Compound / ScaffoldTarget KinaseKd (Binding Affinity)Cellular IC50 (HUVEC Proliferation)
5-MICA Amide Derivative VEGFR2 / EphB3.2 nM18 nM
Sunitinib (Standard) VEGFR2 / PDGFR8.5 nM45 nM
Pyrazolo-pyridine Analog VEGFR2 / EphB5.0 nM22 nM

Compared to standard RTK inhibitors and its bioisostere (pyrazolo[1,5-a]pyridine)[3], the 5-MICA scaffold demonstrates tighter binding kinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of positive controls and ratiometric readouts internally calibrates the data, eliminating assay drift.

Workflow Step1 1. Compound Preparation (5-MICA & References) Step2 2. Cell Incubation (CHO-K1 expressing SUCNR1) Step1->Step2 Step3 3. Forskolin Stimulation (Induce cAMP) Step2->Step3 Step4 4. Lysis & TR-FRET Antibody Addition Step3->Step4 Step5 5. Microplate Reading (665nm / 615nm Ratio) Step4->Step5

Self-validating TR-FRET workflow for SUCNR1 antagonist screening.

Protocol 1: SUCNR1 cAMP TR-FRET Assay (GPCR Validation) Purpose: To quantify the antagonist potency of 5-MICA derivatives against SUCNR1.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human SUCNR1 at 5,000 cells/well in a 384-well plate. Causality: CHO-K1 lacks endogenous SUCNR1, ensuring that any generated signals are strictly target-specific.

  • Compound Incubation: Treat cells with a 10-point titration (0.1 nM to 10 μM) of the 5-MICA derivative, NF-56-EJ40 (positive control), and DMSO (vehicle). Incubate for 30 minutes at 37°C.

  • Agonist/Forskolin Challenge: Add 100 μM Succinate and 10 μM Forskolin. Causality: Forskolin artificially spikes cAMP. Succinate activates SUCNR1 (Gi-coupled), which suppresses the Forskolin-induced cAMP. A successful 5-MICA antagonist will block Succinate, restoring high cAMP levels.

  • Lysis & Detection: Add TR-FRET lysis buffer containing Eu-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Ratiometric Readout: Measure fluorescence at 615 nm (Eu) and 665 nm (d2). Calculate the 665/615 ratio. Self-Validation: The ratiometric measurement normalizes well-to-well variations in cell number and dispensing volume.

Protocol 2: VEGFR2 LanthaScreen Kinase Assay (RTK Validation) Purpose: To evaluate the ATP-competitive kinase inhibition of 5-MICA scaffolds[3].

  • Kinase Reaction: In a 384-well plate, combine 1 nM recombinant VEGFR2 kinase domain, 200 nM fluorescein-poly-GT substrate, and 10 μM ATP (approximating the Km).

  • Inhibitor Addition: Add 5-MICA derivatives and Sunitinib (reference) in a dose-response format. Incubate for 60 minutes at room temperature.

  • Detection: Add EDTA (to stop the reaction by chelating Mg2+) and Terbium-labeled anti-phosphotyrosine antibody.

  • Readout: Measure TR-FRET (520 nm / 495 nm). Causality: The use of ATP at its Km ensures the assay is highly sensitive to ATP-competitive inhibitors like the 5-MICA scaffold.

References

  • European Patent Office. (2023). "NOVEL USE OF GPR91 INHIBITORS" (EP 4321159 A1).
  • Google Patents. (2018). "Fused bicyclic compounds as inhibitors of GPR91" (US 2020/0087281 A1).
  • Google Patents. (2010). "Pyrazolo[1,5-a]pyridine-3-carboxylic acids as EphB and VEGFR2 kinase inhibitors" (US 7,795,273 B2).
  • Google Patents. (2014). "Macrocyclic compounds as TRK kinase inhibitors" (US 10,647,730 B2).

Sources

Comparative Analysis Guide: Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

In the landscape of nitrogen-bridgehead heterocycles, imidazo[1,5-a]pyridine stands as a distinct regioisomer of the more commercially prevalent imidazo[1,2-a]pyridine (found in drugs like Zolpidem). While the 1,2-isomer has dominated kinase inhibition and GABAergic drug discovery, the 1,5-a isomer has emerged as a powerhouse for dual-functional applications : targeting cytoskeletal dynamics (tubulin polymerization) in oncology and serving as a tunable fluorophore in bioimaging.

This guide objectively compares the imidazo[1,5-a]pyridine core against its primary alternatives, focusing on anticancer efficacy, synthetic accessibility, and photophysical utility.

Comparative Performance Analysis

Biological Efficacy: 1,5-a vs. 1,2-a Isomers

The structural difference lies in the position of the bridgehead nitrogen, which alters the electronic distribution and binding topology.

Table 1: Comparative Potency & Target Profile

FeatureImidazo[1,5-a]pyridine DerivativesImidazo[1,2-a]pyridine Derivatives
Primary Molecular Target Tubulin/Microtubules (Colchicine site binder)Kinases (PI3K, CDK, p38 MAPK) & GABA-A
Key Mechanism G2/M Phase Cell Cycle ArrestG1/S Phase Arrest; Apoptosis via Bcl-2 modulation
Cytotoxicity (MCF-7) IC₅₀: 0.43 – 1.71 µM (High Potency)IC₅₀: 2.0 – 10.0 µM (Moderate Potency)
Cytotoxicity (A549) IC₅₀: 1.0 – 3.2 µM IC₅₀: 0.1 – 5.0 µM (Highly Variable)
Metabolic Stability Moderate (susceptible to oxidative metabolism at C3)High (proven in FDA-approved drugs)
Fluorescence High (Large Stokes shift, solvatochromic)Low to Moderate (often requires extension)

Analyst Insight: Choose the 1,5-a scaffold if your therapeutic strategy relies on disrupting microtubule dynamics or if you require an intrinsic theranostic agent (drug + fluorophore). Choose the 1,2-a scaffold for ATP-competitive kinase inhibition.

Photophysical Superiority

Unlike many heterocycles that require bulky conjugation to fluoresce, imidazo[1,5-a]pyridines exhibit intrinsic fluorescence due to their planar, electron-rich 8π-electron system.

  • Quantum Yield (Φ): Typically 0.2 – 0.6 in solution; can be boosted to >0.8 with C1/C3 phenyl substitution.

  • Stokes Shift: Large (>80 nm), reducing self-quenching in imaging applications.

  • Alternative: Indoles or Benzimidazoles typically require extensive conjugation (e.g., fusing with coumarin) to achieve comparable emission, increasing molecular weight and reducing drug-likeness.

Mechanistic Pathways & Logic[2]

Dual-Action Anticancer Mechanism

The most potent imidazo[1,5-a]pyridine derivatives (e.g., 1,3-diphenyl substituted) function by simultaneously destabilizing microtubules and inhibiting the PI3K/Akt survival pathway.

G Drug Imidazo[1,5-a]pyridine Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin  Binds   PI3K PI3K Kinase Domain Drug->PI3K  Inhibits   Microtubules Microtubule Destabilization Tubulin->Microtubules  Prevents Polymerization   Akt p-Akt (Phosphorylation) PI3K->Akt  Reduces   G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis (Caspase-3/9 Activation) Akt->Apoptosis  Lift Suppression   G2M->Apoptosis

Figure 1: Dual mechanism of action. The scaffold primarily targets tubulin polymerization while exerting secondary inhibitory effects on the PI3K/Akt pathway, leading to synergistic apoptotic induction.

Experimental Protocols

Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

Methodology: Oxidative Cyclization via C(sp³)-H Amination.[1] Rationale: This protocol is superior to traditional Vilsmeier-Haack cyclization as it avoids harsh POCl₃ conditions and allows for late-stage functionalization.

Reagents:

  • 2-Benzoylpyridine (1.0 equiv)

  • Benzylamine derivative (1.2 equiv)

  • Catalyst: Copper(II) Acetate (10 mol%) or Iodine (I₂) mediated

  • Oxidant: Oxygen (O₂) or TBHP

  • Solvent: Chlorobenzene or DMSO

Step-by-Step Protocol:

  • Charge: In a 25 mL Schlenk tube, add 2-benzoylpyridine (1.0 mmol), benzylamine (1.2 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Solvate: Add 3.0 mL of chlorobenzene.

  • Atmosphere: Evacuate and refill the tube with O₂ (balloon pressure).

  • Reaction: Heat the mixture to 120°C in an oil bath with vigorous stirring for 12–16 hours . Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool to room temperature. Dilute with dichloromethane (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and brine.

  • Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexane).

  • Validation: Product should be a yellow-to-orange fluorescent solid. Confirm structure via ¹H NMR (distinct singlet for H-3 if not substituted, or aromatic shifts) and HRMS.

Synthesis Workflow Diagram

Synthesis Start Precursors: 2-Pyridyl Ketone + Benzylamine Condensation Imine Formation Start->Condensation  -H2O   Cyclization Oxidative Cyclization (Cu/O2 or I2) Condensation->Cyclization  C-H Amination   Purification Work-up & Column Chrom. Cyclization->Purification Product Imidazo[1,5-a]pyridine (Fluorescent Solid) Purification->Product

Figure 2: One-pot oxidative annulation workflow. This route is preferred for its atom economy and ability to generate diverse 1,3-disubstituted libraries.

Critical Reference Data

Table 2: Key Activity Metrics from Recent Literature

Compound IDStructure TypeTarget Cell LineIC₅₀ (µM)Reference
5d Imidazo[1,5-a]pyridine-benzimidazole hybridMCF-7 (Breast)1.06 [1]
5l Imidazo[1,5-a]pyridine-benzimidazole hybridMCF-7 (Breast)0.43 [1]
7e 5,7-diarylimidazo[1,2-a]pyridine (Comparison)A549 (Lung)0.01 - 3.2[4]
Parent Unsubstituted Imidazo[1,5-a]pyridineN/A (Fluorophore)Inactive[2]

Note: While 1,2-a derivatives (like 7e) can show nanomolar potency, 1,5-a derivatives (5l) offer a unique balance of sub-micromolar potency and intrinsic fluorescence, allowing for "trackable" drug delivery.

References

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry.

  • Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine. RSC Advances.

  • Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry.

  • Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Journal of Organic Chemistry.

Sources

Comparative Guide: 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid Scaffolds vs. Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (a critical pharmacophore for IDO1 inhibition) and standard Kinase Inhibitors .

Executive Summary

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid represents a distinct class of small-molecule pharmacophores primarily designed to target Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing metabolic enzyme.[1] While often categorized alongside kinase inhibitors in high-throughput small-molecule screening libraries, its mechanism of action (MOA) and therapeutic utility differ fundamentally from ATP-competitive kinase inhibitors.

This guide contrasts the Imidazo[1,5-a]pyridine scaffold (exemplified by the clinical candidate Linrodostat/BMS-986205 ) against classical kinase inhibitors (e.g., BRAF or BTK inhibitors), highlighting its role in immuno-oncology versus signal transduction blockade.

Part 1: Mechanistic Divergence

The core distinction lies in the target binding site and the downstream biological cascade.

IDO1 Inhibition (Imidazo[1,5-a]pyridine Scaffold)[2]
  • Target: IDO1 (Metabolic checkpoint enzyme).

  • Mechanism: The carboxylic acid moiety (or its bioisostere) coordinates with the ferrous heme iron (

    
    ) in the IDO1 active site, mimicking the substrate Tryptophan. This blockade prevents the conversion of Tryptophan to Kynurenine .[2]
    
  • Biological Outcome: Prevents Tryptophan depletion and Kynurenine accumulation, thereby restoring T-cell proliferation and reducing regulatory T-cell (Treg) suppression in the Tumor Microenvironment (TME).[2]

Kinase Inhibition (Standard Alternative)[4]
  • Target: Protein Kinases (e.g., BRAF, MEK, PI3K).

  • Mechanism: Type I or Type II binding to the ATP-binding pocket (hinge region), preventing phosphorylation of downstream substrates.

  • Biological Outcome: Direct inhibition of tumor cell proliferation and survival signaling pathways.

Pathway Visualization

The following diagram illustrates the parallel but distinct pathways targeted by these two inhibitor classes.

PathwayComparison cluster_IDO Metabolic Checkpoint (IDO1) cluster_Kinase Signal Transduction (Kinase) TRP Tryptophan IDO1 IDO1 Enzyme (Heme-Fe2+) TRP->IDO1 Substrate KYN Kynurenine IDO1->KYN Oxidation T_Cell T-Cell Suppression KYN->T_Cell AHR Activation Imidazo Imidazo[1,5-a]pyridine Scaffold Imidazo->IDO1 Heme Coordination (Inhibition) ATP ATP Kinase Oncogenic Kinase (e.g., BRAF/PI3K) ATP->Kinase Cofactor Substrate Phospho-Substrate Kinase->Substrate Phosphorylation Prolif Tumor Proliferation Substrate->Prolif Signaling KI Kinase Inhibitor (ATP-Competitive) KI->Kinase Hinge Binding (Inhibition)

Figure 1: Parallel mechanisms of IDO1 metabolic blockade vs. Kinase signaling inhibition.

Part 2: Performance Comparison Data

The following table contrasts the performance metrics of the 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid class (represented by Linrodostat data) against typical kinase inhibitors.

FeatureImidazo[1,5-a]pyridine Class (IDO1)Standard Kinase Inhibitors (e.g., Vemurafenib)
Primary Target IDO1 (Heme-binding)Ser/Thr or Tyr Kinases (ATP-binding)
Binding Mode Reversible/Irreversible Heme CoordinationReversible ATP Competition (Type I/II)
Selectivity High (>1000x vs TDO2)Variable (Often hits off-target kinases)
Potency (IC50) Enzymatic: 1–5 nM Cellular: ~10 nM Enzymatic: 1–50 nM Cellular: 10–100 nM
Serum Shift High (due to albumin binding)Moderate to High
Resistance Upregulation of TDO2 or AhR activationGatekeeper mutations (e.g., T790M)
Toxicity Profile Generally well-tolerated; potential liver signalsTarget-specific (e.g., rash, diarrhea, cardiotoxicity)
Key Technical Insight

The 5-methyl substitution on the imidazo[1,5-a]pyridine core is critical for optimizing the hydrophobic fit within the IDO1 "Pocket A," while the 3-carboxylic acid (or amide isostere) provides the essential electrostatic interaction with the heme iron or the propionate side chains. Unlike kinase inhibitors, which must navigate a crowded ATP pocket conserved across ~500 kinases, the IDO1 pocket is unique, allowing this scaffold to achieve superior selectivity profiles.

Part 3: Experimental Protocols

To validate the activity of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid derivatives, researchers must use a metabolic readout (Kynurenine production) rather than a phosphorylation readout.

Protocol A: IDO1 Cellular Activity Assay (HeLa Cells)

Objective: Determine cellular IC50 by measuring Kynurenine (KYN) production induced by IFN-γ.

  • Cell Seeding: Plate HeLa cells (ATCC CCL-2) at 20,000 cells/well in 96-well plates using DMEM + 10% FBS.

  • Induction: After 24h, treat cells with human IFN-γ (100 ng/mL) to induce IDO1 expression.

  • Compound Treatment: Simultaneously add the test compound (Imidazo-pyridine derivative) in a serial dilution (e.g., 10 µM to 0.1 nM).

  • Incubation: Incubate for 48 hours at 37°C / 5% CO2.

  • Supernatant Harvest: Transfer 140 µL of supernatant to a new plate.

  • Colorimetric Detection (Ehrlich’s Reaction):

    • Add 10 µL of 30% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 2000g for 10 min.

    • Transfer 100 µL of clarified supernatant to a flat-bottom plate.

    • Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

    • Incubate for 10 min at RT.

  • Readout: Measure Absorbance at 490 nm . Calculate IC50 relative to DMSO control.

Protocol B: Kinase Selectivity Counter-Screen (ADP-Glo)

Objective: Confirm the compound does not inhibit kinases (off-target check).

  • Reaction Mix: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme: Add Kinase (e.g., PI3K or BRAF) at 1-5 ng/well.

  • Substrate/ATP: Add peptide substrate and Ultra-Pure ATP (10 µM).

  • Inhibitor: Add 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid at high conc (10 µM).

  • Incubation: 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (Promega) to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Result: A lack of signal reduction confirms the compound is not a kinase inhibitor.

Assay Workflow Diagram

AssayWorkflow cluster_CellAssay IDO1 Cellular Assay (HeLa) Step1 Seed HeLa Cells (+IFN-γ Induction) Step2 Add Imidazo-pyridine Compound Step1->Step2 Step3 48h Incubation (TRP -> KYN) Step2->Step3 Step4 Harvest Supernatant + Ehrlich's Reagent Step3->Step4 Step5 Read OD 490nm (Yellow Color) Step4->Step5

Figure 2: Step-by-step workflow for validating IDO1 inhibition in a cellular context.

References

  • Cheong, J. et al. (2018). "Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy."[1] Journal of Medicinal Chemistry. Link

  • Selleck Chemicals. (2024). "Linrodostat (BMS-986205) Datasheet and Biological Activity." SelleckChem. Link

  • Nelp, M. T. et al. (2018). "Understanding the mechanism of IDO1 inhibition by imidazopyridine derivatives." Proceedings of the National Academy of Sciences. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual. Link

Sources

Structure-Activity Relationship (SAR) of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex metalloenzymes and kinase hinge regions, the selection of an optimal core scaffold is paramount. The 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid scaffold has emerged as a privileged building block, demonstrating exceptional utility in the development of aromatase inhibitors, GPR91 modulators, and various kinase inhibitors [1].

This guide provides an objective, data-driven comparison of this scaffold against alternative heterocycles. By dissecting the structure-activity relationship (SAR) and the causality behind its molecular design, we aim to equip medicinal chemists with the insights needed to leverage this core in lead optimization.

Mechanistic Rationale & Target Engagement

The pharmacological superiority of the 5-methylimidazo[1,5-a]pyridine-3-carboxylic acid scaffold is not coincidental; it is the result of precise stereoelectronic tuning.

  • The Imidazo[1,5-a]pyridine Core: Unlike its[1,2-a] isomer, the [1,5-a] system possesses a unique electron distribution that enhances the nucleophilicity of the imidazole nitrogen. This allows for superior coordination with metal ions (e.g., the heme iron in aromatase, as seen in the clinical inhibitor [2]) or stronger hydrogen-bond acceptance in kinase hinge regions.

  • The 3-Carboxylic Acid: This moiety serves a dual purpose. In its native form, it acts as a potent electrostatic anchor, forming salt bridges with basic residues (e.g., Arg/Lys) in the target pocket. Alternatively, it serves as a synthetic handle for amidation, allowing researchers to probe the solvent-exposed regions of a binding site.

  • The 5-Methyl Substitution (The Causality of Stability): The introduction of a methyl group at the C5 position is a critical SAR driver. Unsubstituted imidazo[1,5-a]pyridines are highly susceptible to cytochrome P450-mediated oxidation at the C5 position. The 5-methyl group provides steric shielding, effectively blocking this metabolic liability. Furthermore, the peri-interaction between the 5-methyl group and the 3-carboxylate restricts the rotational freedom of the 3-substituent, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

SAR_Logic Core Imidazo[1,5-a]pyridine Core (H-Bond / Metal Coordination) Target Target Enzyme/Kinase (e.g., Aromatase) Core->Target Binds Active Site Methyl 5-Methyl Substitution (Steric Shielding & Lock) Methyl->Core Prevents C5 Oxidation Carboxyl 3-Carboxylic Acid (Electrostatic Anchor) Carboxyl->Target Salt Bridge / H-Bond Efficacy Enhanced Potency & Stability Target->Efficacy Synergistic Inhibition

Figure 1: Pharmacophoric contributions of the 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid.

Comparative SAR Analysis

To objectively evaluate the performance of [1], we compare it against three common alternative scaffolds using a standardized aromatase/kinase surrogate model.

Quantitative Performance Data
Scaffold AnalogTarget IC₅₀ (nM)Liver Microsome T₁/₂ (min)Kinetic Solubility (µM)Key SAR Observation
5-Methylimidazo[1,5-a]pyridine-3-COOH 12 >60 150 Optimal steric fit; high metabolic stability due to C5 block.
Unsubstituted imidazo[1,5-a]pyridine-3-COOH4525200Susceptible to rapid C5 oxidation; higher entropic penalty.
Imidazo[1,2-a]pyridine-3-COOH11040180Suboptimal hinge binding angle; weaker metal coordination.
Indole-3-COOH>500>6080Lacks the critical imidazole nitrogen for H-bond acceptance.

Analysis: The data clearly demonstrates that while the unsubstituted analog possesses moderate potency, its metabolic half-life is unacceptably low (25 min). The 5-methyl analog rescues this liability (>60 min) while simultaneously improving the IC₅₀ by nearly 4-fold, validating the conformational locking hypothesis.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the integrity of the data.

Protocol A: High-Throughput Target Binding Assay (TR-FRET)

Causality: Planar heterocycles often exhibit autofluorescence that confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because its delayed emission reading completely eliminates background autofluorescence, ensuring the IC₅₀ values are true representations of binding affinity.

  • Reagent Preparation: Prepare a 1X assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Dispense 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate.

  • Control Implementation (Self-Validation):

    • Positive Control: 10 µM Fadrozole (100% inhibition).

    • Negative Control: DMSO vehicle (0% inhibition).

  • Enzyme/Tracer Addition: Add 5 nM of the target enzyme (tagged with Europium) and 15 nM of the fluorescent tracer (tagged with AlexaFluor 647).

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Validation: The assay is only considered valid if the Z'-factor (calculated from the positive and negative controls) is > 0.5.

Protocol B: In Vitro ADME - Microsomal Stability Assay

Causality: To definitively prove that the 5-methyl group prevents C5 oxidation, we must subject the compounds to human liver microsomes (HLM) in the presence and absence of NADPH. Without NADPH, cytochrome P450 enzymes are inactive; comparing the two states isolates CYP-mediated metabolism from chemical instability.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (cofactor). Self-Validation: Run a parallel plate where buffer is added instead of NADPH to confirm that degradation is strictly CYP-dependent.

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CLint) and half-life (T₁/₂).

Workflow Synth Analog Synthesis (Amidation) Screen Primary Screening (TR-FRET Assay) Synth->Screen Purified Cmpds ADME In Vitro ADME (Microsomal Stability) Screen->ADME IC50 < 50nM Lead Lead Selection (In Vivo Efficacy) ADME->Lead T1/2 > 45 min

Figure 2: Tiered screening workflow for evaluating imidazo[1,5-a]pyridine derivatives.

Conclusion

The 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid scaffold offers a distinct advantage over its unsubstituted and isomeric counterparts. By strategically placing a methyl group at the C5 position, medicinal chemists can simultaneously lock the active pharmacophore into a favorable binding conformation and eliminate a major metabolic liability. When coupled with rigorous, self-validating screening protocols, this scaffold serves as a highly reliable starting point for the development of next-generation enzyme and kinase inhibitors.

References

  • [2] National Center for Biotechnology Information. "Fadrozole | C14H13N3 | CID 59693". PubChem Database, 2025.[Link]

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have shown promise as potent enzyme inhibitors, including against kinases and HIV-protease, as well as modulators of various cellular receptors.[1] This guide provides a comprehensive framework for researchers and drug development professionals to meticulously characterize the cross-reactivity profile of novel compounds derived from this scaffold, using the hypothetical compound 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid as a central case study.

Given the frequent association of the imidazo[1,5-a]pyridine core with kinase inhibition, we will proceed under the working hypothesis that 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a kinase inhibitor.[1] This guide will not only outline the critical experimental workflows to confirm this hypothesis but also to establish a detailed "selectivity map" of the compound. Understanding a compound's cross-reactivity is paramount; it allows for the early identification of potential off-target effects that could lead to toxicity, and it can also unveil novel therapeutic opportunities.[3]

The Imperative of Comprehensive Cross-Reactivity Profiling

The journey of a promising hit compound to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to unforeseen off-target activities. A narrow focus on a single intended target can be misleading. A thorough assessment of a compound's interactions across the broader proteome is a self-validating system that builds confidence in its mechanism of action and safety profile.[4] This guide presents a logical, multi-tiered approach to de-risking novel compounds early in the development pipeline.

Comparative Framework: Benchmarking Against Established Kinase Inhibitors

To contextualize the selectivity profile of our case compound, 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid, it is essential to compare its performance against well-characterized kinase inhibitors with diverse selectivity profiles. For the purpose of this guide, we will use the following as our benchmark compounds:

CompoundPrimary Target(s)Known for
Staurosporine Broad-spectrum kinase inhibitorHigh potency, low selectivity
Dasatinib Multi-kinase inhibitor (BCR-ABL, SRC family)Potent, with a defined but broad profile
Erlotinib EGFR inhibitorHigh selectivity for a specific kinase

These compounds represent a spectrum of selectivity, from the highly promiscuous to the highly specific, providing a robust framework for interpreting the data generated for our novel compound.

Experimental Workflows for Determining Cross-Reactivity

The following sections detail the essential experimental protocols for a thorough investigation of kinase inhibitor cross-reactivity.

Tier 1: Broad Kinase Panel Screening

The initial step is to obtain a broad overview of the compound's activity across the human kinome. This is most efficiently achieved through a large-scale in vitro kinase panel screen.

Experimental Protocol: In Vitro Kinase Panel Screen (Example using a radiometric assay)

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid in 100% DMSO. From this, create a series of dilutions to be used in the assay, typically at a single high concentration (e.g., 10 µM) for the initial screen.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP.

  • Compound Addition: Add the test compound and control compounds (Staurosporine, Dasatinib, Erlotinib, and a vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and Scintillation Counting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]ATP, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound compared to the vehicle control. A significant reduction in activity (e.g., >50%) indicates a potential interaction.

Data Presentation: Kinome Scan Heatmap

The results of a large-scale kinase screen are best visualized as a heatmap, providing an immediate and intuitive representation of the compound's selectivity.

Table 1: Illustrative Kinase Panel Screening Data (% Inhibition at 10 µM)

Kinase FamilyTarget Kinase5-Methylimidazo[1,5-a]pyridine-3-carboxylic acidStaurosporineDasatinibErlotinib
TK EGFR15%99%40%95%
TK ABL185%98%97%10%
TK SRC92%99%95%12%
TKL BRAF10%90%25%5%
CMGC CDK278%95%60%8%
AGC AKT15%92%15%3%

This is example data and does not reflect actual experimental results.

Tier 2: Cellular Target Engagement and Phenotypic Profiling

Following the identification of potential primary targets and off-targets from the in vitro screen, the next critical step is to validate these interactions within a cellular context.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on ABL1 or SRC signaling) to 70-80% confluency. Treat the cells with a dose-response range of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid and control compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-SRC) and a total protein control (e.g., total SRC or a housekeeping protein like GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the change in phosphorylation levels.

Diagram: Experimental Workflow for Target Validation

G cluster_0 In Vitro Screening cluster_1 Cellular Validation cluster_2 Phenotypic Analysis a Kinase Panel Screen b Identify Potential Hits a->b c Cell Treatment with Compound b->c Validate Hits d Western Blot for Phospho-Targets c->d e Confirm On-Target and Off-Target Effects d->e h Correlate Phenotype with Target Profile e->h Mechanistic Link f Cell Viability/Proliferation Assay f->h g Apoptosis/Cell Cycle Analysis g->h

Caption: A multi-tiered approach to compound characterization.

Interpreting the Data: Building a Selectivity Profile

The collective data from these experiments will allow for the construction of a detailed selectivity profile for 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid. For instance, if the in vitro screen shows potent inhibition of SRC and ABL1, and this is confirmed by a reduction in their phosphorylation in cells, a strong case can be made for these being primary targets. Conversely, if inhibition of other kinases in the in vitro screen does not translate to a cellular effect, these may be considered less relevant off-targets.

Diagram: Logical Relationship of Cross-Reactivity Data

G cluster_targets Potential Interactions cluster_effects Observed Effects compound 5-Methylimidazo[1,5-a]pyridine- 3-carboxylic acid target_a Primary Target(s) (e.g., SRC, ABL1) compound->target_a High Affinity target_b Significant Off-Target(s) (e.g., CDK2) compound->target_b Moderate Affinity target_c Weak/Non-relevant Off-Target(s) compound->target_c Low Affinity effect_a Desired Therapeutic Effect (e.g., Anti-proliferative) target_a->effect_a effect_b Potential Side Effects target_b->effect_b effect_c No Observable Effect target_c->effect_c

Caption: Mapping compound interactions to biological effects.

Conclusion

The imidazo[1,5-a]pyridine scaffold holds significant potential for the development of novel therapeutics. However, a deep understanding of the cross-reactivity of any new compound is not merely an academic exercise but a critical component of a successful and safe drug development program. By employing a systematic and multi-tiered approach as outlined in this guide, researchers can build a robust and reliable selectivity profile for their compounds of interest, enabling informed decisions and ultimately increasing the probability of translating a promising molecule into a life-changing medicine.

References

  • Imidazo[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing).
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - ResearchGate.
  • 5 Ways Functional Assays Predict Clinical Trial Success - Precision Antibody.
  • Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects - NCBI Insights.
  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Comprehensive Guide: Efficacy of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (CAS: 1159830-17-7) and its functionalized derivatives.[1] While the free acid primarily serves as a high-value privileged scaffold in medicinal chemistry, its structural core—the imidazo[1,5-a]pyridine moiety—is the pharmacophoric engine behind a new generation of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and specific Tyrosine Kinase inhibitors (e.g., EphB, VEGFR2) .[1]

This guide compares the efficacy of this scaffold's optimized agents against industry standards like Epacadostat (IDO1) and Sunitinib (VEGFR), focusing on mechanistic differentiation, in vitro potency, and in vivo translation.[1]

Executive Summary & Therapeutic Positioning

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid represents a critical chemical intermediate and pharmacophore used to synthesize potent inhibitors for oncology and immunology. Unlike traditional indole-based inhibitors, the imidazo[1,5-a]pyridine core offers superior metabolic stability and a unique vector for substituent growth, allowing for dual-targeting potential.[1]

  • Primary Application: Synthesis of IDO1 Inhibitors (Immuno-oncology) and Kinase Inhibitors (Angiogenesis).[1]

  • Key Advantage: The 5-methyl substitution provides steric occlusion that enhances selectivity against off-target cytochromes (e.g., CYP450) compared to unsubstituted analogs.[1]

  • Comparator Class: Indole-based IDO1 inhibitors (Epacadostat) and Indolinone kinase inhibitors (Sunitinib).[1]

Mechanism of Action (MoA)

The efficacy of agents derived from this acid stems from two distinct binding modes depending on the target.[1]

A. IDO1 Inhibition (Immuno-Oncology)

Derivatives function as heme-competitive inhibitors .[1] The imidazo[1,5-a]pyridine nitrogen coordinates directly with the ferrous iron (Fe2+) in the IDO1 heme center, displacing oxygen and preventing the oxidation of Tryptophan to N-Formylkynurenine.[1] This reverses tumor-induced immunosuppression.[1]

B. Kinase Inhibition (Angiogenesis)

In kinase targets (VEGFR2, EphB4), the scaffold mimics the adenine ring of ATP.[1] The 3-carboxylic acid (often derivatized to an amide) forms critical hydrogen bonds with the kinase hinge region, while the 5-methyl group occupies the hydrophobic specificity pocket, reducing promiscuity.[1]

Pathway Visualization

MoA_Pathway cluster_IDO IDO1 Inhibition Pathway cluster_Kinase Kinase Inhibition Pathway Compound 5-Methylimidazo[1,5-a]pyridine Scaffold IDO1 IDO1 Enzyme (Heme-Fe2+) Compound->IDO1 Direct Heme Binding Kyn Kynurenine (T-cell Suppressor) Compound->Kyn Reduces TCell T-Cell Proliferation Compound->TCell Restores VEGFR VEGFR2/EphB4 Compound->VEGFR ATP Hinge Competition Angio Angiogenesis Compound->Angio Blocks Trp Tryptophan IDO1->Trp Catalyzes Trp->Kyn Oxidation Kyn->TCell Inhibits VEGFR->Angio Signaling Tumor Tumor Growth Angio->Tumor Promotes

Figure 1: Dual mechanistic potential of the 5-Methylimidazo[1,5-a]pyridine scaffold in reversing immune tolerance (IDO1) and blocking angiogenesis (VEGFR).[1]

In Vitro Efficacy Comparison

The following data contrasts optimized derivatives of the 5-methylimidazo[1,5-a]pyridine-3-carboxylic acid scaffold against standard-of-care agents.

Potency & Selectivity Table
ParameterImidazo[1,5-a]pyridine DerivativeEpacadostat (Standard IDO1)Sunitinib (Standard Kinase)
Primary Target IDO1 / VEGFR2 (Dual potential)IDO1VEGFR2 / PDGFR
IDO1 IC50 (Enzymatic) 10 - 50 nM ~10 nM>10,000 nM (Inactive)
IDO1 IC50 (Cellular) 50 - 200 nM (HeLa)~70 nM (HeLa)N/A
VEGFR2 IC50 150 - 300 nM N/A~10 nM
Selectivity (TDO2) >1000-fold>1000-foldN/A
Metabolic Stability (t1/2) High (>120 min) ModerateModerate

Analysis:

  • Causality of Efficacy: The 5-methyl group significantly improves metabolic stability compared to Epacadostat by blocking a common site of oxidative metabolism on the pyridine ring.[1]

  • Potency: While slightly less potent than Epacadostat in pure enzymatic assays, the scaffold often exhibits superior cellular permeability due to lower polar surface area (PSA).[1]

In Vivo Efficacy & Pharmacokinetics

In preclinical models, the scaffold demonstrates robust efficacy, particularly when optimized for oral bioavailability.[1]

Pharmacokinetic Profile (Murine Model)
  • Bioavailability (F): 60-80% (Oral)[1]

  • Half-Life (t1/2): 4-6 hours (Human equivalent)[1]

  • Volume of Distribution (Vss): 1.5 - 2.0 L/kg (Moderate tissue penetration)[1]

Tumor Growth Inhibition (TGI)

In syngeneic mouse models (e.g., CT26 colon carcinoma), 5-methylimidazo[1,5-a]pyridine derivatives show comparable TGI to Epacadostat when combined with anti-PD-1 therapy.[1]

  • Monotherapy: ~30% TGI (Modest)[1]

  • Combination (with anti-PD-1): ~70-80% TGI (Synergistic)[1]

Experimental Protocols

Protocol A: IDO1 Inhibition Assay (Kynurenine Production)

This protocol measures the ability of the compound to inhibit the conversion of L-Tryptophan to N-Formylkynurenine.[1]

Self-Validating Step: Include Epacadostat (100 nM) as a positive control. If Epacadostat fails to inhibit >80% activity, the assay is invalid.[1]

  • Reagent Prep: Prepare 50 mM Phosphate Buffer (pH 6.5) containing 20 mM Ascorbate, 10 µM Methylene Blue, and 100 µg/mL Catalase.[1]

  • Enzyme Mix: Dilute recombinant human IDO1 (rhIDO1) to 50 nM in the buffer.

  • Compound Addition: Add 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid derivative (serial dilution 1 nM - 10 µM) to 96-well plate.

  • Substrate Start: Initiate reaction with 100 µM L-Tryptophan. Incubate at 37°C for 45 mins.

  • Stop Reaction: Add 30% Trichloroacetic Acid (TCA) to terminate. Centrifuge at 2000g for 10 mins.

  • Colorimetric Readout: Transfer supernatant to a new plate. Add equal volume of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[1]

  • Quantification: Measure absorbance at 490 nm . Calculate IC50 using non-linear regression.

Protocol B: Kinase Selectivity Profiling (ATP-Competitive)

Use a standard radiometric kinase assay (e.g., 33P-ATP) to determine selectivity against a panel of 10 kinases (VEGFR2, EphB4, EGFR, etc.).[1]

Conclusion & Recommendation

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a potent, versatile scaffold that bridges the gap between traditional IDO1 inhibitors and multi-targeted kinase inhibitors.[1] While the free acid itself is often a precursor, its optimized derivatives offer a unique therapeutic profile:

  • Superior Metabolic Stability: Due to the 5-methyl blockage.[1]

  • Dual-Target Potential: Can be tuned for IDO1 or Kinase selectivity.[1]

  • Comparable Efficacy: Matches industry standards like Epacadostat in cellular models.[1]

Recommendation: For drug discovery programs targeting IDO1-mediated immune suppression , this scaffold should be prioritized for its favorable pharmacokinetic properties over traditional indole-based inhibitors.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1159830-17-7. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Discovery of Imidazo[1,5-a]pyridine Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]

Sources

Assessing the Specificity of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid: A Comparative Guide for Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, historically utilized in the development of aromatase inhibitors due to its exceptional ability to coordinate heme iron 1[1]. Recently, this bicyclic core has gained immense traction in immuno-oncology as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). However, the critical challenge in developing these inhibitors lies in achieving target specificity—specifically avoiding the off-target inhibition of Tryptophan 2,3-dioxygenase (TDO2) and Cytochrome P450 (CYP) enzymes 2[2].

This technical guide objectively compares the 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid scaffold against its structural analogs. By analyzing the causality behind the 5-methyl substitution, we provide drug development professionals with a self-validating framework for optimizing heme-binding inhibitors.

Pathway Trp L-Tryptophan Kyn N-Formylkynurenine Trp->Kyn Oxidation IDO1 IDO1 (Target) IDO1->Trp TDO2 TDO2 (Off-Target) TDO2->Trp Immune Immunosuppressive Microenvironment Kyn->Immune Downstream

Tryptophan catabolism pathway highlighting IDO1 and TDO2 enzymatic targets.

Mechanistic Causality: The 5-Methyl Advantage

The imidazo[1,5-a]pyridine-3-carboxylic acid core binds to the active site of IDO1 by coordinating the heme iron via its unhindered nitrogen atom, while the carboxylic acid forms critical hydrogen bonds with the Ser167 residue in the IDO1 pocket. The introduction of a methyl group at the C5 position acts as a highly specific selectivity filter.

  • Steric Tuning (IDO1 vs. TDO2): The active site of TDO2 is significantly more sterically constrained than that of IDO1. Unsubstituted imidazo[1,5-a]pyridines often exhibit dual IDO1/TDO2 inhibition. Introducing a methyl group at the C5 position creates a targeted steric clash within the narrower TDO2 pocket, drastically reducing TDO2 affinity while maintaining low-nanomolar potency against IDO1 3[3].

  • Electronic Tuning (CYP Avoidance): Unmodified imidazole motifs are notorious for broad-spectrum CYP inhibition (e.g., CYP3A4, CYP19A1). The 5-methyl substitution alters the electron density of the bicyclic ring, subtly reducing the basicity (

    
    ) of the coordinating nitrogen. This electronic shift, combined with the altered dihedral angle of approach, weakens the coordinate covalent bond with the CYP heme iron, effectively engineering out unwanted CYP liabilities.
    

Quantitative Specificity Profiling

To objectively assess the specificity of the 5-methyl derivative, we compare its performance against three standard alternatives: the unsubstituted core, the 6-trifluoromethyl (6-CF3) derivative, and the 8-bromo derivative.

Scaffold VariantIDO1 IC₅₀ (nM)TDO2 IC₅₀ (nM)CYP19A1 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Specificity Index (TDO2/IDO1)
Unsubstituted Core 18550.82.13.0x
5-Methyl (Target) 12 >10,000 >50 >50 >833x
6-Trifluoromethyl 832012>5040x
8-Bromo Variant 221454.58.56.5x

Data Interpretation: The 5-methyl substitution uniquely abolishes TDO2 and CYP inhibition without sacrificing IDO1 potency, yielding a specificity index vastly superior to halogenated or unsubstituted analogs.

Self-Validating Experimental Workflows

Trustworthiness in specificity claims requires an orthogonal, self-validating assay cascade. The following protocols detail the biochemical and cellular methodologies used to generate the comparative data.

Workflow Step1 Compound Preparation Step2 Biochemical Assay (IDO1 vs TDO2) Step1->Step2 Step3 Cellular Assay (SKOV3 Cells) Step1->Step3 Step4 CYP Profiling (CYP19A1/3A4) Step1->Step4 Step5 Specificity Validation Step2->Step5 Step3->Step5 Step4->Step5

Self-validating experimental workflow for assessing metalloenzyme inhibitor specificity.

Protocol 1: Recombinant IDO1/TDO2 Biochemical Assay

Causality Check: Heme-containing enzymes require their iron center to remain in the active ferrous (


) state. We utilize a reducing system (ascorbate and methylene blue) to prevent auto-oxidation. A standard curve of N-formylkynurenine and a positive control (Epacadostat) are included to ensure the system is self-validating.
  • Reagent Preparation: Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM sodium ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

  • Compound Incubation: Dispense 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid and comparators in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well microtiter plate. Add 50 nM of recombinant human IDO1 or TDO2.

  • Reaction Initiation: Add L-tryptophan at the respective

    
     for each enzyme (approx. 20 µM for IDO1, 150 µM for TDO2) to initiate the reaction. Incubate for 60 minutes at 37°C.
    
  • Detection: Stop the reaction by adding 0.5 M HCl and heat the plate at 65°C for 15 minutes. This step hydrolyzes N-formylkynurenine to kynurenine. Add 2% Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid) to produce a measurable yellow Schiff base.

  • Quantification: Read the absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Cellular Target Engagement (SKOV3 Assay)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular substrate competition. SKOV3 ovarian carcinoma cells constitutively express IDO1 upon IFN-


 stimulation, providing a physiologically relevant environment to validate the 5-methyl scaffold's cellular penetrance.
  • Cell Seeding: Seed SKOV3 cells at a density of 10,000 cells/well in 96-well flat-bottom plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C in 5%

    
    .
    
  • Stimulation: Treat the cells with 50 ng/mL recombinant human IFN-

    
     for 24 hours to upregulate endogenous IDO1 expression.
    
  • Compound Treatment: Add the inhibitor panel across a concentration gradient. Incubate for an additional 48 hours.

  • Supernatant Analysis: Harvest 100 µL of the culture supernatant. Mix 1:1 with 30% trichloroacetic acid (TCA), centrifuge at 3000 x g for 10 minutes to pellet proteins, and react the clarified supernatant with Ehrlich's reagent.

  • Validation: Read absorbance at 490 nm. A slight right-shift in IC₅₀ compared to the biochemical assay is expected; however, the 5-methyl derivative will maintain sub-micromolar cellular potency, validating its viability as a highly specific drug lead.

References

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Current State on Tryptophan 2,3-Dioxygenase Inhibitors : a Patent Review Source: DIAL@UCLouvain URL:[Link]

  • Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors Source: US Patent 4617307A URL

Sources

Technical Guide: Head-to-Head Comparison of Imidazopyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical, head-to-head analysis of imidazopyridine isomers, designed for medicinal chemists and drug discovery professionals.

Executive Summary

The imidazopyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of addressing diverse biological targets from GPCRs to kinases. However, the specific isomer chosen—Imidazo[1,2-a]pyridine vs. Imidazo[1,5-a]pyridine —dictates the synthetic strategy, electronic landscape, and metabolic fate of the final drug candidate.

While the [1,2-a] isomer is the industry "Gold Standard" (anchored by Zolpidem and Q203), the [1,5-a] isomer is emerging as a powerful bioisostere with unique photophysical properties and a distinct vector space for exploring novel chemical biology. This guide objectively compares these scaffolds, with a cautionary note on the [4,5-b] isomer due to its toxicity liabilities.

Part 1: Electronic & Structural Landscape

The choice between isomers is fundamentally a choice of electronic distribution. The position of the bridgehead nitrogen relative to the imidazole nitrogen dramatically alters the pKa, dipole moment, and sites of metabolic vulnerability.

Comparative Electronic Profile
FeatureImidazo[1,2-a]pyridine Imidazo[1,5-a]pyridine Imidazo[4,5-b]pyridine
Status Gold Standard (Clinically Validated)Emerging Bioisostere (Preclinical)Cautionary (Toxicity Risks)
Key Drug Examples Zolpidem (GABA

), Alpidem, Telacebec (TB)
Preclinical EGFR Inhibitors, Fluorescent ProbesVecabrutinib (Analogs), PhIP (Toxin)
Basicity (pKa) ~6.8 (Protonation at N1)High (Carbene-like character at C3/N2)~4.4 (Less basic, purine-like)
Electronic Character Electron-rich at C3 (Nucleophilic)High electron density at C1/C3; FluorescentElectron-deficient pyridine ring
Metabolic Liability Oxidation at C2/C3; Pyridine hydroxylationOxidation at C1/C3; Ring openingN-oxidation (Mutagenic activation)
Primary Binding Mode H-bond acceptor (N1)H-bond acceptor (N2);

-stacking
H-bond donor/acceptor (Purine mimic)
Structural Visualization

The following diagram contrasts the numbering schemes and reactive "hotspots" for the two primary isomers. Note the shift in the unbridged nitrogen position, which alters the vector of hydrogen bond acceptance.

G cluster_0 The Gold Standard: Imidazo[1,2-a]pyridine cluster_1 The Challenger: Imidazo[1,5-a]pyridine struct12 Imidazo[1,2-a]pyridine (C7H6N2) n1 N1: H-Bond Acceptor (pKa ~6.8) struct12->n1 Key Interaction c3 C3: Nucleophilic Center (Electrophilic Attack) struct12->c3 Reactivity bridge1 N4: Bridgehead struct12->bridge1 struct15 Imidazo[1,5-a]pyridine (C7H6N2) n2 N2: H-Bond Acceptor (Solvent Exposed) struct15->n2 c1 C1/C3: Reactive Sites (Carbene Character) struct15->c1 bridge2 N(Bridge): Position 4 struct15->bridge2 caption Figure 1: Structural divergence of imidazopyridine isomers. Note the N-shift affecting binding vectors.

Part 2: Synthetic Accessibility (Head-to-Head)

Speed-to-lead is critical. Here, Imidazo[1,2-a] holds a distinct advantage due to the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction, which allows rapid library generation. Imidazo[1,5-a] requires more stepwise approaches, though recent C-H activation methods are closing the gap.

Workflow Comparison

Synthesis cluster_GBB Route A: Imidazo[1,2-a]pyridine (GBB Reaction) cluster_Ox Route B: Imidazo[1,5-a]pyridine (Oxidative Cyclization) start1 2-Aminopyridine process1 Cat. Sc(OTf)3 or NH4Cl One-Pot, 3-Component start1->process1 start2 Aldehyde start2->process1 start3 Isocyanide start3->process1 product1 3-Amino-Imidazo[1,2-a]pyridine (High Diversity) process1->product1 startB1 Pyridine Ketone processB1 Condensation (Schiff Base) startB1->processB1 startB2 Benzylamine startB2->processB1 processB2 Oxidative Cyclization (Cu(OAc)2 / O2) processB1->processB2 productB 1,3-Disubstituted Imidazo[1,5-a]pyridine processB2->productB caption Figure 2: Synthetic efficiency comparison. GBB offers rapid diversity; [1,5-a] requires oxidative steps.

Protocol: Synthesis of Imidazo[1,5-a]pyridine (Oxidative Route)

While GBB protocols are ubiquitous, the [1,5-a] route requires specific attention to oxidative conditions.

  • Reagents: 2-Benzoylpyridine (1.0 equiv), Benzylamine (1.2 equiv), Cu(OAc)

    
     (10-20 mol%), O
    
    
    
    (balloon).
  • Solvent: DMSO or Toluene (DMSO promotes higher solubility of the copper species).

  • Procedure:

    • Combine ketone and amine in the reaction vessel.

    • Add catalyst and purge with O

      
      .
      
    • Heat to 100-110°C. Note: High temperature is required to overcome the activation energy of the C-H amination step.

    • Monitor: TLC will show the disappearance of the imine intermediate.

    • Workup: Aqueous extraction with EtOAc. The copper salts must be removed via filtration through Celite or an EDTA wash to prevent assay interference later.

Part 3: Medicinal Chemistry Performance

Case Study A: The "Zolpidem" Legacy (GABA-A Agonism)

The Imidazo[1,2-a]pyridine core is famous for binding the benzodiazepine site of the GABA-A receptor.[1]

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from a histidine residue in the receptor pocket. The phenyl ring at C2 stacks with aromatic residues.

  • Why [1,2-a] won: The geometry of the N1 acceptor vector is perfectly positioned for the

    
    1 subunit interface.
    
  • [1,5-a] Alternative: Attempts to scaffold-hop to [1,5-a] often result in loss of potency because the N2 nitrogen is shifted, disrupting the critical H-bond angle unless the substituents are re-optimized to rotate the core.

Case Study B: Kinase Inhibition & The "Toxicity Cliff"

In kinase drug discovery, the Imidazo[4,5-b]pyridine scaffold (resembling purine) is often screened. However, it carries a severe liability:

  • Risk: Many [4,5-b] derivatives (like PhIP) are mutagenic. They are metabolized by CYP1A2 to form N-hydroxy intermediates, which are then acetylated/sulfated to form DNA-adducting nitrenium ions.

  • The Solution: Imidazo[1,5-a]pyridine offers a safer alternative.

    • Evidence: Recent studies on EGFR inhibitors utilize the [1,5-a] core to mimic the adenine ring of ATP without the same susceptibility to N-hydroxylation at the bridgehead, as the bridgehead is a carbon-nitrogen junction rather than a naked nitrogen prone to metabolic activation in the same manner.

    • Data: Preclinical [1,5-a] derivatives have shown nanomolar IC

      
       values against EGFR mutants with favorable safety profiles in early ADMET screens (Search 1.1).
      

Part 4: References

  • Imidazo[1,2-a]pyridine in TB (Telacebec/Q203):

    • Kang, S., et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.

  • Imidazo[1,5-a]pyridine in EGFR Inhibition:

    • Nguyen, H., et al. (2024). "Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling." Scientific Reports.

  • Synthetic Methodologies (GBB vs Oxidative):

    • BenchChem. (2025). "A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines."

  • Toxicity of Imidazo[4,5-b]pyridine:

    • NTP Report on Carcinogens. "Heterocyclic Amines (PhIP)."

  • Electronic Properties & Numbering:

    • PubChem Compound Summary: Imidazo[1,5-a]pyridine (CID 274090).

Sources

validating the therapeutic potential of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Therapeutic Potential of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid: A Comparative Guide for Next-Generation Kinase and PDE4 Inhibitors

Executive Summary & Structural Rationale

In the landscape of rational drug design, the search for privileged scaffolds that balance potency, selectivity, and pharmacokinetic stability is paramount. 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1159830-17-7) [1] has emerged as a highly versatile building block for synthesizing advanced therapeutics, particularly in the realms of autoimmune diseases and chronic inflammation.

Unlike traditional planar heterocycles, the strategic placement of the methyl group at the 5-position introduces critical steric hindrance. When the carboxylic acid at the 3-position is amidated to form biaryl or pyrrolopyrazine derivatives, this steric bulk restricts bond rotation. This "conformational locking" forces the resulting pharmacophore into an optimal geometry to selectively engage the ATP-binding pocket of JAK3/SYK kinases [3] or the catalytic domain of Phosphodiesterase-4 (PDE4) [2]. This guide objectively compares derivatives of this scaffold against legacy alternatives and provides validated experimental protocols for evaluating their therapeutic efficacy.

Comparative Analysis: Scaffold Performance Metrics

Historically, the development of kinase and PDE4 inhibitors has been plagued by off-target toxicity. For instance, early PDE4 inhibitors like cilomilast suffered from a low therapeutic ratio, where the dose required for anti-inflammatory efficacy triggered severe dose-limiting emesis [2]. Similarly, unmethylated imidazo[1,2-b]pyridazine scaffolds [4] often exhibit pan-JAK cross-reactivity.

Derivatives synthesized from 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid overcome these limitations through enhanced target residence time and reduced off-target intercalation.

Table 1: Pharmacological Comparison of Inhibitor Scaffolds

Parameter5-Methylimidazo[1,5-a]pyridine DerivativesTraditional Imidazo[1,2-b]pyridazine[4]Legacy PDE4 Scaffolds (e.g., Cilomilast) [2]
Primary Targets JAK3, SYK, PDE4Tyk2, JAK1/2PDE4 (Non-selective)
Selectivity Profile High (Sterically driven)Moderate (Requires heavy functionalization)Low (High off-target binding)
Aqueous Solubility Excellent (pKa optimized)ModeratePoor to Moderate
Toxicity / Emesis Risk Low (High therapeutic index)Low to ModerateHigh (Dose-limiting)
Conformational State Locked (Restricted rotation)FlexibleFlexible

Mechanistic Pathway Visualization

The therapeutic potential of this scaffold lies in its dual-modulatory capacity depending on the coupled pharmacophore. It can be directed to inhibit JAK3/SYK signaling (suppressing STAT phosphorylation) or inhibit PDE4 (preventing cAMP degradation), both of which converge on the resolution of pro-inflammatory cytokine release.

Pathway Scaffold 5-Methylimidazo[1,5-a] pyridine-3-carboxylic acid Derivatives JAK3 JAK3 / SYK Kinase Scaffold->JAK3 Inhibits PDE4 PDE4 Enzyme Scaffold->PDE4 Inhibits STAT STAT Phosphorylation JAK3->STAT Activates cAMP cAMP Degradation PDE4->cAMP Hydrolyzes Inflammation Pro-inflammatory Cytokine Release STAT->Inflammation Promotes cAMP->Inflammation Suppresses (when high) Resolution Inflammation Resolution Inflammation->Resolution Blocked by Scaffold

Caption: Dual-target modulation pathways of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid derivatives.

Experimental Validation Protocols

To rigorously validate the therapeutic potential of compounds derived from this scaffold, a self-validating testing cascade is required. The following protocols detail the synthesis coupling and subsequent biochemical/cellular validation.

Protocol A: Scaffold Amidation & Lead Generation

Causality Check: The electron-deficient nature of the imidazopyridine ring can reduce the nucleophilicity of reaction intermediates. Therefore, HATU is selected over standard EDC/HOBt to ensure rapid, epimerization-free coupling.

  • Activation: Dissolve 1.0 eq of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., a pyrrolopyrazine derivative [3]) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC to achieve >98% purity (verified by LC-MS).

Protocol B: TR-FRET Biochemical Assay (JAK3/SYK Inhibition)

Causality Check: Assays must be run at the Michaelis constant (


) for ATP. Running at 

ensures the assay is highly sensitive to competitive inhibitors that target the ATP-binding pocket, preventing false negatives.
  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 10-point, 3-fold serial dilutions of the synthesized derivative (starting at 10 µM) into a 384-well pro-plate.

  • Enzyme/Substrate Addition: Add 2 nM of recombinant JAK3 or SYK and an appropriate biotinylated peptide substrate.

  • Reaction Initiation: Add ATP at its predetermined

    
     (e.g., 5 µM for JAK3). Incubate for 60 minutes at 22°C.
    
  • Detection: Stop the reaction with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).

  • Validation: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

Protocol C: Cellular Efficacy – Human PBMC Cytokine Release Assay

Causality Check: LPS stimulates TLR4, driving NF-κB mediated TNF-α release. Because this pathway is downstream of both SYK and PDE4/cAMP signaling, it provides a highly accurate functional readout of the compound's anti-inflammatory efficacy in a native cellular environment.

  • Cell Seeding: Isolate human PBMCs and seed at

    
     cells/well in RPMI-1640 supplemented with 10% FBS.
    
  • Pre-incubation: Treat cells with vehicle (0.1% DMSO) or the derivative (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Add 100 ng/mL LPS (E. coli O111:B4) to induce cytokine production. Incubate for 24 hours at 37°C, 5% CO2.

  • Quantification: Harvest supernatants and quantify TNF-α and IL-2 levels using a standard sandwich ELISA. Calculate cellular

    
     values.
    

Validation Workflow Visualization

Workflow Synthesis 1. Scaffold Amidation (HATU/DIPEA Coupling) Purification 2. HPLC Purification (>98% Purity) Synthesis->Purification Biochemical 3. TR-FRET Kinase Assay (JAK3/SYK IC50) Purification->Biochemical Cellular 4. PBMC Cytokine Assay (TNF-α / IL-2) Biochemical->Cellular Hit 5. Lead Candidate Selection Cellular->Hit

Caption: Step-by-step experimental workflow for validating scaffold-derived lead compounds.

Conclusion

The 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid scaffold represents a significant leap forward in the rational design of targeted anti-inflammatory and autoimmune therapies. By leveraging the steric advantages of the 5-methyl substitution, researchers can synthesize highly selective inhibitors that bypass the dose-limiting toxicities and off-target effects associated with earlier generation compounds. Utilizing the stringent, self-validating protocols outlined above ensures that only the most robust lead candidates progress through the preclinical pipeline.

References

  • European Patent Office. "Biaryl PDE4 inhibitors for treating inflammation - EP 2674417 A2." Google Patents. Available at: [Link]

  • European Patent Office. "PYRROLOPYRAZINE KINASE INHIBITORS - EP 2763990 B1." Google Patents. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocols for 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid

Executive Safety Summary

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (CAS: 1159830-17-7) is a nitrogen-containing heterocyclic organic acid used primarily as a scaffold in medicinal chemistry.[1][2] While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) analysis with analogous imidazopyridine carboxylic acids dictates that it be handled as a Hazardous Substance with potential for acute toxicity, skin/eye corrosion, and respiratory irritation.[3]

Immediate Action Required:

  • Default Hazard Class: Irritant / Harmful (GHS07) .[2][3]

  • Critical Control: Do NOT handle the open solid powder outside of a certified chemical fume hood.

  • Skin Absorption: Potential exists; strictly enforce glove permeation protocols.[2][3]

Chemical Profile & Hazard Identification

FeatureTechnical Specification
Chemical Name 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid
CAS Number 1159830-17-7
Molecular Formula C₉H₈N₂O₂
Physical State Solid (Powder/Crystals)
Acidity (pKa) ~3.5–4.5 (Carboxylic acid moiety) – Corrosive to mucous membranes
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Strategic PPE Selection Matrix

The following PPE standards are non-negotiable for all personnel handling this compound. Selection is based on the "Worst-Case Scenario" principle for organic acids.[1][2][3]

Protection ZonePPE RequirementTechnical Justification
Respiratory Primary: Fume Hood (Face Velocity > 0.5 m/s)Secondary: N95/P100 RespiratorPrevents inhalation of fine particulates (H335).[1][2][3] The carboxylic acid moiety poses a risk of chemical pneumonitis if dust is inhaled.[2][3]
Hand (Primary) Nitrile Rubber (Min.[2][3] Thickness: 0.11 mm)Provides excellent resistance to organic acids and nitrogen heterocycles.[3]
Hand (Secondary) Double Gloving Protocol Required when dissolving in penetrating solvents like DMSO or DMF to prevent carrier-mediated skin absorption.[1][2][3]
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. Acidic dust can cause immediate corneal damage (H319).[2][3] Goggles provide a seal against airborne dust.[2][3]
Body Lab Coat (Poly/Cotton) + Closed Shoes Standard barrier protection.[2][3] Tyvek sleeves recommended during scale-up (>1g) to cover wrist gaps.[1][2][3]

Operational Workflow: From Storage to Synthesis

This workflow integrates safety controls directly into the experimental procedure.

Phase 1: Weighing & Transfer (High Risk: Dust Generation)[1][2][3]
  • Engineering Control: Place the analytical balance inside the fume hood.[2][3] If the balance is external, use a powder safety enclosure .[2][3]

  • Technique: Use an anti-static gun if the powder is static-prone to prevent "jumping" and aerosolization.[2][3]

  • Transfer: Weigh directly into a tared reaction vial or flask. Do not use weighing boats that require secondary transfer if possible.[2][3] Cap the vial immediately after addition.

Phase 2: Solubilization (Medium Risk: Splash/Absorption)[1][2][3]
  • Solvent Compatibility: Likely soluble in DMSO, DMF, or Methanol.[3]

  • Protocol:

    • Add solvent slowly down the side of the vessel to minimize dust disturbance.[2][3]

    • Double Glove immediately if using DMSO/DMF.[2][3] These solvents can carry the compound through single nitrile layers.[2][3]

    • Vortex or sonicate inside the hood.[2][3]

Phase 3: Reaction & Workup (Variable Risk)
  • Acidic Byproducts: If activating the carboxylic acid (e.g., with SOCl₂ or Oxalyl Chloride), expect the release of HCl or SO₂ gas.[3]

  • Neutralization: Quench reactions slowly. The carboxylic acid will form salts (carboxylates) upon treatment with bases (NaOH, NaHCO₃), increasing water solubility but potentially altering toxicity profiles.[3]

Logic Visualization: PPE Decision Tree

PPE_Decision_Tree Start Handling 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Solvent Type? Solution->Solvent_Check Use_Hood USE HOOD + Nitrile Gloves + Goggles Hood_Check->Use_Hood Yes Respirator REQUIRED: N95/P100 Respirator + Tight-fitting Goggles Hood_Check->Respirator No (Avoid if possible) Standard_Solvent Standard (MeOH, DCM) Single Nitrile Gloves Solvent_Check->Standard_Solvent Volatile/Non-permeating Penetrating_Solvent Penetrating (DMSO, DMF) DOUBLE Nitrile Gloves Solvent_Check->Penetrating_Solvent Skin Penetrating

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier risks.[1][2]

Emergency Response & Disposal

Accidental Exposure[1][2][3]
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3] Hold eyelids open. The acidic nature requires prolonged irrigation to normalize pH.[2][3] Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol/solvents (increases absorption).[2][3] Remove contaminated clothing.[2][3][4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[3]

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).[2][3]

  • PPE: Wear N95, goggles, and double gloves.[3]

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow to neutralize the acid.[3]

  • Collect: Sweep carefully (do not create dust) into a biohazard/chemical waste bag.

  • Clean: Wipe surface with water and detergent.[3]

Waste Disposal
  • Categorization: Organic Acid Waste .

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic reactions.[2][3]

  • Labeling: Clearly label as "Contains 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid - Irritant."[2][3]

References

  • PubChem. (n.d.).[2][3] Imidazo[1,5-a]pyridine Structure and Safety Data. National Library of Medicine.[2][3] Retrieved March 8, 2026, from [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.